Chelidonic acid
描述
This compound has been reported in Zea mays, Chelidonium majus, and other organisms with data available.
structure given in Merck
属性
IUPAC Name |
4-oxopyran-2,6-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4O6/c8-3-1-4(6(9)10)13-5(2-3)7(11)12/h1-2H,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBAYDYUZOSNJGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=CC1=O)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30243928 | |
| Record name | Chelidonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30243928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99-32-1 | |
| Record name | Chelidonic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chelidonic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099321 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chelidonic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chelidonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30243928 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-oxo-4H-pyran-2,6-dicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.499 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHELIDONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T33U4W5K6O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Discovery and Scientific Journey of Chelidonic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelidonic acid, a naturally occurring heterocyclic organic acid with a γ-pyrone structure, has intrigued scientists for nearly two centuries. First isolated from the greater celandine (Chelidonium majus), this compound has since been the subject of extensive chemical and biological investigation.[1] Its unique chemical architecture and diverse pharmacological activities, including anti-inflammatory, neuroprotective, and immunomodulatory effects, have positioned it as a molecule of significant interest in the field of drug discovery and development.[1][2] This technical guide provides a comprehensive overview of the history, discovery, and scientific elucidation of this compound, presenting key data, experimental protocols, and the biological pathways it influences.
A Historical Timeline of Discovery and Elucidation
The journey of this compound from a simple plant extract to a well-characterized molecule is a testament to the advancements in organic chemistry.
1.1. Initial Discovery and Naming
In 1839, the German pharmacist Joseph M. A. Probst first discovered this compound in extracts of Chelidonium majus.[1] However, it was the meticulous work of J. U. Lerch in 1846 that led to a more detailed study and characterization of this newfound substance.[1] The name "this compound" is a direct homage to the plant from which it was first isolated.
1.2. Structure Elucidation and Synthesis
The determination of the correct chemical structure of this compound was a puzzle that unfolded over several decades. It was not until the late 19th and early 20th centuries that its γ-pyrone dicarboxylic acid nature was confirmed. A significant milestone in the history of this compound was its first chemical synthesis by Claisen, which involved the condensation of diethyl oxalate and acetone. This foundational work was later refined and improved upon by notable chemists such as Willstätter and Pummerer, and subsequently by Ruzicka and Fornasir, leading to more efficient synthetic routes.
Physicochemical and Spectroscopic Data
The precise characterization of this compound is fundamental for its use in research and development. Below is a summary of its key physicochemical and spectroscopic properties.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄O₆ | |
| Molar Mass | 184.10 g/mol | |
| Melting Point | 257 °C (decomposes) | |
| Appearance | White to off-white crystalline solid | |
| Solubility | ||
| Water | 14.3 g/L (25 °C) | |
| DMSO | ~1 mg/mL | |
| Ethanol | Soluble | |
| Acetone | Soluble |
Table 2: Spectroscopic Data for this compound
| Technique | Peak Assignments | Reference |
| ¹H NMR | Signals corresponding to the two vinyl protons on the pyran ring. | |
| ¹³C NMR | C-2, C-6: ~150.9 ppmC-3, C-5: ~118.8 ppmC-4: ~179.8 ppmCOOH: ~165.2 ppm | |
| Infrared (IR) | O-H stretch (broad, ~3000 cm⁻¹)C=O stretch (strong, ~1700-1750 cm⁻¹)C=C/C-O stretches (~1600-1000 cm⁻¹) | |
| Mass Spectrometry | Molecular Ion Peak corresponding to the molecular weight. |
Experimental Protocols
This section details the methodologies for the isolation of this compound from natural sources and its chemical synthesis.
3.1. Extraction and Purification from Saussurea controversa
This protocol is adapted from methods described for the isolation of this compound from the leaves of Saussurea controversa.
Materials:
-
Air-dried leaves of Saussurea controversa
-
40% Ethanol
-
Chloroform
-
Ethyl acetate
-
n-Butanol
-
Polyamide for column chromatography
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Extraction: Macerate the air-dried plant material in 40% ethanol.
-
Solvent Partitioning: Concentrate the ethanol extract and partition it successively with chloroform, ethyl acetate, and n-butanol to remove impurities of varying polarities.
-
Column Chromatography: Subject the aqueous layer to polyamide column chromatography.
-
Elution: Elute the column with a gradient of ethanol in water.
-
Crystallization: Collect the fractions containing this compound and crystallize from a mixture of methanol and concentrated HCl.
3.2. Chemical Synthesis via Claisen Condensation
The following is a generalized protocol based on the classical Claisen condensation method, with optimizations for improved yield.
Materials:
-
Sodium metal
-
Absolute ethanol
-
Diethyl oxalate
-
Dry acetone
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Preparation of Sodium Ethoxide: Dissolve sodium metal in absolute ethanol under anhydrous conditions to prepare sodium ethoxide.
-
Condensation: To the sodium ethoxide solution, add a mixture of diethyl oxalate and dry acetone. The reaction is exothermic and the addition should be controlled.
-
Second Addition: Add another portion of diethyl oxalate and hot sodium ethoxide solution to the reaction mixture.
-
Hydrolysis and Cyclization: Acidify the reaction mixture with concentrated HCl and reflux to induce hydrolysis of the ester groups and cyclization to form this compound.
-
Isolation and Purification: Cool the reaction mixture to precipitate the crude this compound. The product can be further purified by recrystallization from hot water.
Table 3: Comparison of Synthetic Yields
| Method | Reported Yield | Reference |
| Classical Claisen Condensation | 76-79% | |
| Optimized Process | Up to 95% |
Biological Activity and Signaling Pathways
This compound exhibits a wide range of biological activities, and recent research has begun to unravel the underlying molecular mechanisms and signaling pathways.
4.1. Anti-inflammatory Effects
This compound has demonstrated significant anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). This is achieved, in part, through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. By preventing the degradation of IκBα, this compound inhibits the translocation of NF-κB to the nucleus, thereby downregulating the expression of inflammatory genes. It also suppresses the activation of caspase-1, an enzyme involved in the maturation of pro-inflammatory cytokines.
4.2. Neuroprotective and Antioxidant Activities
This compound has also been investigated for its neuroprotective effects. It appears to mitigate oxidative stress by enhancing the activity of endogenous antioxidant enzymes. A key pathway implicated in this effect is the Nrf2 signaling pathway, which plays a crucial role in the cellular defense against oxidative stress. Furthermore, this compound has been shown to downregulate Hypoxia-Inducible Factor-1 alpha (HIF-1α), a transcription factor involved in the cellular response to low oxygen levels and neuronal injury.
4.3. Modulation of Cellular Senescence
Recent studies have explored the potential of this compound to modulate cellular senescence, a process implicated in aging and age-related diseases. It has been shown to reduce markers of senescence, such as senescence-associated β-galactosidase activity, and modulate the expression of key regulatory proteins like p16, p21, and pRB1. This suggests that this compound may have senomorphic or senolytic properties, offering a potential avenue for therapeutic intervention in age-related pathologies.
Conclusion
From its initial discovery in the humble greater celandine to its current status as a promising lead compound in drug development, this compound has had a rich scientific history. Its well-defined chemical synthesis, coupled with a growing understanding of its diverse biological activities and the signaling pathways it modulates, makes it a compelling molecule for further investigation. This technical guide serves as a foundational resource for researchers and scientists, providing the necessary historical context, quantitative data, and experimental methodologies to facilitate future exploration and harnessing of the therapeutic potential of this compound.
References
Chelidonic Acid's Anti-Inflammatory Mechanism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chelidonic acid, a natural γ-pyrone found in plants like Chelidonium majus, has demonstrated significant anti-inflammatory properties. This document provides a detailed technical overview of its mechanism of action, focusing on its modulation of key signaling pathways implicated in the inflammatory response. Through a comprehensive review of in vitro and in vivo studies, we delineate its inhibitory effects on crucial inflammatory mediators and pathways, including Nuclear Factor-kappa B (NF-κB), Caspase-1, and pro-inflammatory cytokines. This guide is intended to serve as a resource for researchers and professionals in drug discovery and development, offering insights into the therapeutic potential of this compound as an anti-inflammatory agent.
Core Anti-Inflammatory Mechanisms
This compound exerts its anti-inflammatory effects through a multi-targeted approach, primarily by interfering with central signaling cascades that orchestrate the inflammatory response. The principal mechanisms identified are the inhibition of the NF-κB pathway and the suppression of Caspase-1 activation, leading to a significant reduction in the production of key pro-inflammatory cytokines.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes. In a resting state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.
This compound has been shown to effectively suppress this pathway. Studies have demonstrated that it inhibits the degradation of IκBα, thereby preventing the nuclear translocation of NF-κB.[1] This blockade of NF-κB activation leads to a downstream reduction in the expression of NF-κB target genes, including those for pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α).[2][3] In atopic dermatitis-like skin lesions and macrophages, this compound inhibited NF-κB activation by 42.05% and 37.17%, respectively.[3]
Suppression of Caspase-1 Activation
Caspase-1 is a critical enzyme in the inflammatory response that functions to cleave pro-interleukin-1β (pro-IL-1β) into its active, mature form, IL-1β. This compound has been found to suppress both the activation and expression of Caspase-1.[2] By inhibiting Caspase-1, this compound effectively blocks the production of mature IL-1β, a potent pro-inflammatory cytokine. This mechanism contributes significantly to its overall anti-inflammatory profile.
Modulation of Other Key Inflammatory Pathways
Beyond its primary effects on NF-κB and Caspase-1, this compound also modulates other signaling pathways that are integral to the inflammatory response and associated cellular stress.
-
Nrf2 Signaling Pathway: this compound has been shown to enhance the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins, which protect against oxidative damage triggered by inflammation.
-
AMPK Phosphorylation: The activation of AMP-activated protein kinase (AMPK) phosphorylation by this compound suggests a role in regulating cellular energy homeostasis and mitigating cellular stress associated with inflammation.
-
HIF-1α Downregulation: this compound downregulates the expression of Hypoxia-Inducible Factor-1 alpha (HIF-1α). HIF-1α is a transcription factor that is closely linked with inflammatory processes, particularly in hypoxic conditions often found in inflamed tissues.
-
COX-2 and PGE2 Reduction: In a model of ulcerative colitis, this compound was found to reduce the upregulation of cyclooxygenase-2 (COX-2) and the subsequent production of prostaglandin E2 (PGE2), both of which are key mediators of inflammation and pain.
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data available on the anti-inflammatory effects of this compound from various in vitro and in vivo studies.
| Parameter | Model System | Treatment | Result | Reference |
| NF-κB Activation | Atopic Dermatitis-like Skin Lesions | This compound | 42.05% Inhibition | |
| Macrophages | This compound | 37.17% Inhibition | ||
| IL-6 Production | HMC-1 Cells | This compound | Inhibition of IL-6 production and mRNA expression | |
| TNF-α Production | Serum and Colonic Tissues (Ulcerative Colitis Model) | 20 mg/kg/day this compound (oral) | Significant reduction in TNF-α levels | |
| IL-1β Production | Paclitaxel-induced Neuropathy in Rats | 10, 20, 40 mg/kg this compound (oral) | Significant decrease in IL-1β concentrations | |
| COX-2 Expression | Colonic Tissues (Ulcerative Colitis Model) | 20 mg/kg/day this compound (oral) | Reduced upregulation of COX-2 | |
| PGE2 Levels | Colonic Tissues (Ulcerative Colitis Model) | 20 mg/kg/day this compound (oral) | Reduced levels of PGE2 |
Experimental Protocols
This section details the methodologies employed in key studies that have elucidated the anti-inflammatory mechanism of this compound.
In Vitro Inhibition of IL-6 Production in HMC-1 Cells
-
Cell Line: Human mast cell line (HMC-1).
-
Stimulation: Phorbol 12-myristate 13-acetate (PMA) and calcium ionophore A23187 (PMACI) are used to induce an inflammatory response and IL-6 production.
-
Treatment: Cells are pre-treated with varying concentrations of this compound for 1 hour before stimulation with PMACI.
-
IL-6 Measurement: The concentration of IL-6 in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
mRNA Expression Analysis: The expression level of IL-6 mRNA is determined by Reverse Transcription Polymerase Chain Reaction (RT-PCR).
-
NF-κB and IκBα Analysis: The levels of IκBα degradation and NF-κB nuclear translocation are assessed by Western blot analysis of cytosolic and nuclear protein fractions.
In Vivo Model of Ulcerative Colitis
-
Animal Model: Murine model of ulcerative colitis.
-
Induction of Colitis: Ulcerative colitis is induced in the animals.
-
Treatment: this compound is administered orally at a dosage of 20 mg/kg/day for 7 days.
-
Assessment of Inflammation:
-
Cytokine Levels: Levels of IL-6 and TNF-α in serum and colonic tissues are measured by ELISA.
-
Western Blot Analysis: The expression of COX-2 and HIF-1α in colonic tissues is determined by Western blotting.
-
In Vivo Model of Paclitaxel-Induced Neuropathy
-
Animal Model: Male Wistar rats.
-
Induction of Neuropathy: Neuropathy is induced by intraperitoneal injection of paclitaxel (2 mg/kg) on days 0, 2, 4, and 6.
-
Treatment: this compound is administered orally at doses of 10, 20, and 40 mg/kg for 21 days, concurrently with paclitaxel administration.
-
Assessment of Inflammation and Oxidative Stress:
-
Cytokine Measurement: Concentrations of TNF-α, IL-6, and IL-1β are measured.
-
Nrf2, pAMPK, and HIF-1α Analysis: Levels of Nrf2 are measured, and protein expression of phosphorylated AMPK and HIF-1α in the sciatic nerve is assessed using Western blotting.
-
Conclusion and Future Directions
This compound presents a compelling profile as a potential therapeutic agent for inflammatory diseases. Its mechanism of action, centered on the dual inhibition of the NF-κB pathway and Caspase-1 activation, along with its modulatory effects on the Nrf2, AMPK, and HIF-1α pathways, provides a strong rationale for its anti-inflammatory efficacy. The available data, though promising, warrants further investigation to fully elucidate its therapeutic potential.
Future research should focus on:
-
Elucidating Direct Molecular Targets: Identifying the direct binding partners of this compound to better understand the upstream events that trigger its effects on signaling pathways.
-
Comprehensive Pharmacokinetics and Pharmacodynamics: Detailed studies on the absorption, distribution, metabolism, and excretion (ADME) of this compound are necessary to optimize dosing and delivery.
-
Clinical Trials: Well-designed clinical trials are required to establish the safety and efficacy of this compound in human inflammatory conditions.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of this compound analogs could lead to the development of more potent and selective anti-inflammatory agents.
References
The Biological Versatility of Chelidonic Acid Derivatives: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the biological activities of chelidonic acid and its derivatives, with a focus on their potential as therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes current knowledge on their anticancer, anti-inflammatory, neuroprotective, and enzyme-inhibiting properties. It includes a compilation of available quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows to facilitate further research and development in this promising area.
Introduction to this compound and Its Derivatives
This compound, a naturally occurring γ-pyrone dicarboxylic acid found in plants like Greater Celandine (Chelidonium majus), serves as a versatile scaffold for the synthesis of a wide array of derivatives.[1][2] These compounds have garnered significant scientific interest due to their diverse pharmacological activities, which also include antimicrobial and osteogenic properties.[1] The esterification of the carboxylic acid groups on the this compound backbone can modulate the molecule's physicochemical properties, such as lipophilicity, which in turn can influence its biological activity and therapeutic potential.
Key Biological Activities and Mechanisms of Action
This compound and its derivatives exert their biological effects through various mechanisms, including the modulation of key signaling pathways and the inhibition of specific enzymes.
Anticancer Activity
The oncostatic potential of this compound and its derivatives is a significant area of investigation. While comprehensive quantitative data for a range of derivatives is limited in the available literature, the underlying mechanisms are thought to involve the modulation of signaling pathways critical for cancer cell proliferation and survival.
Anti-inflammatory Effects
This compound has demonstrated notable anti-inflammatory properties. Its mechanism of action involves the downregulation of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α). This is achieved, in part, through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB and caspase-1 in mast cells.
Neuroprotective and Antidepressant-like Effects
This compound has shown promise in the realm of neuroprotection and mental health. It has been demonstrated to exert neuroprotective effects in a rat model of paclitaxel-induced peripheral neuropathy by reducing oxidative stress. Furthermore, this compound has exhibited antidepressant-like effects, which are thought to be mediated through the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and the phosphorylation of Extracellular signal-regulated kinase (ERK). This pathway is crucial for neuronal survival, growth, and synaptic plasticity.
Enzyme Inhibition
This compound and its derivatives are known to inhibit various enzymes. Notably, this compound is a potent competitive inhibitor of glutamate decarboxylase, an enzyme involved in the synthesis of the neurotransmitter GABA.
Quantitative Data on Biological Activities
Table 1: Enzyme Inhibition Data
| Compound | Enzyme | Inhibition Type | Kᵢ (µM) | Reference(s) |
| This compound | Glutamate Decarboxylase (rat brain) | Competitive | 1.2 | |
| Chelidamic Acid | Glutamate Decarboxylase (rat brain) | Competitive | 33 |
Table 2: Anticancer Activity Data (Illustrative)
| Compound | Cell Line | Activity Metric | Value | Reference(s) |
| This compound Esters | Various | IC₅₀ | Data not readily available |
Note: Specific IC₅₀ values for a series of this compound esters against various cancer cell lines are not consistently reported in the reviewed literature. This table serves as a template for how such data would be presented.
Table 3: Antiviral Activity Data (Illustrative)
| Compound | Virus | Activity Metric | Value | Reference(s) |
| This compound Derivatives | Influenza, Herpes Simplex | EC₅₀ | Data not readily available |
Note: While pyran derivatives, in general, have shown antiviral activity, specific EC₅₀ values for this compound derivatives are not well-documented in the available literature.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological evaluation of this compound derivatives.
Synthesis of this compound
A common method for synthesizing this compound is through the condensation of diethyl oxalate and acetone in the presence of a base like sodium ethoxide.
-
Reagents and Equipment: Sodium metal, absolute ethanol, diethyl oxalate, dry acetone, concentrated hydrochloric acid, ice, round-bottomed flask, reflux condenser, stirrer, Büchner funnel.
-
Procedure:
-
Prepare sodium ethoxide by dissolving sodium in absolute ethanol.
-
Cool the sodium ethoxide solution and add a mixture of dry acetone and diethyl oxalate while stirring.
-
Control the reaction temperature as the reaction is exothermic.
-
After the initial reaction, add the remaining sodium ethoxide and more ethyl oxalate.
-
Distill off a portion of the alcohol.
-
Cool the reaction mixture and treat the resulting sodium derivative with a mixture of concentrated hydrochloric acid and ice to precipitate the acetonedioxalic ester.
-
Collect the ester by filtration.
-
Hydrolyze the ester by heating with concentrated hydrochloric acid on a steam bath for approximately 20 hours to yield this compound.
-
Collect the hydrated acid by filtration, wash with ice water, and dry.
-
In Vitro Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability and the cytotoxic effects of compounds.
-
Materials: 96-well plates, cancer cell lines (e.g., MCF-7, A549), culture medium, this compound derivatives, MTT solution, solubilization solution (e.g., DMSO or isopropanol), multi-well spectrophotometer.
-
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is widely used to evaluate the acute anti-inflammatory activity of test compounds.
-
Animals: Male Wistar or Sprague-Dawley rats.
-
Materials: Carrageenan solution (1% in saline), test compounds (this compound derivatives), reference drug (e.g., indomethacin), plethysmometer or calipers.
-
Procedure:
-
Acclimatization: Acclimatize the animals to the laboratory conditions.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat.
-
Compound Administration: Administer the test compounds and the reference drug (e.g., intraperitoneally or orally) at a predetermined time before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group that received only carrageenan.
-
In Vivo Neuroprotective Effect: Paclitaxel-Induced Neuropathy in Rats
This model is used to study chemotherapy-induced peripheral neuropathy and to evaluate the efficacy of neuroprotective agents.
-
Animals: Male Sprague-Dawley or Wistar rats.
-
Materials: Paclitaxel, test compounds (this compound derivatives), von Frey filaments (for mechanical allodynia), acetone (for cold allodynia).
-
Procedure:
-
Induction of Neuropathy: Administer paclitaxel (e.g., 2 mg/kg, intraperitoneally) on specific days (e.g., 0, 2, 4, and 6) to induce peripheral neuropathy.
-
Compound Treatment: Administer the this compound derivative orally for a specified duration (e.g., 21 days), starting from the first day of paclitaxel administration.
-
Behavioral Testing:
-
Mechanical Allodynia: Assess the paw withdrawal threshold in response to stimulation with von Frey filaments.
-
Cold Allodynia: Measure the frequency or duration of paw withdrawal in response to the application of a drop of acetone.
-
-
Data Analysis: Compare the behavioral responses of the treated groups with the paclitaxel-only group to determine the neuroprotective effect of the test compound.
-
Conclusion
This compound and its derivatives represent a promising class of compounds with a broad spectrum of biological activities. Their potential as anticancer, anti-inflammatory, and neuroprotective agents warrants further investigation. This technical guide provides a foundational resource for researchers in this field, offering a summary of the current knowledge, quantitative data where available, and detailed experimental protocols to facilitate future studies. The development of novel derivatives and a more comprehensive evaluation of their structure-activity relationships will be crucial in unlocking their full therapeutic potential.
References
In Silico Modeling of Chelidonic Acid Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in silico modeling of Chelidonic acid, a naturally occurring γ-pyrone with diverse pharmacological activities. This document summarizes key computational interaction data, details relevant experimental validation protocols, and visualizes associated signaling pathways and workflows.
Introduction to this compound
This compound, a bioactive compound found in plants such as Chelidonium majus, has garnered significant attention for its therapeutic potential, including anticancer, anti-inflammatory, and antioxidant properties.[1][2] In silico modeling techniques, such as molecular docking and density functional theory (DFT), are increasingly being employed to elucidate the molecular mechanisms underlying these effects by predicting and analyzing the interactions of this compound with various biological targets.[1][3]
In Silico Interaction Data
Molecular docking studies have been instrumental in identifying and characterizing the binding of this compound to a range of protein targets. The following tables summarize the available quantitative data from these in silico investigations.
Table 1: Molecular Docking Scores of this compound with Various Protein Targets
| Target Protein | PDB Code | Docking Score (kcal/mol) | Interacting Residues | Reference |
| p21 | 5XVG | -12.68 | LEU 475, TYR 492, VAL 476, LYS 473 | [1] |
| p16 | 1GIH | -11.99 | ARG 126, VAL 164, THR 165, THR 14, ASP 127, ARG 169, LYS 129 | |
| JAK1 | 4L00 | -11.31 | ARG 577, ARG 643 | |
| p53 | 4MZI | -10.13 | LYS 132, ARG 273, PRO 250, ARG 248, SER 240 | |
| NF-κB (p65 subunit) | 1SVC | -7.89 | ARG 57, SER 243, ASN 250, LYS 244 | |
| NRF2 | 3WN7 | -7.71 | VAL 463, ILE 416, ARG 415, VAL 465, GLY 511, GLY 509 | |
| AMPK | 7OPM | -7.72 | GLU 186, LEU 184, LYS 203 | |
| HSP90 | 6KSQ | -7.68 | THR 425, SER 476, GLU 461, ALA 428, LYS 478, ARG 464 | |
| JAK2 | 4GL9 | -7.17 | LYS 1009, GLU 1006, LYS 1005, LYS 1030 | |
| FOXO4 | 3L2C | -7.09 | Not Specified | |
| STAT3 | 5AX3 | -6.94 | LYS 221, THR 181, LYS 142 | |
| PRB1 | 1AD6 | -6.81 | ASN 390, SER 499, ARG 445, ARG 500 |
Table 2: In Silico and Experimental Data for Other Key Targets
| Target Protein | Method | Value | Unit | Notes | Reference |
| Glutamate Decarboxylase | Experimental (Kinetic Analysis) | 1.2 | µM (Ki) | Competitive inhibitor with respect to glutamate. | |
| Transmembrane Transporter (GLUT3) | In Silico (Molecular Docking) | Data Not Available | - | Identified as a potential transporter for this compound. | |
| Transmembrane Transporter (SVCT1) | In Silico (Molecular Docking) | Data Not Available | - | Identified as a potential transporter for this compound. | |
| Transmembrane Transporter (URAT1) | In Silico (Molecular Docking) | Data Not Available | - | Identified as a potential transporter for this compound. | |
| Lysine-Specific Demethylase 1 (LSD1) | In Silico (Virtual Screening) | Data Not Available | - | Identified as a potential inhibitor. | |
| AKT1 | In Silico (Molecular Docking) | Data Not Available | - | - |
Signaling Pathways and Interaction Models
The following diagrams, generated using the DOT language, visualize key signaling pathways implicated in the action of this compound and a general workflow for in silico interaction studies.
Experimental Protocols for Validation
The validation of in silico predictions through experimental assays is a critical step in drug discovery. The following sections provide detailed methodologies for key experiments relevant to the targets of this compound.
Glutamate Decarboxylase (GAD) Inhibition Assay (HPLC-Based)
This protocol is adapted from HPLC-based methods for measuring GAD activity.
1. Reagents and Materials:
-
Rat brain homogenate (source of GAD)
-
L-glutamic acid (substrate)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
This compound (inhibitor)
-
Dansyl chloride (derivatizing agent)
-
Acetonitrile (HPLC grade)
-
Sodium bicarbonate buffer
-
Trichloroacetic acid (TCA)
-
HPLC system with a C18 column and UV detector
2. Brain Homogenate Preparation:
-
Homogenize fresh or frozen rat brain tissue in a suitable buffer (e.g., phosphate buffer) on ice.
-
Centrifuge the homogenate at high speed (e.g., 20,000 x g) at 4°C.
-
Collect the supernatant containing the crude GAD enzyme.
3. Enzyme Assay:
-
Prepare reaction mixtures containing the brain homogenate, PLP, and varying concentrations of this compound (or vehicle control) in a buffer solution.
-
Pre-incubate the mixtures at 37°C for a defined period (e.g., 10 minutes).
-
Initiate the enzymatic reaction by adding L-glutamic acid.
-
Incubate the reaction at 37°C for a specific time (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA to precipitate the proteins.
-
Centrifuge to pellet the precipitated proteins.
4. Derivatization and HPLC Analysis:
-
Take an aliquot of the supernatant from the previous step.
-
Add sodium bicarbonate buffer and dansyl chloride solution.
-
Incubate the mixture in the dark at a specific temperature (e.g., 60°C) to allow for the derivatization of GABA (the product of the GAD reaction).
-
Inject the derivatized sample into the HPLC system.
-
Separate the dansylated GABA using a C18 column with an appropriate mobile phase (e.g., acetonitrile/water gradient).
-
Detect the derivatized GABA using a UV detector at a suitable wavelength.
-
Quantify the amount of GABA produced by comparing the peak area to a standard curve of known GABA concentrations.
-
Calculate the percent inhibition of GAD activity by this compound at each concentration and determine the IC50 value.
NF-κB Luciferase Reporter Assay
This protocol is a general guideline for assessing the inhibitory effect of this compound on NF-κB activation.
1. Reagents and Materials:
-
HEK293T or other suitable cell line
-
DMEM or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid (for normalization)
-
Transfection reagent (e.g., Lipofectamine)
-
This compound
-
TNF-α or other NF-κB activator
-
Dual-Luciferase® Reporter Assay System
-
Luminometer
2. Cell Culture and Transfection:
-
Culture cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Seed cells into a 96-well plate at an appropriate density.
-
After 24 hours, co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24-48 hours to allow for plasmid expression.
3. Treatment and Induction:
-
Pre-treat the transfected cells with various concentrations of this compound (and a vehicle control) for 1-2 hours.
-
Induce NF-κB activation by adding TNF-α (e.g., 10 ng/mL) to the wells (except for the unstimulated control).
-
Incubate for an additional 6-8 hours.
4. Luciferase Assay:
-
Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.
-
Measure the firefly luciferase activity in the cell lysate using a luminometer.
-
Measure the Renilla luciferase activity in the same lysate for normalization of transfection efficiency.
-
Calculate the relative luciferase activity (Firefly/Renilla) for each condition.
-
Determine the inhibitory effect of this compound on NF-κB-dependent transcription.
Western Blot Analysis of Phosphorylated p53 and AKT
This protocol outlines the general steps for detecting changes in the phosphorylation status of p53 and AKT in response to this compound treatment.
1. Reagents and Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound
-
Stimulant (if necessary to induce phosphorylation)
-
RIPA buffer or other suitable lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (anti-phospho-p53, anti-total-p53, anti-phospho-AKT, anti-total-AKT, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
2. Cell Treatment and Lysis:
-
Plate cells and allow them to adhere.
-
Treat the cells with various concentrations of this compound for the desired time. Include appropriate controls.
-
Wash the cells with ice-cold PBS and lyse them on ice using lysis buffer containing protease and phosphatase inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Mix the protein lysates with Laemmli sample buffer and boil for 5-10 minutes to denature the proteins.
4. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein from each sample into the wells of an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-p53) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again several times with TBST.
6. Detection and Analysis:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe with antibodies for the total protein (e.g., anti-total-p53) and a loading control to ensure equal protein loading.
-
Quantify the band intensities and determine the ratio of phosphorylated protein to total protein.
Conclusion
In silico modeling provides a powerful and efficient approach to investigate the molecular interactions of this compound with its biological targets. The data and methodologies presented in this guide offer a comprehensive resource for researchers in the field of drug discovery and development. The integration of computational predictions with experimental validation is crucial for advancing our understanding of the therapeutic potential of this compound and for the rational design of novel therapeutics. While significant progress has been made, further in silico and experimental studies are warranted to fully elucidate the complete interaction profile and mechanisms of action of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Potential Transmembrane Proteins-transporters of this compound for its Intracellular Uptake: In Silico Simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Chelidonic Acid: A Technical Guide to its Pivotal Roles in Plant Physiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelidonic acid, a naturally occurring γ-pyrone dicarboxylic acid, is a secondary metabolite found predominantly within the plant kingdom.[1][2] Historically recognized for a wide array of pharmacological effects in non-plant systems, its fundamental roles within plant physiology are now emerging as a significant area of research.[3] This compound is notably abundant in species from the Papaveraceae (Poppy) and Asteraceae (Aster) families, such as Chelidonium majus (Greater Celandine) and Saussurea controversa.[1] This technical guide provides an in-depth examination of the biosynthesis, physiological functions, and analytical protocols related to this compound in plants, with a focus on its critical role in metal homeostasis.
Biosynthesis of this compound
The biosynthetic pathway of this compound in plants is distinct from many other aromatic compounds. Isotopic labeling studies have demonstrated that it does not arise from common precursors like aromatic amino acids (phenylalanine, tyrosine), intermediates of the Krebs cycle, or through a polyketide pathway.[4] Instead, evidence strongly suggests that this compound is formed by the condensation of a three-carbon (C3) and a four-carbon (C4) unit. These precursor units are believed to be directly derived from the photosynthetic reduction cycle, linking its synthesis to primary carbon metabolism.
Physiological Roles in Plants
While research into the full spectrum of this compound's functions in plants is ongoing, its role as a secondary metabolite suggests involvement in defense and adaptation. The most well-documented physiological function to date is its central role in heavy metal chelation and hyperaccumulation.
Metal Homeostasis and Hyperaccumulation
Metal chelation is a crucial mechanism for plants to manage the uptake, transport, and detoxification of metal ions. This compound has been identified as a key ligand in this process, particularly in the context of nickel (Ni) hyperaccumulation.
In the Ni-hyperaccumulator plant Berkheya coddii, this compound is the predominant ligand involved in Ni uptake and sequestration. Studies have shown that the concentration of this compound in the leaves is approximately tenfold higher than in other plant tissues and that its production increases in response to higher soluble Ni concentrations in the soil. This inducible response underscores its specific role in managing high metal loads. The molar ratio of this compound to Ni in the leaves can increase significantly under Ni exposure, indicating it is produced in excess to ensure efficient chelation.
Data Presentation
The following table summarizes the quantitative analysis of this compound and nickel concentrations in various tissues of Berkheya coddii, highlighting the compound's primary localization in the leaves where nickel is stored.
| Plant Tissue | This compound (mg kg⁻¹) | Nickel (Ni) (mg kg⁻¹) | Molar Ratio (this compound:Ni) |
| Leaves | 8,430 - 12,598 | 9,240 - 12,860 | ~3:1 (baseline) to ~6:1 (spiked) |
| Stems | ~2,800 | Lower than leaves | Not specified |
| Roots | ~700 | Lower than leaves | Not specified |
| Data sourced from studies on Berkheya coddii and Berkheya zeyheri. |
Plant Defense
As a secondary metabolite, this compound is implicated in plant defense mechanisms. Its documented antimicrobial properties suggest a direct role in protecting the plant from pathogens. Furthermore, this compound is a known constituent of the yellow-orange latex in plants like Chelidonium majus. Plant latexes are complex chemical mixtures often deployed as a defense against herbivores and pathogens. While the specific signaling pathways in plants involving this compound have not yet been fully elucidated, its presence in such a defense-related substance is significant.
Experimental Protocols
Accurate isolation and quantification are essential for studying the physiological roles of this compound. The following sections detail established methodologies.
Extraction and Purification from Plant Material
This protocol is based on the successful isolation of this compound from the leaves of Saussurea controversa.
Materials:
-
Air-dried plant material (e.g., leaves)
-
40% Ethanol
-
Water
-
Chloroform, Ethyl acetate, n-Butanol
-
Polyamide for column chromatography
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
Methodology:
-
Extraction: Extract 600 g of air-dried plant material with 6 L of 40% ethanol. Perform the extraction three times at 80°C for 1 hour each.
-
Concentration: Combine the ethanol extracts and evaporate under reduced pressure to obtain an aqueous residue. Dry the residue by convection.
-
Initial Fractionation: Dissolve 200 g of the dried extract in 1 L of water. A white precipitate containing a calcium complex of this compound will form. Separate by filtration.
-
Liquid-Liquid Extraction: Subject the remaining aqueous solution to sequential extraction with chloroform, ethyl acetate, and n-butanol to remove impurities of varying polarities.
-
Chromatography: Perform column chromatography on the relevant fractions using a polyamide column. Elute with a gradient of ethanol and water (e.g., increasing water content from 5% to 50%) to yield purified this compound.
-
Recrystallization: For further purification, dissolve the isolated compound in hot methanol and add concentrated HCl (3:1 v/v methanol to HCl). Allow the solution to cool to form needle-like crystals of pure this compound.
Quantification Methods
Several analytical techniques can be employed for the precise quantification of this compound in plant extracts.
HPLC-UV is a robust and widely used method for quantifying non-volatile compounds like this compound.
Protocol:
-
Sample Preparation: Extract a known amount of finely ground, dried plant material (e.g., 1 g) with a solvent such as a methanol-water mixture (80:20 v/v) using sonication. Filter the extract through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
System: HPLC with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Gradient elution using 0.1% Formic acid in water (Solvent A) and Acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 254 nm or 280 nm.
-
-
Quantification: Prepare a calibration curve using this compound standards of known concentrations. Calculate the concentration in the samples by comparing their peak areas to the calibration curve.
GC-MS provides high sensitivity but requires a derivatization step to increase the volatility of this compound.
Protocol:
-
Extraction: Prepare a plant extract as described for HPLC and ensure it is thoroughly dried.
-
Derivatization: Add a silylation agent (e.g., BSTFA with 1% TMCS) to the dried extract to convert the carboxylic acid groups into more volatile trimethylsilyl (TMS) esters.
-
GC-MS Conditions:
-
Injector: 250°C.
-
Oven Program: Temperature ramp (e.g., 100°C to 280°C at 10°C/min).
-
Carrier Gas: Helium.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
-
Quantification: Use a derivatized this compound standard to create a calibration curve. Quantification is often performed in Selected Ion Monitoring (SIM) mode for enhanced selectivity.
This is a simpler, cost-effective method suitable for rapid analysis of less complex or purified samples.
Protocol:
-
Sample Preparation: Prepare a plant extract and dilute it with a suitable solvent (e.g., methanol) to a concentration within the linear range of the assay.
-
Measurement: Determine the wavelength of maximum absorbance (λmax) for this compound by scanning a standard solution (typically in the UV range). Measure the absorbance of all standards and samples at this λmax.
-
Quantification: Plot a calibration curve of absorbance versus the concentration of the standards. Use the absorbance of the sample to determine its concentration from the curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Effects of this compound, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review) | Miroshnichenko | Drug development & registration [pharmjournal.ru]
- 4. The biosynthesis of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Data of Chelidonic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Chelidonic acid (4-Oxo-4H-pyran-2,6-dicarboxylic acid), a naturally occurring heterocyclic organic acid with significant therapeutic potential.[1] This document outlines the characteristic nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, complete with detailed experimental protocols for data acquisition. The information presented serves as a crucial reference for the identification, characterization, and quality control of this compound in research and development settings.
The spectroscopic signature of a pure chemical compound is definitive and identical regardless of its origin, be it natural extraction or chemical synthesis.[2] Any variations observed between samples would indicate the presence of impurities derived from their respective isolation or manufacturing processes.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. The following data were obtained in Deuterated Dimethyl Sulfoxide (DMSO-d₆).
¹H NMR Data
The ¹H NMR spectrum of this compound in DMSO-d₆ exhibits a characteristic signal for the vinyl protons on the pyran ring. The acidic protons of the two carboxylic acid groups are also observable, though their chemical shift can be broad and variable depending on sample concentration and residual water content.
Table 1: ¹H NMR Spectroscopic Data of this compound
| Proton Assignment | Chemical Shift (δ) [ppm] | Multiplicity |
| H-3, H-5 | ~6.97 | Singlet (s) |
| -COOH | Broad signal | Singlet (br s) |
Data sourced from publicly available spectral databases.[3]
¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum provides a distinct fingerprint based on the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data of this compound
| Carbon Assignment | Chemical Shift (δ) [ppm] |
| C-2, C-6 | 150.9 |
| C-3, C-5 | 118.8 |
| C-4 (C=O) | 179.8 |
| -COOH | 165.2 |
Data sourced from publicly available spectral databases.[2]
Experimental Protocol for NMR Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution, using gentle vortexing if necessary.
¹H NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse (zg30)
-
Spectral Width: 0-16 ppm
-
Number of Scans: 16-64 (adjust based on concentration)
-
Relaxation Delay (d1): 1-5 seconds
-
Temperature: 298 K
¹³C NMR Acquisition Parameters (100 MHz Spectrometer):
-
Pulse Program: Proton-decoupled single-pulse with NOE (zgpg30)
-
Spectral Width: 0-200 ppm
-
Number of Scans: 1024-4096 (to achieve adequate signal-to-noise for the low natural abundance of ¹³C)
-
Relaxation Delay (d1): 2-5 seconds
-
Temperature: 298 K
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform phase and baseline corrections.
-
Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H NMR; δ ≈ 39.5 ppm for ¹³C NMR).
-
Integrate the signals in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
IR Absorption Data
The IR spectrum of this compound, typically acquired using a potassium bromide (KBr) pellet, shows characteristic absorption bands for its hydroxyl, carbonyl, and ether functional groups.
Table 3: FTIR Spectroscopic Data of this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200-2500 (broad) | O-H stretch | Carboxylic Acid |
| ~1730 | C=O stretch | Carboxylic Acid |
| ~1680 | C=O stretch | Ketone (γ-pyrone) |
| ~1620 | C=C stretch | Alkene (pyran ring) |
| ~1250 | C-O stretch | Ether (pyran ring) / Carboxylic Acid |
Note: These are characteristic ranges. Actual peak positions may vary slightly.
Experimental Protocol for FTIR Spectroscopy (KBr Pellet Method)
-
Sample Preparation:
-
Thoroughly dry high-purity, spectroscopy-grade potassium bromide (KBr) to remove any residual moisture.
-
In an agate mortar, grind 1-2 mg of the this compound sample with approximately 100-200 mg of the dried KBr. The mixture should be ground to a fine, homogeneous powder.
-
-
Pellet Formation:
-
Transfer the powder mixture into a pellet die.
-
Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent, or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically over a range of 4000-400 cm⁻¹, acquiring a sufficient number of scans (e.g., 16-32) for a good signal-to-noise ratio.
-
Acquire a background spectrum of the empty spectrometer to subtract from the sample spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for conjugated systems like the γ-pyrone ring in this compound.
UV-Vis Absorption Data
When dissolved in a suitable solvent like methanol, this compound exhibits distinct absorption maxima (λmax) in the ultraviolet region.
Table 4: UV-Vis Spectroscopic Data of this compound in Methanol
| Wavelength Maximum (λmax) |
| 273 nm |
| 224 nm |
| 196 nm |
Data sourced from analysis of plant extracts containing this compound.
Experimental Protocol for UV-Vis Spectroscopy
-
Solvent Selection: Use a UV-grade solvent in which the compound is soluble and that is transparent in the wavelength range of interest (e.g., methanol, ethanol, or water).
-
Sample Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to a concentration range that gives absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0 Absorbance Units).
-
-
Data Acquisition:
-
Use a dual-beam UV-Vis spectrophotometer. Fill one cuvette with the pure solvent to serve as a blank (reference).
-
Fill a second, matched quartz cuvette with the sample solution.
-
Scan the sample over a wavelength range of 200-400 nm to determine the wavelength(s) of maximum absorbance (λmax).
-
For quantitative analysis, measure the absorbance of the standard and sample solutions at the determined λmax.
-
Integrated Spectroscopic Analysis Workflow
The comprehensive characterization of this compound relies on the integration of data from multiple spectroscopic techniques. The following workflow illustrates the logical progression from sample preparation to structural confirmation.
References
A Comprehensive Technical Guide to the Solubility of Chelidonic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the solubility of chelidonic acid in various organic solvents. The information is compiled to assist researchers and professionals in drug development and other scientific fields in effectively utilizing this compound. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound
This compound, systematically known as 4-oxo-4H-pyran-2,6-dicarboxylic acid, is a naturally occurring heterocyclic organic acid.[1] It is found in various plants, most notably in Greater Celandine (Chelidonium majus).[2] The molecule's structure, featuring a γ-pyrone ring and two carboxylic acid groups, governs its physicochemical properties, including its solubility.[3][4] These functional groups allow for strong intermolecular hydrogen bonding, influencing its solid-state structure and interaction with different solvents.[5] this compound has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and oncostatic effects. A thorough understanding of its solubility is critical for its application in research and drug development.
Quantitative Solubility Data
The solubility of this compound is highly dependent on the solvent's polarity and its capacity for hydrogen bonding. The available quantitative data is summarized in the table below. It is important to note that there are some discrepancies in the reported values, which may be attributed to different experimental conditions such as temperature and purity of the materials used.
| Solvent System | Temperature (°C) | Solubility | Molar Solubility (mol/L) | Reference(s) |
| Water | 25 | 14.3 g/L | 0.078 | |
| Water | Not Specified | 2.5 mg/mL (2.5 g/L) | 0.014 | |
| Water (Predicted) | Not Specified | 10.6 g/L | 0.058 | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ~1 mg/mL | ~0.005 | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 10 mg/mL (with heating to 60°C and sonication) | 0.054 | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | 25 mg/mL | 0.136 | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | ≥34.4 mg/mL | ≥0.187 | |
| DMSO:PBS (1:6, pH 7.2) | Not Specified | ~0.14 mg/mL | ~0.0008 | |
| Ethanol | Not Specified | Insoluble | - | |
| Aqueous Ethanol | Not Specified | Soluble enough for crystallization | Not Quantified | |
| Methanol | Not Specified | Soluble upon heating for recrystallization | Not Quantified | |
| Acetone | Not Specified | Readily soluble | Not Quantified |
Note on Discrepancies:
-
The solubility in water shows notable variation between sources. This highlights the importance of experimental verification for specific applications.
-
The wide range of reported solubilities in DMSO suggests a strong dependence on temperature and sample preparation methods (e.g., heating, sonication).
-
The conflicting data for ethanol ("insoluble" versus its use as a crystallization solvent) indicates that while absolute solubility may be low at room temperature, it likely increases with temperature or in the presence of water.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is crucial for reproducible research. The following protocols outline standard methods for measuring the solubility of a solid compound like this compound in a liquid solvent.
Equilibrium Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic solubility, which is the saturation concentration of a compound in a solvent at equilibrium.
Materials:
-
This compound (solid, high purity)
-
Solvent of interest
-
Thermostatically controlled shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters, 0.45 µm)
-
Vials with screw caps
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.
-
Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample of the supernatant. To avoid aspirating solid particles, it is crucial to filter the sample immediately using a syringe filter pre-equilibrated at the experimental temperature.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated analytical technique such as HPLC-UV or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility based on the measured concentration and the dilution factor.
Kinetic Solubility Determination
This high-throughput method measures the concentration at which a compound, dissolved in a stock solvent (typically DMSO), precipitates when added to an aqueous buffer.
Materials:
-
This compound stock solution in DMSO
-
Aqueous buffer (e.g., PBS)
-
96-well microplates
-
Automated liquid handler (optional)
-
Plate reader capable of nephelometry or UV-Vis absorbance
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution with the same solvent.
-
Addition to Aqueous Buffer: Transfer a small, fixed volume from each well of the dilution plate to a corresponding well of a new 96-well plate pre-filled with the aqueous buffer.
-
Incubation and Measurement: Allow the plate to incubate for a short period (e.g., 1-2 hours). Measure the turbidity (nephelometry) or absorbance at a wavelength where the precipitate scatters light.
-
Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.
Visualization of Workflows and Pathways
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for the experimental determination of equilibrium solubility.
Caption: Workflow for Equilibrium Solubility Measurement.
Signaling Pathways Modulated by this compound
This compound has been reported to modulate several key signaling pathways involved in inflammation and cell cycle regulation. This diagram provides a simplified overview of these interactions.
Caption: Key Signaling Pathways Modulated by this compound.
Conclusion
This technical guide provides a consolidated resource on the solubility of this compound in various organic solvents. The data indicates that this compound has the highest solubility in polar aprotic solvents like DMSO, with moderate and temperature-dependent solubility in water. There is a need for more systematic studies to provide quantitative solubility data in a wider range of common organic solvents, such as methanol, ethanol, and acetone, at various temperatures. The provided experimental protocols offer a foundation for researchers to conduct such studies. The visualization of its known signaling pathway interactions further aids in understanding its biological context and potential therapeutic applications.
References
Chelidonic Acid: A Potential Therapeutic Agent for Neuroinflammation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation is a complex biological response within the brain and spinal cord that is increasingly recognized as a critical component in the pathogenesis of a wide range of neurological disorders, including Alzheimer's disease, Parkinson's disease, multiple sclerosis, and traumatic brain injury. This inflammatory cascade, primarily mediated by microglia and astrocytes, involves the release of a plethora of inflammatory mediators such as cytokines, chemokines, reactive oxygen species (ROS), and nitric oxide (NO), which can lead to neuronal dysfunction and death. There is a pressing need for novel therapeutic agents that can effectively modulate these neuroinflammatory pathways. Chelidonic acid, a natural γ-pyrone derivative found in plants of the Papaveraceae family, has emerged as a promising candidate due to its reported anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the current research on this compound as a potential therapeutic agent for neuroinflammation, focusing on its mechanisms of action, experimental evidence, and detailed protocols for its investigation.
Mechanism of Action: Targeting Key Inflammatory Pathways
This compound exerts its anti-neuroinflammatory effects through the modulation of several key signaling pathways implicated in the inflammatory response. The primary mechanisms identified to date include the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. There is also emerging evidence suggesting a potential role in modulating the NLRP3 inflammasome.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-6, and IL-1β. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.
This compound has been shown to inhibit the activation of the NF-κB pathway.[1][2][3] While the precise molecular interactions are still under investigation, evidence suggests that this compound may prevent the degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm.[4] A related compound, chelidonine, has been demonstrated to inhibit the phosphorylation and subsequent degradation of IκBα, preventing the nuclear translocation of the p65 subunit of NF-κB.[4]
Figure 1: Proposed mechanism of NF-κB pathway inhibition by this compound.
Activation of the Nrf2 Antioxidant Pathway
The Nrf2 pathway is the primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).
This compound has been shown to activate the Nrf2 pathway, leading to an increase in the expression of downstream antioxidant enzymes. This activation helps to mitigate the oxidative stress that is a key component of neuroinflammation. The precise mechanism by which this compound activates Nrf2 is not yet fully elucidated but may involve the modification of Keap1 cysteine residues, a common mechanism for Nrf2 activators.
Figure 2: Proposed mechanism of Nrf2 pathway activation by this compound.
Potential Modulation of the NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, pro-inflammatory forms. Activation of the NLRP3 inflammasome is a two-step process, requiring a priming signal (e.g., via NF-κB) to upregulate NLRP3 and pro-IL-1β expression, and a second activation signal that triggers the assembly of the inflammasome complex.
While direct evidence of this compound's effect on the NLRP3 inflammasome is limited, its known inhibitory effects on the NF-κB pathway suggest an indirect modulatory role by reducing the priming signal. Furthermore, a study has shown that this compound can suppress the activation and expression of caspase-1 in HMC-1 mast cells. Inhibition of caspase-1 would directly block the downstream effects of NLRP3 inflammasome activation. Further research is needed to elucidate the direct effects of this compound on the assembly and activation of the NLRP3 inflammasome in microglia.
Figure 3: Potential modulation of the NLRP3 inflammasome by this compound.
Quantitative Data Summary
The following tables summarize the available quantitative data on the effects of this compound in various experimental models.
Table 1: In Vivo Efficacy of this compound in a D-galactose-Induced Aging Rat Model
| Parameter | D-galactose Group | D-galactose + this compound (2 mg/kg) Group | Reference |
| Serum MDA (nmol/mL) | 7.8 ± 0.5 | 5.2 ± 0.4 | |
| Hippocampus MDA (nmol/mg protein) | 1.2 ± 0.1 | 0.8 ± 0.1 | |
| Serum GSH (µmol/L) | 2.1 ± 0.2 | 3.5 ± 0.3 | |
| Hippocampus GSH (µmol/g protein) | 0.4 ± 0.05 | 0.7 ± 0.08 | |
| Serum TAS (mmol/L) | 1.1 ± 0.1 | 1.5 ± 0.1 | |
| Hippocampus BDNF (pg/mg protein) | 150 ± 20 | 250 ± 30 | |
| *p < 0.05 compared to the D-galactose group. Data are presented as mean ± SEM. MDA: Malondialdehyde; GSH: Glutathione; TAS: Total Antioxidant Status; BDNF: Brain-Derived Neurotrophic Factor. |
Table 2: In Vitro Anti-inflammatory Effects of this compound in HMC-1 Mast Cells
| Parameter | Stimulated Control | This compound (10 µg/mL) | Reference |
| IL-6 Production (% of control) | 100% | ~40% | |
| Caspase-1 Activation | Activated | Suppressed | |
| p < 0.05 compared to the stimulated control. |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound and neuroinflammation.
In Vivo D-galactose-Induced Aging Model
Objective: To evaluate the protective effects of this compound against D-galactose-induced oxidative stress and cognitive impairment in rats.
Animal Model:
-
Species: Male Wistar rats
-
Age: 3 months
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
Experimental Groups:
-
Control Group: Received saline vehicle.
-
This compound Group: Received this compound (2 mg/kg, p.o.).
-
D-galactose Group: Received D-galactose (150 mg/kg, s.c.).
-
D-galactose + this compound Group: Received D-galactose (150 mg/kg, s.c.) and this compound (2 mg/kg, p.o.).
Procedure:
-
Administer D-galactose or saline subcutaneously once daily for 8 weeks.
-
Administer this compound or saline orally once daily for 8 weeks.
-
After the treatment period, perform behavioral tests (e.g., Morris water maze, novel object recognition) to assess cognitive function.
-
At the end of the study, euthanize the animals and collect blood and brain tissue (hippocampus and cortex).
-
Process the blood to obtain serum and homogenize the brain tissue.
-
Analyze the serum and brain homogenates for markers of oxidative stress (MDA, GSH, TAS) and neurotrophic factors (BDNF) using commercially available ELISA kits according to the manufacturer's instructions.
Figure 4: Experimental workflow for the D-galactose-induced aging model.
In Vitro Blood-Brain Barrier Permeability Assay (PAMPA-BBB)
Objective: To assess the potential of this compound to cross the blood-brain barrier using a non-cell-based in vitro model.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm)
-
96-well acceptor plates
-
Porcine brain lipid extract
-
Dodecane
-
Phosphate-buffered saline (PBS), pH 7.4
-
This compound
-
Reference compounds with known BBB permeability (e.g., caffeine for high permeability, atenolol for low permeability)
-
Plate shaker
-
UV/Vis microplate reader or LC-MS/MS system
Procedure:
-
Prepare the Artificial Membrane: Dissolve porcine brain lipid in dodecane (e.g., 20 mg/mL). Coat the filter of each well in the donor plate with 5 µL of the lipid solution and allow the solvent to evaporate.
-
Prepare Solutions:
-
Acceptor Solution: Fill the wells of the acceptor plate with 300 µL of PBS.
-
Donor Solution: Dissolve this compound and reference compounds in PBS (with a small percentage of DMSO if necessary to aid solubility) to a final concentration of, for example, 100 µM.
-
-
Assay:
-
Add 200 µL of the donor solution to each well of the coated donor plate.
-
Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the filter makes contact with the acceptor solution.
-
Incubate the plate assembly at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
-
Analysis:
-
After incubation, separate the plates.
-
Determine the concentration of this compound and reference compounds in both the donor and acceptor wells using a suitable analytical method (e.g., UV/Vis spectrophotometry or LC-MS/MS).
-
-
Calculate Permeability: The apparent permeability coefficient (Pe) is calculated using the following equation: Pe (cm/s) = [VA / (Area × Time)] × [-ln(1 - [drug]acceptor / [drug]equilibrium)] where VA is the volume of the acceptor well, Area is the filter area, Time is the incubation time, [drug]acceptor is the drug concentration in the acceptor well, and [drug]equilibrium is the theoretical equilibrium concentration.
Figure 5: Workflow for the PAMPA-BBB assay.
In Vitro Microglial Activation Assay (BV-2 Cells)
Objective: To determine the effect of this compound on the production of inflammatory mediators in LPS-stimulated microglial cells.
Cell Line:
-
BV-2 murine microglial cell line
Materials:
-
DMEM supplemented with 10% FBS and 1% penicillin/streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess reagent for nitric oxide (NO) measurement
-
ELISA kits for TNF-α, IL-6, and IL-1β
-
Reagents and antibodies for Western blot analysis of NF-κB pathway proteins (p-p65, p65, p-IκBα, IκBα)
Procedure:
-
Cell Culture: Culture BV-2 cells in complete DMEM at 37°C in a humidified 5% CO2 atmosphere.
-
Treatment:
-
Seed BV-2 cells in appropriate culture plates (e.g., 96-well for viability and ELISA, 6-well for Western blot).
-
Allow cells to adhere overnight.
-
Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours for cytokine measurement, 30-60 minutes for Western blot of signaling proteins).
-
-
Analysis:
-
Nitric Oxide (NO) Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits.
-
Western Blot Analysis: Lyse the cells and perform Western blotting to determine the protein levels of phosphorylated and total p65 and IκBα.
-
Cell Viability Assay: Perform an MTT or similar assay to ensure that the observed effects of this compound are not due to cytotoxicity.
-
Future Directions and Conclusion
The current body of research provides a strong rationale for the further investigation of this compound as a therapeutic agent for neuroinflammatory disorders. Its ability to modulate the NF-κB and Nrf2 pathways, and potentially the NLRP3 inflammasome, positions it as a multi-target agent that could address the complex nature of neuroinflammation.
However, several key areas require further exploration. Rigorous studies are needed to determine the blood-brain barrier permeability of this compound. While in vitro models like PAMPA-BBB provide initial insights, in vivo studies are essential to confirm its ability to reach the central nervous system in therapeutic concentrations. Furthermore, the efficacy of this compound needs to be evaluated in more specific and widely accepted animal models of neurodegenerative diseases, such as the APP/PS1 model for Alzheimer's disease and the 6-OHDA or MPTP models for Parkinson's disease.
References
- 1. A review on in vitro model of the blood-brain barrier (BBB) based on hCMEC/D3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inflammatory cytokines TNFα, IL-1β, and IL-6 are induced in endotoxin- stimulated microglia through different signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of various PAMPA models to identify the most discriminating method for the prediction of BBB permeability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Extraction of Chelidonic Acid from Chelidonium majus
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelidonic acid, a γ-pyrone dicarboxylic acid, is a bioactive compound found in Chelidonium majus (Greater Celandine).[1] It has demonstrated a range of pharmacological activities, including anti-inflammatory, antiviral, and neuroprotective effects, making it a molecule of interest for therapeutic development.[1] This document provides a detailed protocol for the extraction and purification of this compound from Chelidonium majus, adapted from established methodologies for plant-derived natural products.
Experimental Protocols
The following protocol is adapted from the successful isolation of this compound from Saussurea controversa and is applicable for the extraction from Chelidonium majus due to the similar chemical nature of the target compound.[1]
Materials
-
Air-dried aerial parts of Chelidonium majus
-
40% Ethanol (v/v)
-
Deionized Water
-
Chloroform
-
Ethyl acetate
-
n-Butanol
-
Polyamide for column chromatography
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
Equipment
-
Grinder or mill
-
Large-scale extraction vessel with heating and stirring capabilities
-
Rotary evaporator
-
Convection oven
-
Filtration apparatus (e.g., Buchner funnel)
-
Separatory funnels (various sizes)
-
Chromatography column
-
Fraction collector
-
Beakers, flasks, and other standard laboratory glassware
-
pH meter
Protocol for Extraction and Purification
-
Extraction
-
Grind 600 g of air-dried aerial parts of Chelidonium majus to a coarse powder.
-
In a suitable vessel, add 6000 mL of 40% ethanol to the powdered plant material.
-
Heat the mixture to 80°C and maintain for 1 hour with continuous stirring.
-
Separate the extract from the plant material by filtration.
-
Repeat the extraction process two more times with fresh 40% ethanol.
-
Combine the three extracts and concentrate under reduced pressure using a rotary evaporator to obtain an aqueous residue.
-
Dry the aqueous residue by convection to yield a dried extract.
-
-
Initial Fractionation
-
Dissolve 200 g of the dried extract in 1 L of deionized water. A white amorphous precipitate, which may contain a calcium complex of this compound, will form.[1]
-
Separate the precipitate by filtration and wash it with deionized water. This precipitate is designated as Fraction 1.
-
The resulting aqueous solution is then subjected to sequential liquid-liquid extraction in a separatory funnel.
-
-
Liquid-Liquid Extraction
-
Extract the aqueous solution sequentially with:
-
Chloroform (3 x 200 mL)
-
Ethyl acetate (6 x 200 mL)
-
n-Butanol (10 x 200 mL)
-
-
These steps remove compounds of varying polarities, enriching the remaining aqueous fraction with hydrophilic compounds like this compound.
-
-
Isolation of this compound
-
The fraction from the initial precipitation (Fraction 1) is further purified.
-
Perform column chromatography on 0.2 g of Fraction 1 using a polyamide column (1.2 x 25 cm).
-
Elute the column with ethanol, gradually increasing the water content from 5% to 50%.
-
Collect the fractions and monitor for the presence of this compound using an appropriate analytical method (e.g., TLC, HPLC).
-
Combine the fractions containing pure this compound.
-
-
Recrystallization (Optional, for higher purity)
-
Dissolve the isolated this compound in methanol by heating.
-
Add concentrated HCl in a 3:1 (v/v) ratio of methanol to HCl.
-
Allow the solution to cool slowly. This compound will crystallize as needle-like crystals.[1]
-
Collect the crystals by filtration and dry them.
-
Data Presentation
The following table summarizes the quantitative data from the adapted extraction protocol.
| Parameter | Value | Unit | Reference |
| Starting Plant Material (dried) | 600 | g | |
| Extraction Solvent | 40% Ethanol | v/v | |
| Solvent Volume per Extraction | 6000 | mL | |
| Number of Extractions | 3 | ||
| Extraction Temperature | 80 | °C | |
| Extraction Time per Cycle | 1 | hour | |
| Dried Extract from 600g Plant Material | 200 | g | |
| Yield of this compound from Fraction 1 | 45 | mg/g of extract |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the extraction and purification of this compound.
Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. One of the key mechanisms is the modulation of the NF-κB signaling pathway and the suppression of caspase-1 activation.
Caption: Anti-inflammatory signaling pathway of this compound.
References
Application Notes and Protocols for Cell-Based Assays to Determine the Bioactivity of Chelidonic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chelidonic acid, a natural γ-pyrone derivative found in plants such as Chelidonium majus, has garnered significant interest for its diverse pharmacological activities.[1] Preclinical studies have indicated its potential as an anticancer, anti-inflammatory, and neuroprotective agent. These effects are attributed to its ability to modulate key cellular signaling pathways, including NF-κB, PI3K/AKT, and p53. This document provides detailed protocols for a suite of cell-based assays to quantitatively assess the bioactivity of this compound, enabling researchers to investigate its therapeutic potential.
Data Presentation: Summary of Quantitative Data
The following tables summarize quantitative data on the bioactivity of this compound from various cell-based assays. Note: The data presented are representative and may vary depending on the specific cell line and experimental conditions.
Table 1: Cytotoxicity of this compound in Various Cell Lines (MTT Assay)
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| BJ Fibroblasts | Normal Human Skin | >4000 µM |
| HCT116 | Colorectal Carcinoma | Not explicitly found |
| HeLa | Cervical Cancer | Not explicitly found |
| SH-SY5Y | Neuroblastoma | Not explicitly found |
| RAW 264.7 | Murine Macrophage | Not explicitly found |
Table 2: Pro-Apoptotic Effects of this compound (Annexin V/PI Staining)
| Cell Line | This compound (µM) | % Early Apoptosis | % Late Apoptosis/Necrosis |
| HeLa | 0 | Baseline | Baseline |
| 10 | Data not available | Data not available | |
| 25 | Data not available | Data not available | |
| 50 | Data not available | Data not available |
Table 3: Effect of this compound on Cell Cycle Distribution (Flow Cytometry)
| Cell Line | This compound (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| HeLa | 0 | Baseline | Baseline | Baseline |
| 10 | Data not available | Data not available | Data not available | |
| 25 | Data not available | Data not available | Data not available | |
| 50 | Data not available | Data not available | Data not available |
Table 4: Anti-Inflammatory Activity of this compound
| Assay | Cell Line | Stimulant | This compound (µM) | % Inhibition |
| NF-κB Luciferase | HEK293T | TNF-α | 10 | Data not available |
| 25 | Data not available | |||
| 50 | Data not available | |||
| Nitric Oxide (Griess) | RAW 264.7 | LPS | 10 | Data not available |
| 25 | Data not available | |||
| 50 | Data not available |
Table 5: Antioxidant and Neuroprotective Effects of this compound
| Assay | Cell Line | Stressor | This compound (µM) | % Reduction in ROS |
| DCFH-DA | BJ Fibroblasts | H₂O₂ | 250 | Significant reduction observed |
| 500 | More significant reduction observed | |||
| SH-SY5Y | Oxidative Stress | 10 | Data not available | |
| 25 | Data not available | |||
| 50 | Data not available |
Experimental Protocols
Assessment of Cytotoxicity: MTT Assay
This assay determines the effect of this compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.
Materials:
-
This compound stock solution (in DMSO or other suitable solvent)
-
Target cell lines (e.g., HCT116, HeLa, SH-SY5Y, RAW 264.7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent).
-
Incubate for the desired time periods (e.g., 24, 48, 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
MTT Assay Workflow for Cytotoxicity Assessment.
Detection of Apoptosis: Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine and membrane integrity.
Materials:
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Target cell line
-
This compound
-
6-well plates
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
This compound-Induced Apoptosis Pathway.
Cell Cycle Analysis: Propidium Iodide Staining
This method quantifies the DNA content of cells to determine the percentage of the cell population in each phase of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Target cell line
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
PBS
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells and treat with this compound as described for the apoptosis assay.
-
Harvest cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content by flow cytometry.
Cell Cycle Analysis Workflow.
Assessment of Cell Migration: Wound Healing (Scratch) Assay
This assay evaluates the effect of this compound on cell migration by creating a "wound" in a confluent cell monolayer and monitoring its closure.
Materials:
-
Target adherent cell line
-
This compound
-
6-well plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Protocol:
-
Seed cells in 6-well plates and grow to a confluent monolayer.
-
Create a scratch (wound) in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Add fresh medium containing different concentrations of this compound.
-
Capture images of the wound at 0 hours and at regular intervals (e.g., every 6-12 hours) until the wound in the control well is closed.
-
Measure the wound area at each time point and calculate the percentage of wound closure.
Wound Healing Assay Workflow.
Evaluation of Anti-Inflammatory Effects
This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.
Materials:
-
HEK293T cells (or other suitable cell line)
-
NF-κB luciferase reporter plasmid
-
Renilla luciferase control plasmid
-
Transfection reagent
-
This compound
-
TNF-α (or other NF-κB activator)
-
Dual-Luciferase Reporter Assay System
-
Luminometer
Protocol:
-
Co-transfect cells with the NF-κB firefly luciferase and Renilla luciferase plasmids.
-
After 24 hours, pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with TNF-α for 6-8 hours.
-
Lyse the cells and measure firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Inhibition of NF-κB Signaling by this compound.
This assay quantifies the production of nitric oxide (NO), a pro-inflammatory mediator, by measuring its stable metabolite, nitrite.
Materials:
-
RAW 264.7 macrophage cell line
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent System
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with this compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Add the Griess reagents to the supernatants according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm.
-
Determine the nitrite concentration using a sodium nitrite standard curve.
Measurement of Reactive Oxygen Species (ROS): DCFH-DA Assay
This assay measures intracellular ROS levels using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
Materials:
-
Target cell line (e.g., SH-SY5Y, BJ fibroblasts)
-
This compound
-
An oxidative stressor (e.g., H₂O₂)
-
DCFH-DA solution
-
Black 96-well microplates
-
Fluorescence microplate reader
Protocol:
-
Seed cells in a black 96-well plate.
-
Treat the cells with this compound for a specified time.
-
Induce oxidative stress with a stressor like H₂O₂.
-
Load the cells with DCFH-DA solution and incubate in the dark.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm).
Mechanism of ROS Reduction by this compound.
References
Application Notes and Protocols for the Synthesis of 4-Pyrone via Decarboxylation of Chelidonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Pyrone (γ-pyrone) is a crucial heterocyclic compound that serves as a fundamental building block in the synthesis of a wide array of pharmaceutical agents and flavoring compounds.[1] Its structure is central to numerous natural products, including maltol and kojic acid. A primary and direct method for synthesizing 4-pyrone is the thermal decarboxylation of chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid).[1][2] This process involves heating this compound, which leads to the elimination of two molecules of carbon dioxide to form the 4-pyrone ring.[1] While the reaction is conceptually straightforward, precise control over the experimental conditions is essential to maximize yield and ensure the purity of the final product.[1]
This document provides detailed protocols, quantitative data, and procedural workflows for the efficient synthesis of 4-pyrone from this compound, intended for use in research and development settings.
Reaction Scheme and Mechanism
The thermal decarboxylation of this compound is a classic example of a β-keto acid decarboxylation. The reaction is believed to proceed through a cyclic transition state, facilitating the loss of carbon dioxide.
Caption: Decarboxylation of this compound to 4-Pyrone.
Caption: Mechanism of β-Keto Acid Decarboxylation.
Quantitative Data
The following table summarizes the key quantitative parameters for the synthesis of 4-pyrone from this compound. Yields can be influenced by the purity of the starting material and adherence to optimal reaction conditions.
| Parameter | Value | Reference |
| Starting Material | This compound (dried) | |
| Product | 4-Pyrone | |
| Decomposition Temp. of this compound | ~257-260 °C | |
| Boiling Point of 4-Pyrone | 210-215 °C | |
| Reported Experimental Yield | 45-55% | |
| Molar Mass of this compound | 184.10 g/mol | |
| Molar Mass of 4-Pyrone | 96.08 g/mol |
Experimental Protocols
This section details the necessary materials, equipment, and step-by-step procedures for the synthesis.
Materials and Equipment
-
This compound (anhydrous)
-
Round-bottom flask (sized according to the reaction scale)
-
Distillation apparatus (distillation head, condenser, receiving flask)
-
Heating mantle or oil bath with a temperature controller
-
Thermometer
-
Vacuum source (optional, for vacuum distillation)
-
Glassware for purification
-
Desiccator for storage
Procedure: Synthesis of 4-Pyrone
-
Preparation of Starting Material:
-
Ensure the this compound is completely dry. This can be achieved by heating the solid in an oven at 100-160 °C until a constant weight is obtained.
-
-
Apparatus Setup:
-
Assemble a distillation apparatus using a round-bottom flask containing the dried this compound.
-
The flask should be fitted with a distillation head connected to a condenser and a receiving flask.
-
Place a thermometer in the distillation head to monitor the vapor temperature.
-
-
Decarboxylation Reaction:
-
Heat the flask containing the this compound using a heating mantle or an oil bath.
-
Gradually increase the temperature. The decarboxylation process, evidenced by the evolution of carbon dioxide gas, begins as the temperature approaches the decomposition point of this compound (~257-260 °C).
-
-
Product Distillation and Collection:
-
As 4-pyrone is formed, it will vaporize and distill over.
-
Collect the distillate, which is crude 4-pyrone, in the receiving flask. The boiling point of 4-pyrone is between 210-215 °C.
-
Continue heating until no more product distills over.
-
-
Purification (Optional but Recommended):
-
The collected 4-pyrone can be purified further by redistillation if necessary.
-
Due to its high affinity for water, the purified 4-pyrone should be stored in a desiccator, which will also aid in its crystallization.
-
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Caption: Workflow for the Synthesis of 4-Pyrone.
References
Application Notes and Protocols for Utilizing Chelidonic Acid as a Scaffold in Novel Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using chelidonic acid, a naturally occurring γ-pyrone, as a versatile scaffold for the synthesis of novel compounds with potential therapeutic applications. This document outlines detailed protocols for the synthesis of this compound derivatives, methods for evaluating their biological activity, and insights into their mechanisms of action.
Introduction
This compound (4-oxo-4H-pyran-2,6-dicarboxylic acid) is a rigid, heterocyclic molecule that serves as an excellent starting point for the development of new chemical entities. Its dicarboxylic acid functionalities offer convenient handles for chemical modification, allowing for the creation of diverse libraries of derivatives, such as esters and amides. The inherent biological activities of the this compound core, including anti-inflammatory, antioxidant, and neuroprotective effects, make it an attractive scaffold for drug discovery programs targeting a range of diseases.[1][2]
Key Biological Activities and Signaling Pathways
Compounds derived from the this compound scaffold have been shown to modulate several critical signaling pathways implicated in disease pathogenesis. Understanding these pathways is crucial for the rational design and evaluation of novel derivatives.
-
Anti-inflammatory Activity: this compound and its derivatives have demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6.[3] This is often achieved through the modulation of the NF-κB signaling pathway .[4]
-
Antioxidant and Cytoprotective Effects: The this compound scaffold can contribute to cellular protection against oxidative stress by activating the Nrf2 signaling pathway .[4] This pathway upregulates the expression of antioxidant enzymes, thereby enhancing cellular defense mechanisms.
-
Anticancer Potential: The cytotoxicity of novel compounds derived from heterocyclic scaffolds is a key area of investigation. Various pyran derivatives have shown promising anticancer activity against different cancer cell lines.
Data Presentation: Biological Activity of Novel Pyran Derivatives
The following tables summarize the cytotoxic and anti-inflammatory activities of representative novel compounds synthesized from heterocyclic scaffolds, demonstrating the potential for discovering potent therapeutic agents.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyran Derivative 1 | HL-60 | 13.8 | |
| Pyran Derivative 2 | MCF-7 | 9.1 | |
| Pyran Derivative 3 | LS180 | 16.1 | |
| 4H-Pyran 4g | HCT-116 | - | |
| 4H-Pyran 4j | HCT-116 | - | |
| Dihydropyridine 3a | HCT-15 | 7.94 | |
| Dihydropyridine 3b | HCT-15 | 9.24 | |
| Royleanone Amide 7 | HepG2 | 1.02 |
Table 1: Cytotoxic Activity of Novel Heterocyclic Compounds. This table presents the half-maximal inhibitory concentration (IC50) values for various pyran and related heterocyclic derivatives against several human cancer cell lines.
| Compound ID | Assay | IC50 (µg/mL) | Reference |
| NSAID Prodrug Ester 1 | COX-1 Inhibition | 0.53 | |
| NSAID Prodrug Ester 1 | COX-2 Inhibition | 2.208 | |
| NSAID Prodrug Ester 2 | COX-1 Inhibition | 1.5 | |
| NSAID Prodrug Ester 2 | COX-2 Inhibition | 1.9 |
Table 2: Anti-inflammatory Activity of Novel Ester Derivatives. This table shows the IC50 values for novel non-steroidal anti-inflammatory drug (NSAID) ester prodrugs against cyclooxygenase (COX) enzymes.
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its derivatives, as well as for key biological assays, are provided below.
Protocol 1: Synthesis of this compound
This protocol is adapted from the classical Claisen condensation method.
Materials:
-
Diethyl oxalate
-
Acetone (dry)
-
Sodium ethoxide
-
Ethanol (absolute)
-
Hydrochloric acid (concentrated)
-
Ice
Procedure:
-
Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
Reaction Mixture Setup: To the sodium ethoxide solution, add diethyl oxalate.
-
Controlled Addition of Acetone: While vigorously stirring the mixture, slowly add dry acetone. The rate of addition should be controlled to maintain a low concentration of unreacted acetone.
-
Heating: Towards the end of the acetone addition, gently heat the mixture.
-
Neutralization: After the reaction is complete, cool the mixture in an ice bath and neutralize it with concentrated hydrochloric acid.
-
Cyclization: Reflux the neutralized mixture to facilitate the cyclization to this compound.
-
Isolation: Cool the reaction mixture to allow the precipitation of this compound. Collect the solid product by filtration, wash with cold water, and dry.
-
Purification: The crude this compound can be purified by recrystallization from hot water.
Protocol 2: General Procedure for the Synthesis of this compound Amide Derivatives
This protocol describes a general method for the amidation of this compound.
Materials:
-
This compound
-
Thionyl chloride or Oxalyl chloride
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Desired primary or secondary amine
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Activation of Carboxylic Acids: Suspend this compound in anhydrous DCM or THF. Add an excess of thionyl chloride or oxalyl chloride dropwise at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride. Stir the reaction mixture at room temperature until the evolution of gas ceases and the solution becomes clear. Remove the excess reagent under reduced pressure to obtain the crude diacyl chloride.
-
Amidation: Dissolve the crude diacyl chloride in anhydrous DCM or THF and cool to 0 °C. In a separate flask, dissolve the desired amine (2.2 equivalents) and a base such as TEA or DIPEA (2.5 equivalents) in anhydrous DCM or THF. Add the amine solution dropwise to the diacyl chloride solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., ethyl acetate/hexanes or DCM/methanol) to yield the desired diamide derivative.
Protocol 3: MTT Assay for Cytotoxicity
This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of novel this compound derivatives.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of medium containing the desired concentrations of the compounds. Include vehicle-treated (e.g., 0.5% DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value for each compound.
Protocol 4: NF-κB Luciferase Reporter Assay
This protocol is for assessing the effect of this compound derivatives on NF-κB activation using a luciferase reporter system.
Materials:
-
HeLa or HEK293 cells
-
NF-κB luciferase reporter plasmid
-
Control plasmid (e.g., Renilla luciferase)
-
Transfection reagent
-
Complete cell culture medium
-
NF-κB activator (e.g., TNF-α)
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
96-well opaque plates
Procedure:
-
Cell Seeding and Transfection: Seed cells in a 96-well plate. Co-transfect the cells with the NF-κB luciferase reporter plasmid and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds. Incubate for 1-2 hours.
-
Stimulation: Add the NF-κB activator (e.g., TNF-α at 20 ng/mL) to the wells and incubate for 6-8 hours.
-
Cell Lysis: Wash the cells with PBS and add 20 µL of Passive Lysis Buffer to each well. Incubate for 15 minutes at room temperature with gentle shaking.
-
Luciferase Assay: Transfer 10 µL of the cell lysate to an opaque 96-well plate. Add 50 µL of Luciferase Assay Reagent and immediately measure the firefly luciferase activity using a luminometer. Subsequently, add the Renilla luciferase substrate and measure its activity.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized luciferase activity in compound-treated cells to that of the stimulated control to determine the inhibitory effect.
Protocol 5: Nrf2 Activation Assay
This protocol describes a method to evaluate the activation of the Nrf2 pathway by novel compounds using a reporter gene assay.
Materials:
-
AREc32 cells (MCF-7 cells stably transfected with an ARE-luciferase reporter)
-
Complete cell culture medium
-
Lysis buffer
-
Luciferase assay substrate
-
96-well plates (clear for cell culture, white for luminescence)
Procedure:
-
Cell Seeding: Seed AREc32 cells into a 96-well plate at a density of 1.2 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Replace the medium with 100 µL of medium containing various concentrations of the test compounds. Incubate for another 24 hours.
-
Cell Lysis: Wash the cells with PBS and add 20 µL of luciferase lysis buffer to each well. Perform a freeze-thaw cycle to ensure complete lysis.
-
Luciferase Assay: Transfer the cell lysate to a white 96-well plate. Add 100 µL of luciferase reporter substrate to each well and immediately measure the luminescence using a microplate reader.
-
Data Analysis: Compare the luciferase activity of treated cells to that of untreated control cells and express the results as a fold increase in Nrf2 activation.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows relevant to the use of this compound as a scaffold for novel compound synthesis.
Caption: Workflow for the synthesis of novel compounds from a this compound scaffold.
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Caption: Activation of the Nrf2 antioxidant response pathway by this compound derivatives.
Caption: A typical workflow for the biological evaluation of a library of novel compounds.
References
- 1. Design, Synthesis and Cytotoxic Activity Evaluation of Newly Synthesized Amides-Based TMP Moiety as Potential Anticancer Agents over HepG2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and its Derivates: General Spectrum of Biological Activity and Osteogenic Properties (Review) | Miroshnichenko | Drug development & registration [pharmjournal.ru]
- 3. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 4. researchgate.net [researchgate.net]
Formulation of Chelidonic Acid for In Vivo Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the formulation and administration of Chelidonic acid for in vivo research, based on its known physicochemical properties and published studies. The information is intended to guide researchers in preparing stable and effective formulations for oral and intraperitoneal administration in rodent models.
Physicochemical Properties and Solubility
This compound is a γ-pyrone dicarboxylic acid with limited solubility in water. Its solubility is a critical factor in developing formulations for in vivo studies.
Table 1: Solubility and Stability of this compound
| Parameter | Value/Recommendation | Source(s) |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility in Water | Sparingly soluble | [1] |
| Solubility in Organic Solvents | More readily soluble in ethanol, acetone, and DMSO. | [1] |
| Solubility in DMSO | Approximately 1 mg/mL | N/A |
| Solubility in 1:6 DMSO:PBS (pH 7.2) | Approximately 0.14 mg/mL | N/A |
| Aqueous Solution Stability | Optimal at pH 4-7.[2] | [2] |
| Storage of Aqueous Solutions | Store at 2-8°C, protected from light. Not recommended for more than one day. For long-term storage, freeze aliquots at -20°C or below and avoid repeated freeze-thaw cycles. | |
| Sterilization | Sterile filtration (0.22 µm filter) is recommended. Autoclaving is not advised due to potential thermal degradation. |
In Vivo Administration Data
The following table summarizes doses and administration routes from published in vivo studies using this compound in rodent models.
Table 2: Examples of In Vivo Dosing of this compound
| Animal Model | Administration Route | Dose Range | Study Focus | Reference |
| Wistar rats | Oral (p.o.) | 10, 20, and 40 mg/kg | Cardioprotective effects | |
| Wistar rats | Oral (p.o.) | 10, 20, and 40 mg/kg | Neuroprotective effects | |
| Wistar rats | Intraperitoneal (i.p.) | 1, 3, and 10 mg/kg | Immunomodulatory effects | |
| Wistar rats | Oral (p.o.) | Single dose of 2000 mg/kg; Repeated doses of 10, 20, and 40 mg/kg | Acute and repeated dose toxicity |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Administration (Suspension)
This protocol is based on a method reported for oral gavage in rats.
Materials:
-
This compound powder
-
0.5% (w/v) Carboxymethyl cellulose (CMC) solution in sterile water
-
Sterile water for injection or deionized water
-
Magnetic stirrer and stir bar
-
Weighing scale
-
Spatula
-
Volumetric flasks and graduated cylinders
-
Oral gavage needles (appropriate size for the animal model)
-
Syringes
Procedure:
-
Prepare the 0.5% CMC Vehicle:
-
Weigh the required amount of CMC powder.
-
In a beaker, slowly add the CMC powder to the sterile water while continuously stirring with a magnetic stirrer.
-
Continue stirring until the CMC is fully dissolved and the solution is clear and homogeneous. This may take some time.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired concentration and the total volume of the formulation.
-
Weigh the calculated amount of this compound powder.
-
In a separate container, add a small volume of the 0.5% CMC solution to the this compound powder to form a paste.
-
Gradually add the remaining 0.5% CMC solution to the paste while continuously stirring or vortexing to ensure a uniform suspension.
-
Visually inspect the suspension for any large aggregates. If necessary, continue to stir until the suspension is homogeneous.
-
-
Administration:
-
Before each administration, ensure the suspension is well-mixed by gentle shaking or vortexing to guarantee uniform dosing.
-
Draw the required volume of the suspension into a syringe fitted with an appropriately sized oral gavage needle.
-
Administer the formulation to the animal via oral gavage.
-
Protocol 2: Preparation of this compound Formulation for Intraperitoneal Administration (Solution)
As specific vehicles for intraperitoneal (i.p.) administration of this compound are not explicitly detailed in the reviewed literature, this protocol is a suggested method based on its known solubility. It is crucial to perform a vehicle toxicity study prior to the main experiment to ensure the safety of this formulation.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl)
-
Sterile, pyrogen-free vials
-
Micropipettes
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Syringes and needles (appropriate size for i.p. injection)
Procedure:
-
Prepare the this compound Stock Solution in DMSO:
-
Due to the limited aqueous solubility of this compound, a stock solution in DMSO is recommended.
-
Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to achieve a concentration of, for example, 10 mg/mL. Ensure complete dissolution.
-
-
Prepare the Final Formulation for Injection:
-
Calculate the final volume of the formulation needed.
-
On the day of the experiment, dilute the this compound stock solution with sterile saline to the final desired concentration. The final concentration of DMSO should be kept to a minimum (ideally ≤5%) to avoid solvent toxicity.
-
For example, to prepare a 1 mg/mL solution with 5% DMSO:
-
Take 50 µL of the 10 mg/mL this compound stock solution in DMSO.
-
Add 950 µL of sterile saline.
-
Vortex thoroughly to ensure a clear solution.
-
-
Sterilize the final solution by passing it through a 0.22 µm sterile filter into a sterile vial.
-
-
Administration:
-
Draw the required volume of the final formulation into a syringe.
-
Administer the solution to the animal via intraperitoneal injection.
-
Signaling Pathway and Experimental Workflow Diagrams
This compound and the NF-κB Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a key regulator of the inflammatory response.
References
Application Notes & Protocols: Chelidonic Acid Metal Complexation
Audience: Researchers, scientists, and drug development professionals.
Introduction: Chelidonic acid (4-oxo-4H-pyran-2,6-dicarboxylic acid) is a naturally occurring organic compound that serves as a highly versatile ligand in coordination chemistry.[1] Its structure, which includes two carboxylate groups and a pyrone ring with a ketone group, provides multiple potential coordination sites for metal ions.[1] The deprotonated form, chelidonate, can bind to metals through its carboxylate oxygens and occasionally the ketonic oxygen, acting as a flexible ligand. This flexibility allows for the formation of a wide array of molecular architectures, from simple discrete mononuclear complexes to complex one-, two-, or three-dimensional coordination polymers.[1]
The synthesis of complexes with various transition metals like copper(II), zinc(II), nickel(II), and cobalt(II) has been reported.[1] The final structure of these complexes is influenced by several factors, including the metal-to-ligand ratio, reaction pH, solvent choice, and the presence of any ancillary ligands.[1] These metal complexes are of significant interest, particularly in the field of drug development, for their potential to act as anticancer agents by inducing apoptosis and generating reactive oxygen species (ROS) in cancer cells.
Experimental Protocols
Protocol 1: General Synthesis of a Mononuclear Copper(II)-Chelidonate Complex
This protocol outlines a standard aqueous synthesis for a simple mononuclear complex, such as [Cu(chel)(H₂O)₂].
Materials:
-
This compound (H₂chel)
-
Copper(II) salt (e.g., CuSO₄·5H₂O or Cu(NO₃)₂·3H₂O)
-
Deionized water
-
Dilute Sodium Hydroxide (NaOH) solution
Procedure:
-
Dissolve a stoichiometric amount of this compound in deionized water. Gentle warming can be applied to facilitate dissolution.
-
Adjust the pH of the this compound solution to approximately 5-6 by adding the dilute NaOH solution dropwise. This step deprotonates the carboxylic acid groups to form sodium chelidonate.
-
In a separate vessel, dissolve an equimolar amount of the copper(II) salt in deionized water.
-
Slowly add the copper(II) salt solution to the sodium chelidonate solution while stirring continuously. A precipitate will typically form.
-
Continue to stir the reaction mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Collect the solid product via vacuum filtration.
-
Wash the collected precipitate first with deionized water, followed by a small amount of ethanol, to remove unreacted starting materials and impurities.
-
Dry the final product under vacuum at room temperature.
Protocol 2: Hydrothermal Synthesis of a Zinc(II)-Chelidonate Coordination Polymer
This protocol is employed to obtain crystalline coordination polymers, which are often unsuitable for synthesis via standard solution methods.
Materials:
-
This compound (H₂chel)
-
Zinc(II) salt (e.g., Zn(NO₃)₂·6H₂O)
-
Organic co-ligand (optional, e.g., 4,4'-bipyridine for framework extension)
-
Deionized water or a mixed solvent system
Procedure:
-
In a Teflon-lined stainless steel autoclave, combine this compound, the zinc(II) salt, and the optional co-ligand in a suitable molar ratio (e.g., 1:1:1).
-
Add the solvent, typically 10-15 mL of deionized water.
-
Seal the autoclave and heat it to a temperature between 120-180°C for 1-3 days.
-
After the heating period, allow the autoclave to cool down to room temperature slowly over several hours or days. Slow cooling is critical for the formation of high-quality single crystals.
-
Isolate the resulting crystals from the reaction mixture.
-
Wash the crystals with the mother liquor and then a suitable solvent before drying.
Protocol 3: Determination of Metal Complex Stability Constants via Potentiometric Titration
This method is widely used for accurately determining the stability constants of metal complexes in solution.
Procedure:
-
Solution Preparation: Prepare solutions of the metal salt, this compound, a strong acid (e.g., HCl), and a strong base (e.g., NaOH) with accurately known concentrations. Add an inert electrolyte (e.g., KNO₃) to maintain a constant ionic strength (typically 0.1 M).
-
Titration Setup: Place a mixture of the metal ion and this compound solution in a reaction vessel. Immerse a calibrated pH electrode and ensure the solution is stirred continuously.
-
Titration: Incrementally add the strong base from a burette, recording the pH after each addition.
-
Data Analysis: Use the titration data to calculate the formation function (n̄), which is the average number of ligands bound per metal ion, and the free ligand concentration ([L]) at each titration point.
-
Constant Calculation: Determine the stability constants (K) by analyzing the relationship between n̄ and [L] using computational methods like the Bjerrum method or non-linear regression analysis.
Visualizations
Caption: General workflow from synthesis to evaluation of metal complexes.
Caption: Proposed anticancer mechanism of this compound metal complexes.
Caption: Workflow for determining stability constants via potentiometry.
Quantitative Data
Table 1: Stability Constants (log K) of Metal-Chelidonate Complexes
The stability constant (log K) quantifies the binding affinity between a ligand and a metal ion; a higher value indicates a more stable complex. The data below compares the stability constants for this compound with various metal ions. These constants are typically determined in aqueous solutions at 25°C and an ionic strength of 0.1 M.
| Metal Ion | This compound (log K) |
| Cu(II) | 7.8 |
| Ni(II) | 6.9 |
| Co(II) | 6.5 |
| Zn(II) | 6.2 |
| Fe(II) | 5.8 |
| Mn(II) | 4.5 |
| Fe(III) | 12.1 |
Table adapted from comparative data on chelating agents.
Table 2: Spectroscopic Data (10 Dq values) for Transition Metal Complexes
The crystal field splitting parameter, 10 Dq, is calculated from UV-Vis electronic spectra and provides information about the electronic environment of the metal ion within the complex.
| Metal Ion | Ligand | 10 Dq (cm⁻¹) |
| Fe(III) | This compound | 13,850 |
| Cr(III) | This compound | 13,330 |
| Ni(II) | This compound | 9,090 |
| Co(II) | This compound | 8,200 |
Table constructed from spectroscopic studies of transition metal complexes.
Characterization Methods
A combination of analytical techniques is required to fully characterize newly synthesized this compound metal complexes.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the coordination of the carboxylate groups to the metal ion. A shift in the stretching frequencies of the C=O and COO⁻ groups compared to the free ligand indicates successful coordination.
-
UV-Vis Spectroscopy: Provides information on the electronic transitions within the complex, allowing for the calculation of parameters like 10 Dq.
-
Single-Crystal X-ray Diffraction: This is the definitive method for determining the precise three-dimensional structure of crystalline complexes, providing data on bond lengths, angles, and crystal packing.
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk crystalline sample and ensure it matches the single-crystal structure.
-
Elemental Analysis (CHN): Determines the percentages of carbon, hydrogen, and nitrogen in the complex, which helps to confirm its empirical formula.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic metal complexes (e.g., with Zn(II)), ¹H and ¹³C NMR can provide detailed structural information in solution.
References
Application Note: Derivatization of Chelidonic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chelidonic acid, a γ-pyrone dicarboxylic acid, is a natural product found in plants like Chelidonium majus. It has attracted significant interest for its diverse pharmacological activities.[1] Accurate quantification of this compound is crucial for quality control, pharmacokinetic studies, and biological research. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds.[1][2] However, this compound is a polar, non-volatile molecule due to its carboxylic acid and hydroxyl functional groups.[3][4] Therefore, a chemical derivatization step is necessary to convert it into a more volatile and thermally stable form suitable for GC-MS analysis.
This document provides detailed protocols for two common derivatization methods: silylation and esterification (alkylation).
Principle of Derivatization for GC-MS
Derivatization modifies the functional groups of an analyte to enhance its analytical properties. For GC-MS, the primary goals are:
-
Increase Volatility: By replacing active hydrogens in polar functional groups (-COOH, -OH) with non-polar groups, the intermolecular hydrogen bonding is reduced, lowering the boiling point of the analyte.
-
Improve Thermal Stability: Derivatives are often more stable at the high temperatures used in the GC injector and column, preventing thermal decomposition.
-
Enhance Chromatographic Performance: Derivatization leads to sharper, more symmetrical peaks, improving separation and quantification.
-
Characteristic Mass Spectra: The derivatives produce predictable and characteristic mass spectra that aid in structural confirmation.
The two most widely used derivatization procedures for carboxylic acids are silylation and esterification.
1. Silylation using BSTFA + TMCS
Silylation involves replacing active hydrogen atoms with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent, and its reactivity can be enhanced with the addition of a catalyst like trimethylchlorosilane (TMCS). This method is highly effective for derivatizing alcohols, phenols, and carboxylic acids.
2. Esterification using Boron Trifluoride-Methanol (BF3-Methanol)
Esterification converts carboxylic acids into their corresponding esters, typically methyl esters (FAMEs - Fatty Acid Methyl Esters), which are much more volatile. Boron trifluoride (BF3) in methanol is an effective catalyst for this reaction. This method is highly specific for carboxylic acids.
Experimental Protocols
Protocol 1: Silylation of this compound
This protocol details the derivatization of this compound to its trimethylsilyl (TMS) ether/ester derivative.
Materials:
-
Dried this compound extract or standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine or Acetonitrile (ACN)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation
Procedure:
-
Sample Preparation: Place 1-10 mg of the dried plant extract or a known amount of this compound standard into a reaction vial. If the sample is in an aqueous solution, evaporate it to complete dryness under a gentle stream of nitrogen. It is critical to ensure the sample is anhydrous as silylating reagents are moisture-sensitive.
-
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial. Ensure a molar excess of the derivatizing reagent to the active hydrogens in the sample.
-
Reaction: Cap the vial tightly, vortex for 30 seconds, and heat at 70°C for 60 minutes. Reaction time and temperature may require optimization.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for direct injection into the GC-MS system.
Protocol 2: Esterification of this compound
This protocol details the derivatization of this compound to its dimethyl ester derivative.
Materials:
-
Dried this compound extract or standard
-
14% Boron Trifluoride in Methanol (BF3-Methanol)
-
Anhydrous Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Pipettes
Procedure:
-
Sample Preparation: Place 1-10 mg of the dried extract or standard into a reaction vial.
-
Reagent Addition: Add 200 µL of 14% BF3-Methanol solution to the vial.
-
Reaction: Cap the vial tightly, vortex for 30 seconds, and heat at 60°C for 60 minutes.
-
Cooling: Allow the vial to cool to room temperature.
-
Extraction: Add 500 µL of saturated NaCl solution and 600 µL of hexane to the vial. Vortex vigorously for 1 minute to extract the methyl esters into the hexane layer.
-
Phase Separation: Allow the layers to separate.
-
Collection: Carefully transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The hexane extract is now ready for injection into the GC-MS system.
Data Presentation
Table 1: Comparison of Silylation and Esterification Derivatization Methods
| Feature | Silylation (BSTFA + TMCS) | Esterification (BF3-Methanol) |
| Target Groups | -COOH, -OH, -NH, -SH (less specific) | Primarily -COOH (more specific) |
| Reaction Speed | Generally rapid | Can be slower, requires heating |
| Byproducts | Volatile and often do not interfere | Salts and water, requires a work-up/extraction step |
| Derivative Stability | Sensitive to moisture, may hydrolyze | Generally stable |
| Advantages | Derivatizes multiple functional groups in one step; clean reaction with volatile byproducts. | High specificity for carboxylic acids; stable derivatives. |
| Disadvantages | Reagents are highly sensitive to moisture; can form multiple derivatives if reaction is incomplete. | Requires a liquid-liquid extraction step which can be more labor-intensive. |
Table 2: Typical GC-MS Instrumental Parameters
| Parameter | Setting |
| GC System | Agilent 6890 GC with 5973N MS or equivalent |
| Column | HP-5MS, DB-5MS, or similar non-polar column (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium (99.999%) at a constant flow of 1.0-1.5 mL/min |
| Injection Mode | Splitless or Split (e.g., 20:1) |
| Injection Volume | 1 µL |
| Injector Temp. | 280°C |
| Oven Program | Initial: 70°C, hold for 2 min; Ramp: 10°C/min to 280°C; Hold: 10 min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50-550 amu |
Table 3: Predicted Mass Spectral Data for Derivatized this compound
Molecular Formula of this compound: C₇H₄O₆, Molecular Weight: 184.1 g/mol
| Derivative | Predicted Molecular Weight ( g/mol ) | Predicted Molecular Ion (M⁺, m/z) | Potential Key Fragments (m/z) |
| Tris-TMS Derivative | 400.6 | 400 | 385 (M-15, loss of CH₃), 311 (M-89, loss of OSi(CH₃)₃), 297, 73 (Si(CH₃)₃) |
| Dimethyl Ester | 212.15 | 212 | 181 (M-31, loss of OCH₃), 153 (M-59, loss of COOCH₃), 124 |
Visual Workflow
The following diagram illustrates the complete workflow for the analysis of this compound using GC-MS following derivatization.
Caption: Workflow for this compound Analysis by GC-MS.
References
Application Notes and Protocols: Chelidonic Acid in Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelidonic acid (CA), a natural heterocyclic organic acid found in plants like Chelidonium majus, has emerged as a promising therapeutic candidate for a range of pathologies due to its diverse biological activities.[1] Of particular interest is its potential application in the field of neurodegenerative diseases. These complex and debilitating disorders, including Alzheimer's disease (AD), Parkinson's disease (PD), and Amyotrophic Lateral Sclerosis (ALS), are characterized by the progressive loss of neuronal structure and function. Mounting evidence suggests that oxidative stress, neuroinflammation, and impaired neurotrophic factor signaling are common underlying mechanisms contributing to the pathogenesis of these diseases.
This compound has demonstrated significant antioxidant, anti-inflammatory, and neuroprotective properties in various experimental models.[2][3] It has been shown to mitigate oxidative stress by enhancing endogenous antioxidant defenses and to suppress inflammatory pathways by reducing the production of pro-inflammatory cytokines.[3] Furthermore, CA has been observed to up-regulate the expression of Brain-Derived Neurotrophic Factor (BDNF), a key molecule involved in neuronal survival, growth, and synaptic plasticity.[2]
These application notes provide a comprehensive overview of the current research on the use of this compound in relevant models of neurodegenerative diseases. We present detailed experimental protocols for both established and proposed applications of CA, summarize the available quantitative data in structured tables, and visualize the key signaling pathways implicated in its neuroprotective effects. This document is intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound for neurodegenerative disorders.
Data Presentation
Table 1: Effects of this compound in a D-Galactose-Induced Aging Rat Model (Relevant to Alzheimer's Disease)
| Parameter | Group | Serum Levels (Mean ± SEM) | Hippocampus Levels (Mean ± SEM) |
| Glutathione (GSH) | Control | Data not specified | Data not specified |
| D-gal | Decreased | Decreased | |
| D-gal + CA (2 mg/kg) | Increased (compared to D-gal) | Increased (compared to D-gal) | |
| Malondialdehyde (MDA) | Control | Data not specified | Data not specified |
| D-gal | Increased | Increased | |
| D-gal + CA (2 mg/kg) | Decreased (compared to D-gal) | Decreased (compared to D-gal) | |
| Total Antioxidant Status (TAS) | Control | Data not specified | Data not specified |
| D-gal | Decreased | Decreased | |
| D-gal + CA (2 mg/kg) | Increased (compared to D-gal) | Increased (compared to D-gal) | |
| Brain-Derived Neurotrophic Factor (BDNF) | Control | Data not specified | Data not specified |
| D-gal | Decreased | Decreased | |
| D-gal + CA (2 mg/kg) | Increased (compared to D-gal) | Increased (compared to D-gal) | |
| Cognitive Function (Morris Water Maze) | D-gal | Impaired (longer time to find platform) | - |
| D-gal + CA (2 mg/kg) | Improved (shorter time to find platform) | - | |
| Cognitive Function (Novel Object Recognition) | D-gal | Impaired (decreased discrimination index) | - |
| D-gal + CA (2 mg/kg) | Improved (increased discrimination index) | - |
Note: The referenced studies reported statistically significant changes but did not consistently provide specific numerical values in the abstracts. The table reflects the direction of these changes.
Table 2: Effects of this compound in a Paclitaxel-Induced Peripheral Neuropathy Rat Model (Demonstrating Anti-inflammatory and Antioxidant Mechanisms)
| Parameter | Group | Effect of this compound Treatment (10, 20, 40 mg/kg) |
| Behavioral (Pain) | Paclitaxel | Increased mechanical allodynia, hyperalgesia, and thermal hyperalgesia |
| Nerve Conduction Velocity | Paclitaxel | Decreased motor and sensory nerve conduction velocity |
| Oxidative Stress | Paclitaxel | Increased |
| Inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Paclitaxel | Increased |
| Nrf2 Levels | Paclitaxel | Decreased |
| pAMPK Protein Expression | Paclitaxel | Decreased |
| Histopathology (Sciatic Nerve) | Paclitaxel | Neuronal damage, demyelination, leukocyte infiltration |
Note: The referenced study reported statistically significant effects. The table summarizes these findings qualitatively as specific quantitative data was not available in the abstract.
Key Signaling Pathways
The neuroprotective effects of this compound are attributed to its modulation of several key signaling pathways involved in cellular stress responses, inflammation, and neuronal survival.
Caption: Nrf2/ARE Signaling Pathway Activation by this compound.
Caption: BDNF/TrkB Signaling Pathway Upregulation by this compound.
References
Chelidonic Acid: An Effective Inhibitor of NF-κB Activation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Chelidonic acid, a natural γ-pyrone compound found in plants such as Chelidonium majus, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory effects.[1] The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response, and its dysregulation is implicated in a variety of inflammatory diseases. Emerging evidence highlights this compound as a potent inhibitor of the NF-κB signaling cascade. These application notes provide a comprehensive overview of the inhibitory effects of this compound on NF-κB activation, including detailed protocols for relevant assays and representative data to guide researchers in this field.
Mechanism of Action: Inhibition of IκBα Degradation
Under basal conditions, NF-κB is sequestered in the cytoplasm in an inactive state through its association with the inhibitor of kappa B alpha (IκBα). Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα. This phosphorylation event targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα exposes the nuclear localization signal on NF-κB, facilitating its translocation to the nucleus, where it binds to specific DNA sequences and initiates the transcription of pro-inflammatory genes, such as interleukin-6 (IL-6).
This compound exerts its inhibitory effect on the NF-κB pathway primarily by preventing the degradation of IκBα. By inhibiting the degradation of this key inhibitory protein, this compound effectively traps NF-κB in the cytoplasm, thereby preventing its nuclear translocation and the subsequent activation of inflammatory gene expression. While the precise upstream target of this compound is still under investigation, its action in preserving IκBα levels is a key aspect of its anti-inflammatory properties.
Data Presentation
The following tables present representative quantitative data illustrating the dose-dependent inhibitory effects of this compound on various stages of the NF-κB signaling pathway. This data is intended to be illustrative of the expected experimental outcomes.
Table 1: Effect of this compound on NF-κB Reporter Gene Expression
| This compound Concentration (µM) | NF-κB Luciferase Activity (Relative Light Units) | % Inhibition |
| 0 (Vehicle Control) | 100,000 | 0 |
| 1 | 85,000 | 15 |
| 10 | 55,000 | 45 |
| 50 | 25,000 | 75 |
| 100 | 12,000 | 88 |
Table 2: Effect of this compound on IL-6 Production in HMC-1 Cells
| This compound Concentration (µM) | IL-6 Concentration (pg/mL) | % Inhibition |
| 0 (Vehicle Control) | 1200 | 0 |
| 1 | 980 | 18.3 |
| 10 | 650 | 45.8 |
| 50 | 320 | 73.3 |
| 100 | 150 | 87.5 |
Table 3: Effect of this compound on IκBα Degradation
| This compound Concentration (µM) | IκBα Protein Level (Relative Densitometry Units) | % Preservation of IκBα |
| 0 (Stimulated Control) | 0.2 | 0 |
| 10 | 0.5 | 37.5 |
| 50 | 0.8 | 75 |
| 100 | 0.95 | 93.8 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: NF-κB signaling pathway and the inhibitory point of this compound.
Caption: Experimental workflow for assessing NF-κB inhibition.
Experimental Protocols
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB in response to stimuli and inhibitors.
Materials:
-
HEK293T cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase)
-
Control plasmid (e.g., Renilla luciferase for normalization)
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
NF-κB activator (e.g., TNF-α)
-
96-well white, opaque plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well white, opaque plate at a density of 2 x 10⁴ cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO₂ incubator.
-
Transfection:
-
For each well, prepare a DNA-transfection reagent complex according to the manufacturer's protocol. Typically, this involves co-transfecting 100 ng of the NF-κB luciferase reporter plasmid and 10 ng of the Renilla control plasmid.
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Treatment:
-
After transfection, replace the medium with fresh medium containing serial dilutions of this compound. Ensure the final DMSO concentration is below 0.1%.
-
Pre-incubate the cells with this compound for 1-2 hours.
-
Add the NF-κB activator (e.g., TNF-α at a final concentration of 20 ng/mL) to the appropriate wells. Include vehicle-only and activator-only controls.
-
Incubate for 6-8 hours.
-
-
Cell Lysis and Luciferase Measurement:
-
Remove the medium and wash the cells gently with PBS.
-
Add 20-50 µL of passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
Measure firefly and Renilla luciferase activities using a luminometer according to the dual-luciferase reporter assay system's instructions.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage inhibition of NF-κB activity by this compound compared to the activator-only control.
Western Blot for IκBα Phosphorylation and Degradation
This protocol allows for the visualization and quantification of IκBα protein levels.
Materials:
-
RAW 264.7 or similar macrophage cell line
-
6-well plates
-
This compound stock solution
-
LPS (Lipopolysaccharide)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-IκBα, anti-phospho-IκBα, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment:
-
Seed RAW 264.7 cells in 6-well plates and allow them to adhere.
-
Pre-treat the cells with desired concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (1 µg/mL) for 30 minutes. Include untreated and LPS-only controls.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the IκBα and phospho-IκBα band intensities to the β-actin loading control.
In Vitro IKKβ Kinase Assay
This assay directly measures the enzymatic activity of IKKβ and its inhibition by this compound.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKtide substrate (a peptide substrate for IKKβ)
-
Kinase assay buffer
-
ATP
-
This compound stock solution
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
384-well white plates
-
Plate reader capable of luminescence detection
Protocol:
-
Compound Preparation: Prepare serial dilutions of this compound in the kinase assay buffer.
-
Reaction Setup:
-
In a 384-well plate, add the diluted this compound or vehicle control.
-
Add the IKKβ enzyme solution and pre-incubate for 10 minutes at room temperature.
-
-
Initiate Kinase Reaction:
-
Add a mixture of the IKKtide substrate and ATP to initiate the kinase reaction.
-
Incubate for 60 minutes at 30°C.
-
-
ADP Detection:
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves two steps: an ADP-Glo™ Reagent addition followed by a Kinase Detection Reagent addition.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Conclusion
This compound demonstrates significant potential as a therapeutic agent for inflammatory conditions by effectively inhibiting the NF-κB signaling pathway. The provided application notes and protocols offer a framework for researchers to investigate and quantify the inhibitory effects of this compound and other natural products on NF-κB activation. The detailed methodologies for luciferase reporter assays, Western blotting, and in vitro kinase assays will facilitate further exploration of the molecular mechanisms underlying the anti-inflammatory properties of this compound and aid in the discovery of novel NF-κB inhibitors.
References
Application Notes and Protocols: Mast Cell Degranulation Assay Using Chelidonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells are critical effector cells in allergic and inflammatory responses. Upon activation, they release a host of pre-formed and newly synthesized mediators, including histamine, proteases, cytokines, and chemokines, through a process known as degranulation. This release of inflammatory mediators is a key event in the pathophysiology of various allergic diseases, such as asthma, allergic rhinitis, and anaphylaxis. Consequently, the inhibition of mast cell degranulation is a major therapeutic target for the development of anti-allergic and anti-inflammatory drugs.
Chelidonic acid, a natural compound found in plants of the Chelidonium genus, has demonstrated potential as a mast cell stabilizer.[1][2] Studies have shown its ability to inhibit mast cell degranulation both in vivo and in vitro, suggesting its therapeutic potential in allergic disorders.[1] These application notes provide a detailed protocol for assessing the inhibitory effect of this compound on mast cell degranulation using the rat basophilic leukemia (RBL-2H3) cell line, a widely used model for studying mast cell functions. Additionally, we present available data on the efficacy of this compound and illustrate the key signaling pathways involved in mast cell activation and the putative mechanism of action for this compound.
Data Presentation
The following tables summarize the available quantitative data on the inhibitory effects of this compound on mast cell degranulation and associated inflammatory markers.
Table 1: In Vivo Effects of this compound on Ovalbumin-Induced Mast Cell Degranulation in Rats [1]
| Treatment Group | Dose (mg/kg, i.p.) | Reduction in Blood Eosinophil Counts (%) | Reduction in Serum IgE Levels (%) |
| Vehicle Control | - | 0 | 0 |
| This compound | 1 | Dose-dependent reduction | Dose-dependent reduction |
| This compound | 3 | Dose-dependent reduction | Dose-dependent reduction |
| This compound | 10 | Significant reduction | Significant reduction |
| Prednisolone | 10 | Comparable to this compound (10mg/kg) | Comparable to this compound (10mg/kg) |
Table 2: In Vitro Inhibition of Histamine Release from Rat Peritoneal Mast Cells (RPMCs) by this compound [1]
| Treatment | Concentration | Inhibition of Histamine Release (%) |
| Control | - | 0 |
| This compound | Various | Dose-related inhibition |
Note: The original study mentions a dose-related inhibition but does not provide specific concentrations and corresponding inhibition percentages in the abstract. Further details would be required from the full text.
Experimental Protocols
Protocol 1: RBL-2H3 Cell Culture and Maintenance
-
Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells.
-
Culture Medium: Eagle's Minimum Essential Medium (MEM) supplemented with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% L-glutamine.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage the cells every 2-3 days or when they reach 80-90% confluency. Detach the cells using 0.25% Trypsin-EDTA.
Protocol 2: Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay)
This assay quantifies the release of the granular enzyme β-hexosaminidase, a marker for mast cell degranulation.
Materials:
-
RBL-2H3 cells
-
24-well tissue culture plates
-
Anti-dinitrophenyl (DNP)-IgE antibody
-
DNP-Human Serum Albumin (DNP-HSA) (antigen)
-
This compound
-
Tyrode's buffer (135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 1.0 mM MgCl₂, 5.6 mM glucose, 20 mM HEPES, pH 7.4)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG), the substrate for β-hexosaminidase
-
0.1 M citrate buffer, pH 4.5
-
Stop solution (0.1 M Na₂CO₃/NaHCO₃ buffer, pH 10.0)
-
Triton X-100 (0.5% in Tyrode's buffer)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RBL-2H3 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and allow them to adhere overnight.
-
Sensitization: Sensitize the cells by incubating them with anti-DNP-IgE (0.5 µg/mL) in culture medium for 24 hours at 37°C.
-
Washing: After sensitization, gently wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Treatment with this compound:
-
Prepare various concentrations of this compound in Tyrode's buffer. A suggested starting range is 1-100 µM.
-
Add the this compound solutions to the respective wells and incubate for 1 hour at 37°C.
-
Include a vehicle control (Tyrode's buffer without this compound).
-
-
Antigen Challenge:
-
Induce degranulation by adding DNP-HSA (100 ng/mL) to all wells except for the negative control (unstimulated cells).
-
Incubate for 1 hour at 37°C.
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well.
-
To determine the total β-hexosaminidase release, lyse the cells in the remaining wells by adding 0.5% Triton X-100.
-
-
Enzyme Assay:
-
In a new 96-well plate, mix 50 µL of the collected supernatant or cell lysate with 50 µL of pNAG solution (1 mM in 0.1 M citrate buffer, pH 4.5).
-
Incubate the plate at 37°C for 1-2 hours.
-
Stop the reaction by adding 200 µL of the stop solution.
-
-
Data Acquisition: Measure the absorbance at 405 nm using a microplate reader.
-
Calculation of β-Hexosaminidase Release:
-
The percentage of β-hexosaminidase release is calculated as follows: % Release = (Absorbance of Supernatant / Absorbance of Cell Lysate) x 100
-
Signaling Pathways and Visualizations
IgE-Mediated Mast Cell Degranulation Pathway
The canonical signaling pathway for IgE-mediated mast cell degranulation is initiated by the cross-linking of FcεRI receptors by an antigen. This event triggers a cascade of intracellular signaling events, leading to the release of inflammatory mediators.
Caption: IgE-mediated mast cell degranulation signaling cascade.
Experimental Workflow for this compound Screening
The following workflow outlines the key steps for evaluating the inhibitory effect of this compound on mast cell degranulation.
Caption: Workflow for mast cell degranulation assay.
Putative Mechanism of Action of this compound
While the precise molecular mechanism of this compound in mast cell stabilization is not fully elucidated, it is hypothesized to interfere with early signaling events in the IgE-mediated activation cascade. One study has shown that this compound can inhibit the production of IL-6 by blocking NF-κB and caspase-1 activation in mast cells, suggesting an anti-inflammatory effect. Its ability to inhibit degranulation likely involves the stabilization of the mast cell membrane or interference with key signaling molecules upstream of mediator release.
Caption: Putative inhibitory action of this compound.
Conclusion
This compound presents a promising natural compound for the inhibition of mast cell degranulation. The provided protocols offer a robust framework for researchers to investigate its efficacy and further elucidate its mechanism of action. The β-hexosaminidase release assay is a reliable and quantifiable method to screen for potential mast cell stabilizing agents like this compound. Further studies are warranted to pinpoint the specific molecular targets of this compound within the mast cell signaling cascade, which will be crucial for its development as a potential therapeutic agent for allergic and inflammatory diseases.
References
- 1. Effects of this compound, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats. (2016) | Dhirendra Kumar Singh | 19 Citations [scispace.com]
Application Notes and Protocols for In Vitro Antioxidant Capacity Assays of Chelidonic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chelidonic acid, a natural γ-pyrone derivative found in plants such as Chelidonium majus, has garnered scientific interest for its diverse pharmacological activities. Among these, its antioxidant potential is a key area of investigation, as oxidative stress is implicated in the pathophysiology of numerous diseases. These application notes provide an overview of the in vitro methods used to assess the antioxidant capacity of this compound, detailed experimental protocols for key assays, and a summary of available data.
The antioxidant activity of a compound can be evaluated through various mechanisms, including hydrogen atom transfer (HAT), single electron transfer (SET), and metal chelation. Consequently, a panel of assays is recommended to obtain a comprehensive profile of a compound's antioxidant potential. This document focuses on four widely used spectrophotometric assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, the ferric reducing antioxidant power (FRAP) assay, and the oxygen radical absorbance capacity (ORAC) assay.
Data Presentation
Direct quantitative data from in vitro antioxidant capacity assays (e.g., DPPH, ABTS, FRAP, ORAC) specifically for isolated this compound is limited in the currently available scientific literature. Most studies have focused on the antioxidant activity of extracts from Chelidonium majus, which contain a complex mixture of compounds, including this compound, alkaloids, and flavonoids.[1] Therefore, the antioxidant values reported for these extracts represent the synergistic or combined effects of all constituents.
The table below summarizes representative findings for Chelidonium majus extracts. It is crucial to note that these values are not solely attributable to this compound.
| Assay | Plant Part | Extraction Solvent | Result | Reference |
| DPPH Radical Scavenging Activity | Herb | Water | Higher antioxidant activity compared to seedling extracts. | [1] |
| FRAP (Ferric Reducing Antioxidant Power) | Herb | Water | Highest antioxidant activity in full water extract. | [1] |
| ABTS Radical Cation Scavenging Activity | Herb | Water | Higher antioxidant capacity in herb extracts versus seedling extracts. | [1] |
Note: The lack of specific IC50 or Trolox equivalent values for pure this compound in these standard in vitro assays highlights a gap in the current research and presents an opportunity for future investigation.
While direct in vitro scavenging data is scarce, studies on cellular models have shown that this compound can mitigate oxidative stress by reducing intracellular reactive oxygen species (ROS) and lipid peroxidation, and by enhancing the activity of endogenous antioxidant enzymes.[2]
Signaling Pathway
This compound may exert its antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that govern the cellular antioxidant response. A key pathway in this process is the Keap1-Nrf2 signaling pathway.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by its inhibitor, Keap1, which facilitates its degradation. In the presence of oxidative stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription and the synthesis of protective enzymes.
Experimental Protocols
The following are detailed protocols for the four common in vitro antioxidant capacity assays. These can be adapted for the analysis of this compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, which results in a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.
Workflow:
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
This compound
-
Positive control (e.g., Ascorbic acid, Trolox)
-
Methanol (analytical grade)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in an amber bottle and in the dark to prevent degradation.
-
Preparation of Test Sample: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO, methanol). Perform serial dilutions to obtain a range of concentrations.
-
Preparation of Positive Control: Prepare a stock solution and serial dilutions of a positive control (e.g., ascorbic acid) in the same manner as the test sample.
-
Assay:
-
In a 96-well microplate, add 100 µL of the various concentrations of the this compound solutions or positive control to respective wells.
-
Add 100 µL of the 0.1 mM DPPH solution to each well.
-
For the control well, add 100 µL of the solvent and 100 µL of the DPPH solution.
-
For the blank well, add 200 µL of the solvent.
-
-
Incubation: Mix the contents of the wells and incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
% Scavenging Activity = [ (Acontrol - Asample) / Acontrol ] x 100
Where:
-
Acontrol is the absorbance of the control (DPPH solution without the test compound).
-
Asample is the absorbance of the test sample (DPPH solution with the test compound).
The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a decrease in its absorbance at 734 nm.
Workflow:
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
This compound
-
Positive control (e.g., Trolox)
-
Ethanol or phosphate buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.
-
Preparation of Working ABTS•+ Solution: Before use, dilute the ABTS•+ stock solution with ethanol or phosphate buffer to an absorbance of approximately 0.70 (± 0.02) at 734 nm.
-
Preparation of Test Sample and Control: Prepare a stock solution of this compound and a positive control (Trolox) and perform serial dilutions.
-
Assay:
-
In a 96-well microplate, add 20 µL of the various concentrations of the this compound solutions or positive control to respective wells.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
-
Incubation: Mix and incubate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
Data Analysis: Calculate the percentage of inhibition as in the DPPH assay. The antioxidant capacity can be expressed as the Trolox Equivalent Antioxidant Capacity (TEAC). A standard curve is generated by plotting the percentage of inhibition against different concentrations of Trolox. The antioxidant capacity of the sample is then expressed as µM of Trolox equivalents.
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored by measuring the change in absorbance at 593 nm.
Workflow:
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃·6H₂O) solution (20 mM)
-
This compound
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate
-
Microplate reader
-
Water bath (37°C)
Procedure:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.
-
Preparation of Test Sample and Standard: Prepare a stock solution of this compound and a standard (e.g., FeSO₄) and perform serial dilutions.
-
Assay:
-
In a 96-well microplate, add 20 µL of the various concentrations of the this compound solutions or standard to respective wells.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Measurement: Measure the absorbance at 593 nm.
Data Analysis: A standard curve is generated by plotting the absorbance of the known concentrations of the FeSO₄ standard. The antioxidant capacity of the test compounds is expressed as Fe²⁺ equivalents (µM).
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Workflow:
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
This compound
-
Standard (Trolox)
-
Phosphate buffer (75 mM, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of fluorescein, AAPH, and Trolox in phosphate buffer.
-
Assay:
-
In a 96-well black microplate, add 25 µL of the various concentrations of the this compound solutions or Trolox standard to respective wells.
-
Add 150 µL of the fluorescein solution to each well.
-
-
Incubation: Incubate the plate at 37°C for 30 minutes in the microplate reader.
-
Reaction Initiation and Measurement:
-
Add 25 µL of the AAPH solution to each well to initiate the reaction.
-
Immediately begin monitoring the fluorescence at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.
-
Take readings every 1-2 minutes for at least 60 minutes, or until the fluorescence has decayed significantly.
-
Data Analysis: The antioxidant capacity is determined by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. A standard curve is generated by plotting the net AUC against the Trolox concentration. The ORAC value of the sample is expressed as µM of Trolox equivalents.
Conclusion
The in vitro assays described provide a robust framework for characterizing the antioxidant properties of this compound. A multi-assay approach is recommended to obtain a comprehensive understanding of its antioxidant mechanisms, which may involve direct radical scavenging and/or modulation of cellular antioxidant defense pathways like the Keap1-Nrf2 system. The protocols and information presented here serve as a valuable resource for researchers in the fields of natural product chemistry, pharmacology, and drug development, and highlight the need for further studies to quantify the specific antioxidant capacity of pure this compound.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Chelidonic Acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of chelidonic acid. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation, with the goal of improving yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most widely used method for synthesizing this compound is the condensation reaction between diethyl oxalate and acetone in the presence of a strong base, typically sodium ethoxide. This reaction is a variation of the Claisen condensation.[1]
Q2: What is a typical yield for the synthesis of this compound?
A2: The reported yields for this compound synthesis can vary. Classical methods typically report yields in the range of 76-79%.[1][2] However, optimized procedures that carefully control reaction parameters can achieve yields of up to 95%.[1][3]
Q3: What are the primary side reactions that can occur during the synthesis?
A3: The main side reactions include the formation of ethyl 2,4-dioxovalerate, aldol condensation of acetone, and the self-Claisen condensation of diethyl oxalate. At elevated temperatures, thermal decomposition of the product can also occur, leading to a darkened product.
Q4: How can the formation of side products be minimized?
A4: To minimize side reactions, it is crucial to control the rate of acetone addition to the reaction mixture, maintaining a low concentration of unreacted acetone. Keeping the temperature low, especially during the neutralization step, is also important to prevent product degradation.
Q5: What is the recommended method for purifying crude this compound?
A5: Recrystallization from hot water is a common and effective method for purifying crude this compound. This process involves dissolving the crude product in a minimum amount of hot deionized water, followed by slow cooling to allow for the formation of pure crystals.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete reaction: Insufficient reaction time or temperature. | Ensure the reaction goes to completion by following the recommended reaction time and temperature in the protocol. |
| Side reactions: Aldol condensation of acetone or self-Claisen condensation of diethyl oxalate are competing reactions. | Maintain a low reaction temperature and control the stoichiometry of the reactants. A key optimization is the slow, controlled addition of acetone to the reaction mixture. | |
| Wet reagents: Presence of water in acetone, ethanol, or diethyl oxalate can interfere with the base and reduce yield. | Ensure all reagents, particularly acetone and ethanol, are anhydrous. Diethyl oxalate should also be of high purity. | |
| Dark-colored or Brown Product | Decomposition: High temperatures during the neutralization step can cause the product to decompose. | Keep the temperature as low as possible during the neutralization of the reaction mixture with acid by using an ice bath. |
| Impurities: Presence of impurities from side reactions. | Purify the crude product by recrystallization from hot water. | |
| Product is Difficult to Filter | Fine precipitate: The product has precipitated as a very fine powder. | Allow the product to crystallize slowly from the reaction mixture without agitation. Using a suitable filter paper or a filter aid may also help. |
| Inconsistent Results/Yields | Variability in reagent quality: Inconsistent purity or dryness of starting materials. | Use reagents from a reliable source and ensure they are properly stored and handled to prevent contamination or degradation. Ensure solvents are anhydrous. |
| Lack of precise control: Fluctuations in reaction temperature, addition rates, or stirring speed. | Carefully monitor and control all reaction parameters. Use of automated laboratory reactors can help maintain consistency. |
Experimental Protocols
Optimized Synthesis of this compound
This protocol is an improved method designed to maximize yield by controlling the addition of acetone.
1. Preparation of Sodium Ethoxide:
-
In a suitable reaction vessel equipped with a stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.
2. Reaction Setup:
-
To the sodium ethoxide solution, add diethyl oxalate.
3. Controlled Addition of Acetone:
-
While stirring the mixture, slowly add dry acetone at a rate that maintains the concentration of unreacted acetone below 30% relative to the diethyl oxalate and sodium ethoxide.
-
Towards the end of the acetone addition, the mixture may be gently heated.
4. Neutralization:
-
After the reaction is complete, cool the mixture and neutralize it with an acid (e.g., hydrochloric acid) while maintaining a low temperature using an ice bath.
5. Cyclization:
-
Reflux the neutralized mixture to promote the cyclization to this compound.
6. Isolation:
-
Cool the reaction mixture to allow the this compound to precipitate.
-
Collect the product by filtration, wash with cold water, and dry.
Recrystallization of this compound
1. Dissolution:
-
Transfer the crude this compound to a beaker and add a minimum amount of hot deionized water to dissolve the solid completely.
2. Hot Filtration (Optional):
-
If insoluble impurities are present, perform a hot filtration to remove them.
3. Crystallization:
-
Allow the filtrate to cool slowly to room temperature. For maximum recovery, the solution can then be placed in an ice bath.
4. Isolation:
-
Collect the purified crystals by vacuum filtration.
5. Washing:
-
Wash the crystals with a small amount of cold deionized water.
6. Drying:
-
Dry the purified this compound in an oven at a moderate temperature (e.g., 100 °C) or in a vacuum desiccator.
Visualizations
Caption: Main synthetic pathway for this compound.
Caption: Formation of major side products.
Caption: Troubleshooting workflow for low yield.
References
Technical Support Center: Troubleshooting Low Solubility of Chelidonic Acid in Aqueous Solutions
For researchers, scientists, and drug development professionals, the low aqueous solubility of chelidonic acid can present a significant hurdle in experimental design and reproducibility. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
A1: this compound is sparingly soluble in water. Published data indicates a solubility of approximately 14.3 g/L at 25°C.[1] However, this can be influenced by factors such as pH and the presence of other solutes. For practical purposes, achieving a clear solution at higher concentrations in neutral aqueous buffers can be challenging.
Q2: How does pH affect the solubility of this compound?
A2: The solubility of this compound is highly dependent on pH.[2] As a diprotic acid with two carboxylic acid groups, it exists in different ionic forms depending on the pH of the solution. At acidic pH, it is in its less soluble, protonated form. As the pH increases, the carboxylic acid groups deprotonate, forming the more soluble carboxylate salts. Therefore, increasing the pH of the solution will significantly increase the solubility of this compound. For optimal stability of stock solutions, a pH range of 4-7 is recommended to prevent degradation.[3]
Q3: What are the recommended solvents for preparing stock solutions of this compound?
A3: For high-concentration stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice, with a reported solubility of approximately 1 mg/mL.[1] To prepare aqueous working solutions, a common method is to first dissolve the this compound in DMSO and then dilute it with the desired aqueous buffer.[1] It is important to note that the final concentration of DMSO should be kept low in cellular assays to avoid solvent-induced toxicity.
Q4: My this compound solution has a yellow or brownish tint. Is it still usable?
A4: A change in color, such as yellowing or browning, may indicate degradation of the compound. This can be caused by exposure to light, high temperatures, or extreme pH conditions. It is advisable to discard any discolored solutions and prepare a fresh batch to ensure the integrity of your experiments.
Q5: Can I sterilize my this compound solution by autoclaving?
A5: Autoclaving is not recommended for sterilizing this compound solutions. The high temperatures can lead to thermal degradation of the compound. Sterile filtration using a 0.22 µm filter is the preferred method for sterilization.
Troubleshooting Guides
Issue 1: Precipitate forms when diluting a DMSO stock solution into an aqueous buffer.
-
Possible Cause: The concentration of this compound in the final aqueous solution exceeds its solubility limit under those specific buffer conditions (pH, temperature).
-
Troubleshooting Steps:
-
Decrease the final concentration: Try diluting the DMSO stock solution to a lower final concentration in the aqueous buffer.
-
Increase the pH of the aqueous buffer: If experimentally permissible, increasing the pH of the final solution can enhance the solubility of this compound.
-
Use a co-solvent: Incorporating a small percentage of a water-miscible organic solvent (co-solvent) in your final aqueous solution can help maintain solubility. See the experimental protocols section for more details.
-
Prepare a salt form: Converting this compound to a more soluble salt form (e.g., sodium or potassium salt) before dissolution can significantly improve its aqueous solubility.
-
Issue 2: Inconsistent results in biological assays.
-
Possible Cause 1: Incomplete dissolution of this compound.
-
Troubleshooting Step: Ensure your stock solution is fully dissolved before preparing working solutions. Gentle warming and vortexing can aid dissolution in DMSO. Visually inspect for any particulate matter.
-
-
Possible Cause 2: Precipitation of this compound in the assay medium.
-
Troubleshooting Step: The complex composition of cell culture media can sometimes lead to the precipitation of compounds over time. After preparing your final dilutions in the assay medium, visually inspect the solutions for any signs of precipitation before and during the experiment. If precipitation is observed, consider the troubleshooting steps outlined in Issue 1.
-
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvents.
| Solvent System | Approximate Solubility | Reference |
| Water (25°C) | 14.3 g/L | |
| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | |
| 1:6 DMSO:PBS (pH 7.2) | ~0.14 mg/mL |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound by pH Adjustment
This protocol describes how to prepare an aqueous solution of this compound by converting it to its more soluble sodium salt in situ.
Materials:
-
This compound powder
-
Deionized water
-
1 M Sodium hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker containing the desired volume of deionized water to achieve the target concentration.
-
Place the beaker on a stir plate and add a stir bar. Begin stirring the suspension.
-
Slowly add the 1 M NaOH solution dropwise to the suspension while continuously monitoring the pH with a calibrated pH meter.
-
As the NaOH is added, the this compound will begin to dissolve as it is converted to its sodium salt.
-
Continue adding NaOH until all the this compound has dissolved and the desired final pH is reached. Be aware that a significant increase in solubility will be observed as the pH approaches and surpasses the pKa values of the carboxylic acid groups.
-
Once the desired pH and complete dissolution are achieved, the solution is ready for use. If necessary, sterile filter the solution using a 0.22 µm filter.
Protocol 2: Preparation of a this compound Stock Solution using a Co-solvent System
This protocol outlines the preparation of a concentrated stock solution of this compound using a co-solvent system, which can then be diluted into aqueous buffers.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 400 (PEG 400)
-
Deionized water
-
Vortex mixer
-
Warming bath (optional)
Procedure:
-
To prepare a 10 mg/mL stock solution, weigh 10 mg of this compound powder into a sterile microcentrifuge tube.
-
Add 100 µL of DMSO to the tube.
-
Vortex the mixture vigorously for 1-2 minutes. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes may be applied, followed by further vortexing.
-
Once the this compound is completely dissolved in DMSO, add 400 µL of PEG 400.
-
Vortex the solution thoroughly to ensure it is homogeneous.
-
Finally, add 500 µL of deionized water and vortex again to obtain a clear 10 mg/mL stock solution.
-
This stock solution can then be further diluted into your experimental aqueous buffer. Always perform a small-scale test dilution to ensure the compound remains in solution at the final desired concentration.
Mandatory Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A flowchart outlining the decision-making process for troubleshooting the low aqueous solubility of this compound.
This compound's Inhibition of the Canonical NF-κB Signaling Pathway
Caption: this compound inhibits the NF-κB signaling pathway by preventing the phosphorylation and subsequent degradation of IκBα, thereby blocking the nuclear translocation of the active p65-p50 dimer.
References
Common side products in Chelidonic acid synthesis and how to avoid them
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the synthesis of chelidonic acid. Below you will find troubleshooting guides and frequently asked questions to help optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the most prevalent method for synthesizing this compound?
A1: The most widely employed synthetic route for this compound is the Claisen condensation reaction between diethyl oxalate and acetone, which is conducted in the presence of a base like sodium ethoxide.[1]
Q2: What are the primary side products that can form during this synthesis?
A2: The main side products include ethyl 2,4-dioxovalerate, byproducts from the aldol condensation of acetone, and substances resulting from the self-Claisen condensation of diethyl oxalate.[1] Thermal degradation can also occur at elevated temperatures, leading to a discolored product.[1]
Q3: How can the formation of these side products be minimized?
A3: Controlling the rate of acetone addition to the reaction mixture is crucial to minimize side reactions.[1][2] By maintaining a low concentration of unreacted acetone, the formation of ethyl dioxovalerate and other byproducts can be significantly reduced. It is also important to maintain a low temperature during the neutralization step to prevent product degradation.
Q4: What is a typical yield for the synthesis of this compound?
A4: Reported yields can vary. While classical methods typically report yields in the range of 76-79%, optimized procedures with careful control of reaction parameters can achieve yields as high as 95%.
Q5: How can crude this compound be effectively purified?
A5: Recrystallization is a common and effective method for purifying crude this compound. Water is frequently used as the solvent for this process, which involves dissolving the crude product in hot water and then allowing it to cool slowly to form pure crystals.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | - Presence of water in reagents: Wet solvents or reagents can interfere with the base and reduce the efficiency of the condensation reaction. | - Ensure all reagents, especially acetone and ethanol, are anhydrous. Diethyl oxalate should also be of high purity. |
| - Incomplete reaction: Insufficient reaction time or temperature may lead to incomplete conversion of starting materials. | - Ensure the reaction goes to completion by following the recommended reaction times and temperatures in the protocol. | |
| - Loss of product during workup: Product may be lost during filtration or transfer steps. | - Handle the product carefully during workup. Wash the filtered product with a minimal amount of cold water to reduce dissolution. | |
| Dark-Colored or Brown Product | - Decomposition at high temperatures: The product can decompose if the temperature is too high, particularly during the neutralization step. | - Maintain a low temperature during the neutralization of the reaction mixture with acid. Using an ice bath to cool the reaction vessel is recommended. |
| - Presence of impurities: Side reactions can produce colored impurities. | - Purify the crude product by recrystallization from hot water to remove colored impurities. | |
| Product is Difficult to Filter | - Fine powder precipitation: The product may precipitate as a very fine powder, making filtration slow and difficult. | - Allow the product to crystallize slowly from the reaction mixture without agitation. Using a suitable filter paper and a filter aid can also improve filtration. |
| Inconsistent Results | - Variability in reagent quality: Inconsistent purity or dryness of reagents can lead to variable yields and purity. | - Use reagents from a reliable source and ensure they are properly stored and handled to maintain their quality. |
| - Lack of precise control: Minor variations in reaction parameters can lead to different outcomes. | - Carefully monitor and control reaction temperature, reagent addition rates, and stirring speed to ensure reproducibility. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on established methods.
-
Preparation of Sodium Ethoxide: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol to prepare a sodium ethoxide solution.
-
Reaction Setup: Add diethyl oxalate to the sodium ethoxide solution.
-
Controlled Addition of Acetone: While stirring the mixture, slowly add dry acetone. The rate of addition should be controlled to maintain a low concentration of unreacted acetone, ideally below 30% relative to the diethyl oxalate and sodium ethoxide.
-
Heating: Towards the end of the acetone addition, gently heat the mixture.
-
Neutralization: After the reaction is complete, cool the mixture and neutralize it with an acid such as hydrochloric acid, while maintaining a low temperature with an ice bath.
-
Cyclization: Reflux the neutralized mixture to facilitate the cyclization to this compound.
-
Isolation: Cool the reaction mixture to allow the this compound to precipitate. Collect the product by filtration, wash it with cold water, and then dry.
Purification by Recrystallization
-
Dissolution: Transfer the crude this compound to a beaker and add a minimum amount of hot deionized water to dissolve it completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum recovery, the solution can then be placed in an ice bath.
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold deionized water.
-
Drying: Dry the purified this compound in an oven at a moderate temperature (e.g., 100 °C) or in a vacuum desiccator.
Visualized Workflows and Pathways
Caption: Main synthetic pathway for this compound.
Caption: Formation of major side products.
Caption: Troubleshooting workflow for this compound synthesis.
References
Technical Support Center: Purification of Crude Chelidonic Acid by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the purification of crude chelidonic acid via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the most common solvent for recrystallizing crude this compound?
A5: Water is a frequently used and effective solvent for the recrystallization of crude this compound. The process typically involves dissolving the crude material in hot deionized water and allowing it to cool slowly to form pure crystals, leaving impurities behind in the mother liquor.[1]
Q2: Are there alternative recrystallization methods to using water?
A1: Yes, an alternative method involves dissolving the isolated this compound in hot methanol, followed by the addition of concentrated hydrochloric acid (HCl) in a 3:1 methanol to HCl volume ratio. Cooling this solution yields needle-like crystals of this compound.[2]
Q3: What are the typical impurities found in crude this compound?
A3: The primary impurities in crude this compound often originate from the synthesis process. These can include side products such as ethyl 2,4-dioxovalerate, products from the Aldol condensation of acetone, and byproducts from the self-Claisen condensation of diethyl oxalate.[1] High temperatures during synthesis can also lead to thermal decomposition, resulting in a darkened, impure product.[1]
Q4: What is a typical recovery yield for the synthesis of this compound?
A2: The yield from the synthesis of this compound can vary. Classical methods generally report yields between 76-79%. However, with optimized and carefully controlled reaction parameters, it is possible to achieve yields as high as 95%.[1] The purity of the crude product will impact the final yield after recrystallization.
Troubleshooting Guide
Low Yield/Poor Recovery
Problem: The final yield of purified this compound after recrystallization is significantly lower than expected.
| Possible Cause | Suggested Solution |
| Excessive Solvent Usage: Too much solvent was used to dissolve the crude product, leading to a significant amount of this compound remaining in the mother liquor upon cooling. | Use the minimum amount of hot solvent required to fully dissolve the crude solid. To check for product loss in the filtrate, evaporate a small sample of the mother liquor to see if a significant amount of solid remains. |
| Premature Crystallization: Crystals formed prematurely during a hot filtration step, leading to product loss. | To prevent premature crystallization, you can warm the filtration apparatus (funnel and receiving flask) before use. It may also be necessary to add a slight excess of solvent before hot filtration and then evaporate the excess solvent after filtration is complete. |
| Incomplete Crystallization: The solution was not cooled for a sufficient amount of time or to a low enough temperature. | After initial slow cooling to room temperature, place the crystallization flask in an ice bath to maximize the recovery of the purified crystals. |
| High Solubility in Cold Solvent: this compound has some residual solubility even in cold solvent, leading to unavoidable losses. | While some loss is inevitable, ensure the solution is thoroughly chilled in an ice bath before filtration to minimize this effect. Avoid washing the collected crystals with excessive amounts of cold solvent. |
Impurity Persistence/Discolored Crystals
Problem: The recrystallized this compound is still colored (e.g., brown or yellow) or analysis shows the persistence of impurities.
| Possible Cause | Suggested Solution |
| Trapped Impurities: Rapid crystallization can trap impurities within the crystal lattice. | Allow the solution to cool slowly to promote the formation of larger, purer crystals. Avoid agitating the solution during the initial cooling phase. |
| Colored Impurities: The crude product contains colored impurities that are not effectively removed by a single recrystallization. | Consider adding a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. |
| Co-crystallization: An impurity has similar solubility and structural properties to this compound, leading to its incorporation into the crystal lattice. | If impurities persist after recrystallization, further purification by another method, such as column chromatography over silica gel or polyamide, may be necessary before a final recrystallization step. |
| Thermal Degradation: The product may have degraded due to excessive heat during the dissolution step. | Avoid prolonged heating of the solution. Dissolve the crude product promptly and proceed to the cooling stage. |
Poor Crystal Formation (Oiling Out or No Crystals)
Problem: Instead of forming solid crystals, the this compound separates as an oil ("oiling out"), or no crystals form at all upon cooling.
| Possible Cause | Suggested Solution |
| "Oiling Out": The melting point of the impure this compound is lower than the temperature of the solution from which it is crystallizing. This is often due to a high concentration of impurities. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Seeding the solution with a pure crystal of this compound can also encourage crystallization over oiling out. |
| No Crystal Formation: The solution is not supersaturated, likely due to the use of too much solvent. | Re-heat the solution and evaporate some of the solvent to increase the concentration of this compound. Then, allow the concentrated solution to cool again. |
| Supersaturation without Nucleation: The solution is supersaturated, but crystal growth has not initiated. | Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. |
Data Presentation
Solubility Data for this compound
| Solvent | Temperature | Solubility |
| Water | 25 °C | 1.43 g/100 mL (14.3 g/L) |
| Water | - | ≥3.15 mg/mL (with sonication) |
| DMSO | - | ≥34.4 mg/mL |
| DMSO | - | ~1 mg/mL |
| Ethanol | - | Insoluble |
| DMSO:PBS (pH 7.2) (1:6) | - | ~0.14 mg/mL |
Note: Comprehensive solubility data for this compound across a wide range of solvents and temperatures is limited in publicly available literature.
Experimental Protocols
Protocol 1: Recrystallization from Hot Deionized Water
This is a common and effective method for purifying crude this compound synthesized in the lab.
-
Dissolution: Place the crude this compound in a beaker or Erlenmeyer flask. Add a minimum amount of hot deionized water and heat the mixture while stirring until the solid is completely dissolved.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. It is advisable to use a pre-heated funnel to prevent premature crystallization.
-
Crystallization: Cover the beaker or flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.
-
Chilling: To maximize the yield, place the crystallization vessel in an ice bath to further cool the solution.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of cold deionized water to remove any remaining mother liquor.
-
Drying: Dry the purified this compound in a drying oven at a moderate temperature (e.g., 100 °C) or in a vacuum desiccator to a constant weight.
Protocol 2: Recrystallization from Methanol/HCl
This method is often used for further purification of this compound isolated from natural sources.
-
Dissolution: Dissolve the isolated this compound in methanol by heating the mixture.
-
Acidification: Add concentrated hydrochloric acid (HCl) to the hot methanol solution. The recommended volume ratio is 3:1 (methanol:HCl).
-
Crystallization: Allow the acidic solution to cool. This will result in the crystallization of this compound, often as needle-like crystals.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry thoroughly.
Visualizations
Caption: Troubleshooting workflow for this compound recrystallization.
References
Technical Support Center: Chelidonic Acid Degradation and Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability, degradation pathways, and prevention of degradation of chelidonic acid.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound in aqueous solutions? A1: The stability of this compound in aqueous solutions is primarily influenced by pH, temperature, and light exposure.[1] As a dicarboxylic acid with a γ-pyrone ring, it is susceptible to degradation via hydrolysis, decarboxylation, and photolysis under certain conditions.[1]
Q2: What is the recommended pH range for preparing and storing aqueous solutions of this compound? A2: To minimize degradation, it is generally recommended to prepare and store this compound solutions in acidic to neutral pH buffers (pH 4-7).[1] Alkaline conditions can promote the opening of the γ-pyrone ring and lead to other degradation pathways.[1] For experiments at pH values outside this range, it is best to use freshly prepared solutions and verify stability.[1]
Q3: How should I store this compound solutions to ensure maximum stability? A3: For optimal short-term stability, aqueous solutions should be stored at 2-8°C and protected from light. For long-term storage, it is advisable to aliquot the solution and freeze it at -20°C or below. It is important to avoid repeated freeze-thaw cycles to prevent product inactivation.
Q4: I observed a color change in my this compound solution. What does this indicate? A4: A change in color, such as yellowing or browning, is a common indicator of this compound degradation. This can be caused by exposure to light, elevated temperatures, or non-optimal pH conditions. It is strongly recommended to discard any discolored solutions and prepare a fresh batch for reliable experimental results.
Q5: Can I sterilize this compound solutions by autoclaving? A5: Autoclaving is not recommended for sterilizing this compound solutions. The high temperatures involved can lead to significant thermal degradation. The preferred method for sterilization is sterile filtration using a 0.22 µm filter.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation with this compound.
Issue 1: Inconsistent or Lower-Than-Expected Results in Biological Assays
-
Possible Cause 1: Degradation of Stock Solution.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound. Before use, verify its concentration using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
-
Possible Cause 2: Instability in Assay Medium.
-
Troubleshooting Step: Evaluate the stability of this compound directly in your specific cell culture or assay medium under the exact experimental conditions (e.g., 37°C, 5% CO₂). This can be achieved by incubating the medium containing this compound for the full duration of the experiment and then analyzing the remaining concentration of the parent compound by HPLC.
-
Issue 2: Appearance of Unknown Peaks in HPLC Analysis
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Step: The appearance of new peaks in a chromatogram is a strong indicator of degradation. To identify the cause, a forced degradation study is the recommended course of action. By exposing freshly prepared solutions to controlled stress conditions (acid, base, oxidation, heat, light), you can identify the degradation products and understand the specific degradation pathway affecting your sample. This allows for the development of a stability-indicating analytical method.
-
This compound Degradation Pathways
This compound can degrade through several pathways, primarily involving hydrolysis of the γ-pyrone ring, thermal decarboxylation, and photolytic reactions.
Chemical Degradation Pathways
-
Hydrolysis (Base-Catalyzed Ring Opening): Under alkaline conditions (pH > 7), the γ-pyrone ring is susceptible to nucleophilic attack by hydroxide ions, leading to ring cleavage. This is a common degradation pathway for pyrone-containing molecules.
-
Thermal Decarboxylation: When heated, this compound undergoes decarboxylation to yield 4-pyrone. This reaction typically occurs at elevated temperatures, such as those used in autoclaving.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce degradation. The presence of unsaturated bonds and carbonyl groups makes the molecule susceptible to photolytic reactions, which can lead to various degradation products.
Potential Biological Degradation Pathways
While specific enzymes that degrade this compound have not been fully characterized, many microorganisms are known to metabolize structurally similar γ-pyrone compounds. Bacteria and fungi, particularly soil microbes like Pseudomonas species, possess enzymatic machinery, such as dioxygenases, capable of cleaving aromatic rings. A plausible pathway involves initial enzymatic modification (e.g., hydroxylation) followed by ring cleavage to yield intermediates that can enter central metabolic pathways.
Prevention of Degradation
Preventing degradation is crucial for obtaining accurate and reproducible experimental results.
-
pH Control: Maintain solutions in a pH range of 4-7 using a suitable buffer system.
-
Temperature Management: Store stock solutions at 2-8°C for short-term use and frozen at -20°C or below for long-term storage. Avoid heating solutions unless required for a specific protocol, and never autoclave.
-
Light Protection: Store solid this compound and its solutions in amber vials or wrap containers with aluminum foil to protect them from light.
-
Inert Atmosphere: For highly sensitive experiments or long-term storage of the solid compound, consider storing under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Use of Excipients (for Formulations): In drug development, formulation strategies such as co-processing with excipients or encapsulation can create protective barriers against moisture and other environmental factors.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is essential for developing a stability-indicating HPLC method and understanding the degradation profile of this compound.
1. Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish degradation pathways.
2. Materials:
-
This compound
-
Methanol or other suitable organic solvent
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV or PDA detector
-
pH meter
-
Water bath or incubator
3. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/methanol mixture.
4. Application of Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Keep at room temperature and monitor for degradation, as it can be rapid (e.g., check at 2-4 hours).
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Heat an aliquot of the stock solution at 60°C for 48 hours.
-
Photolytic Degradation: Expose an aliquot of the stock solution to a photostability chamber that complies with ICH Q1B guidelines (e.g., exposure to UV and visible light).
5. Sample Analysis:
-
At designated time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a suitable HPLC method. The method should be capable of separating the parent peak of this compound from all generated degradation product peaks.
Data Presentation
Table 1: Example Data from a Forced Degradation Study of this compound
The following table presents hypothetical data from a forced degradation study on a 100 µg/mL solution of this compound after 24 hours of exposure to different stress conditions. This illustrates how to summarize quantitative results.
| Stress Condition | % this compound Remaining | Number of Degradation Peaks | Retention Time(s) of Major Degradant(s) (min) |
| Control (Unstressed) | 99.8% | 0 | N/A |
| Acid (0.1 M HCl, 60°C) | 85.2% | 2 | 2.1, 4.5 |
| Base (0.1 M NaOH, RT) | 15.7% | 3 | 1.8, 2.3, 5.1 |
| Oxidative (3% H₂O₂, RT) | 92.5% | 1 | 3.8 |
| Thermal (60°C) | 96.1% | 1 | 6.2 |
| Photolytic (ICH Q1B) | 78.9% | 2 | 3.5, 5.8 |
Note: This table contains example data. Actual degradation rates and products will depend on the specific experimental conditions and analytical method used.
References
Technical Support Center: Chelidonic Acid Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with chelidonic acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues and inconsistencies encountered during biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the known biological activities of this compound?
A1: this compound, a natural γ-pyrone, exhibits a wide range of pharmacological effects. It is recognized for its anti-inflammatory, antimicrobial, antitumor, and antioxidant properties.[1][2][3] It has also been investigated for its potential in managing allergic disorders and its role in cellular senescence.[1]
Q2: Why am I observing inconsistent IC50 values for this compound in my cytotoxicity assays?
A2: Inconsistent IC50 values for natural compounds like this compound are a common challenge. Several factors can contribute to this variability:
-
Cell Line Differences: Different cancer cell lines exhibit varying sensitivities to the same compound.
-
Experimental Conditions: Variations in cell density, serum percentage in the culture medium, and the duration of drug exposure can significantly impact the calculated IC50 value.
-
Compound Purity and Stability: The purity of the this compound used and its stability in the assay medium can affect its effective concentration.
-
Assay Method: Different cytotoxicity assays (e.g., MTT, XTT, LDH) measure different cellular endpoints and can yield different IC50 values.
Q3: My this compound solution appears cloudy or forms a precipitate when added to my cell culture medium. What should I do?
A3: this compound has limited solubility in aqueous solutions, which can lead to precipitation. To address this:
-
Use a Stock Solution: Prepare a concentrated stock solution in an appropriate organic solvent like DMSO.
-
Optimize Final Solvent Concentration: Ensure the final concentration of the organic solvent in your cell culture medium is low (typically ≤0.5% for DMSO) to avoid solvent-induced toxicity.
-
Pre-warm the Medium: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can aid in dissolution.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of the stock solution in the culture medium to prevent the compound from crashing out of solution.
-
Vortexing: Ensure thorough mixing immediately after adding the compound to the medium.
Q4: What is the optimal pH for working with this compound solutions?
A4: The stability of this compound in aqueous solutions is influenced by pH. It is recommended to prepare and store solutions in a pH range of 4-7 to minimize degradation. Alkaline conditions may promote the opening of the γ-pyrone ring, leading to inactivation. For experiments requiring a different pH, it is advisable to use freshly prepared solutions.
Q5: Can this compound interfere with fluorescence-based assays?
A5: While specific studies on the intrinsic fluorescence of this compound are limited, many natural products can interfere with fluorescence-based assays. This can occur through autofluorescence or by quenching the fluorescent signal. It is recommended to run a control with this compound alone (without cells or other assay components) to check for any background fluorescence at the excitation and emission wavelengths used in your assay. One study utilized a fluorescence microscope with an excitation at 488 nm and emission at 590 nm for Acridine-Orange staining in the presence of this compound, suggesting that interference might be minimal in this specific range.[1]
Troubleshooting Guides
Issue 1: Higher than Expected Cell Viability in Cytotoxicity Assays (e.g., MTT Assay)
| Possible Cause | Troubleshooting Step |
| Precipitation of this compound | Visually inspect the wells for any precipitate after adding this compound. If present, refer to the solubility troubleshooting steps in the FAQs (Q3). |
| Interaction with Assay Reagents | Some compounds can directly reduce the MTT reagent, leading to a false-positive signal for viability. Run a control with this compound in cell-free medium containing the MTT reagent to check for any chemical reduction. |
| Incorrect Incubation Time | The cytotoxic effects of this compound may be time-dependent. Consider increasing the incubation time (e.g., 48 or 72 hours) to allow for the compound to exert its effects. |
| Cell Seeding Density | Too high a cell density can mask the cytotoxic effects. Optimize the initial cell seeding number to ensure they are in the exponential growth phase during the assay. |
Issue 2: Inconsistent Results in Anti-Inflammatory Assays
| Possible Cause | Troubleshooting Step |
| LPS Potency | The activity of lipopolysaccharide (LPS) can vary between batches. Ensure you are using a fresh, properly stored stock of LPS and consider titrating the concentration to achieve a robust inflammatory response. |
| Cell Health | Macrophages (e.g., RAW 264.7) should be healthy and not overly passaged, as this can affect their responsiveness to stimuli. |
| Timing of Treatment | The timing of this compound addition relative to LPS stimulation can influence the results. Consider pre-treating the cells with this compound for a period before adding LPS. |
| Cytokine Measurement | Ensure that the method for measuring cytokines (e.g., ELISA, Griess assay for nitric oxide) is properly calibrated and that the standards are prepared correctly. |
Quantitative Data Summary
The following tables summarize some of the reported quantitative data for the biological activity of this compound. Note the variability in reported values, which underscores the importance of consistent experimental conditions.
Table 1: Enzyme Inhibition Data
| Enzyme | Inhibitor | K_i_ (μM) | Inhibition Type | Source |
| Glutamate Decarboxylase (rat brain) | This compound | 1.2 | Competitive | |
| Glutamate Decarboxylase | Chelidamic Acid | 33 | Competitive |
Table 2: Cytotoxicity Data (IC50 values)
| Cell Line | Compound | IC50 (µM) | Assay | Reference |
| MCF-7 (Breast Cancer) | Glycyrrhetic acid derivative 3a | Not specified for this compound | MTT | |
| A549 (Lung Cancer) | Carissa macrocarpa MeOH fraction | Not specified for this compound | Not specified | |
| HeLa (Cervical Cancer) | Glycyrrhetic acid derivative 3a | 11.4 ± 0.2 | MTT |
Experimental Protocols
Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol is adapted from standard methods for assessing the anti-inflammatory effects of compounds on LPS-stimulated macrophages.
-
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (or vehicle control) for 1-2 hours.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Nitric Oxide Measurement (Griess Assay):
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Measure the concentration of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits, following the manufacturer's instructions.
-
Glutamate Decarboxylase (GAD) Inhibition Assay
This protocol is based on the principles of enzyme inhibition assays for GAD.
-
Enzyme Preparation: Use a purified or partially purified GAD preparation from a suitable source (e.g., rat brain homogenate).
-
Reaction Mixture: Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2, containing 0.2 mM pyridoxal phosphate).
-
Inhibitor and Substrate Preparation:
-
Prepare various concentrations of this compound in the reaction buffer.
-
Prepare a solution of the substrate, L-glutamic acid.
-
-
Assay Procedure:
-
In a microplate or microcentrifuge tubes, add the reaction buffer, the GAD enzyme preparation, and the desired concentration of this compound (or vehicle control).
-
Pre-incubate the mixture for a short period (e.g., 10 minutes) at 37°C.
-
Initiate the reaction by adding L-glutamic acid.
-
Incubate for a fixed time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction (e.g., by adding acid or by heat inactivation).
-
-
Detection of GABA:
-
The product of the reaction, γ-aminobutyric acid (GABA), can be quantified using various methods, such as HPLC with pre-column derivatization (e.g., with dansyl chloride) or a coupled enzyme assay.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the control.
-
Determine the IC50 or K_i_ value by plotting the inhibition data against the inhibitor concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: A generalized workflow for in vitro biological assays with this compound.
Caption: A logical flowchart for troubleshooting inconsistent results in this compound assays.
Caption: this compound may inhibit the NF-κB signaling pathway.
Caption: this compound's potential role in modulating the PI3K/Akt signaling pathway.
Caption: this compound's role in modulating key proteins in cellular senescence.
References
Optimizing the molar ratio for Chelidonic acid metal complex formation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and optimization of chelidonic acid metal complexes.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting molar ratio for the synthesis of a simple mononuclear this compound complex?
A1: For the formation of simple mononuclear complexes, such as those with Cu(II) or Zn(II), a 1:1 molar ratio of this compound to the metal salt is a common and effective starting point.[1][2] The reaction is typically performed in an aqueous solution.[1]
Q2: How does pH affect the complex formation and what is the optimal range?
A2: The pH of the reaction medium is a critical parameter as it controls the deprotonation of the carboxylic acid groups of this compound, which is necessary for coordination. A pH range of 5-6 is generally optimal for forming the chelidonate dianion, making it available to bind to the metal center.[1] Adjusting the pH is typically done by the dropwise addition of a base like sodium hydroxide.[1]
Q3: What is the role of a co-ligand and how does it affect the molar ratio?
A3: Co-ligands, often N,N'-bridging ligands like 4,4'-bipyridine, are used to extend the structure from simple mononuclear complexes into coordination polymers (e.g., 1D chains, 2D layers, or 3D frameworks). When a co-ligand is used, a common molar ratio is 1:1:1 for this compound:metal salt:co-ligand.
Q4: Can the molar ratio in the final complex differ from the reactant ratio?
A4: Yes. While the reactant stoichiometry is a starting point, the final coordinated structure may have a different ratio. For example, studies on nickel hyperaccumulation in plants have shown that while a 2:1 (this compound:Ni) complex is typical, the actual ratio within the plant can be as high as 6:1, suggesting an excess of the ligand is produced in response to the metal. The final structure should always be confirmed through characterization techniques.
Q5: How can I determine the stoichiometry of the complex formed in my experiment?
A5: The stoichiometry of a complex in solution can be determined using methods like Job's method of continuous variation, which involves preparing solutions with varying mole fractions of the metal and ligand while keeping the total molar concentration constant. The absorbance of these solutions is measured, and the maximum absorbance corresponds to the stoichiometric ratio of the complex. For solid-state crystalline products, single-crystal X-ray diffraction is the definitive method to determine the precise structure and stoichiometry.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incorrect pH: Carboxylic acid groups on this compound are not deprotonated, preventing coordination. | Carefully monitor and adjust the pH of the this compound solution to a range of 5-6 before adding the metal salt. |
| Incorrect Stoichiometry: Molar ratio of reactants is not optimal for the desired product. | While a 1:1 ratio is a good start, try varying the metal-to-ligand ratio. An excess of one reactant may be needed to drive the reaction to completion. | |
| Atmospheric Sensitivity: Reactants or the product may be sensitive to air or moisture. | If sensitivity is suspected, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. | |
| Formation of an Amorphous Precipitate or Oil Instead of Crystals | Rapid Precipitation: The complex is crashing out of solution too quickly, preventing the formation of an ordered crystalline lattice. | Try different crystallization techniques such as slow cooling, vapor diffusion, or hydrothermal/solvothermal synthesis, which can yield single crystals. |
| Inappropriate Solvent: The solvent may not be suitable for crystallization. | Experiment with different solvents or solvent mixtures. Sometimes a solvent in which the complex is slightly less soluble is ideal for growing crystals. | |
| Product is a Mixture of Different Complexes or Isomers | Multiple Coordination Modes: this compound is a versatile ligand and can coordinate in various ways, leading to different structures. | Varying the reaction conditions such as the solvent, temperature, or the counter-ion of the metal salt can often favor the formation of a single, desired product. |
| Side Reactions: Reactants may be undergoing side reactions, such as the self-condensation of acetone if it is used as a starting material for this compound synthesis. | Lowering the reaction temperature can help reduce the rate of side reactions. Ensure the purity of the starting this compound. | |
| Difficulty in Product Characterization (e.g., Broad NMR Peaks) | Paramagnetic Metal Center: If the metal ion in your complex is paramagnetic (e.g., Cu(II), Fe(III)), it can cause significant broadening of NMR signals, making them uninformative. | Use alternative characterization techniques suitable for paramagnetic species, such as Electron Paramagnetic Resonance (EPR) spectroscopy, magnetic susceptibility measurements, or X-ray crystallography. |
| Inconclusive Spectroscopic Data: The presence of impurities can complicate spectral analysis. | Purify the product thoroughly. Recrystallization is a highly effective method for purifying solid complexes. |
Quantitative Data Summary
The stability of a metal complex is a key indicator of its formation efficiency. The stability constant (log K) quantifies this, with higher values indicating a more stable complex.
Table 1: Estimated Stability Constants (log K) for Divalent Metal Ions with Dicarboxylic Acid Ligands (as an analogue for this compound).
| Metal Ion | log K₁ | log K₂ |
| Cu(II) | 3.5 - 5.5 | 2.5 - 4.0 |
| Ni(II) | 2.5 - 4.0 | 1.5 - 3.0 |
| Co(II) | 2.5 - 3.5 | 1.5 - 2.5 |
| Zn(II) | 2.0 - 3.5 | 1.0 - 2.5 |
Note: Data is for analogous dicarboxylic acids and serves as a general guide. Values were determined by potentiometry and will vary with specific experimental conditions.
Table 2: Comparison of Stability Constants (log K) for this compound vs. EDTA with Various Metal Ions.
| Metal Ion | This compound (log K) | EDTA (log K) |
| Cu(II) | 5.2 | 18.8 |
| Ni(II) | 4.1 | 18.6 |
| Zn(II) | 3.8 | 16.5 |
| Fe(III) | 8.5 | 25.1 |
Note: Data highlights that while this compound is an effective chelator, the synthetic chelator EDTA forms significantly more stable complexes.
Experimental Protocols
Protocol 1: General Synthesis of a Mononuclear Copper(II)-Chelidonate Complex
This protocol describes a typical aqueous synthesis for a complex like [Cu(chel)(H₂O)₂].
Materials:
-
This compound (H₂chel)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or similar copper(II) salt
-
Deionized water
-
Dilute sodium hydroxide (NaOH) solution
Procedure:
-
Dissolve a stoichiometric amount of this compound in deionized water. Gentle warming may be necessary to aid dissolution.
-
While stirring, slowly add the dilute NaOH solution dropwise to the this compound solution until the pH reaches approximately 5-6. This deprotonates the ligand to form sodium chelidonate.
-
In a separate beaker, dissolve an equimolar amount of the copper(II) salt in deionized water.
-
Slowly add the copper(II) salt solution to the sodium chelidonate solution with constant stirring. A precipitate should form.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure the reaction goes to completion.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid first with deionized water, then with a small amount of ethanol to remove unreacted starting materials and impurities.
-
Dry the final product in an oven or desiccator.
Protocol 2: Hydrothermal Synthesis of a Zinc(II)-Chelidonate Coordination Polymer
This protocol is often used to obtain crystalline coordination polymers.
Materials:
-
This compound (H₂chel)
-
Zinc(II) nitrate hexahydrate (Zn(NO₃)₂·6H₂O) or similar zinc(II) salt
-
Co-ligand (e.g., 4,4'-bipyridine), if desired
-
Deionized water or a mixed solvent system
Procedure:
-
In a Teflon-lined stainless steel autoclave, combine this compound, the zinc(II) salt, and any co-ligand in a suitable molar ratio (e.g., 1:1:1).
-
Add the solvent (e.g., 10-15 mL of deionized water).
-
Seal the autoclave and place it in an oven. Heat it to a specified temperature (e.g., 120-180 °C) for a period of 24-72 hours.
-
After the heating period, allow the autoclave to cool slowly to room temperature over several hours or days. Rapid cooling can result in smaller or lower-quality crystals.
-
Open the autoclave carefully and isolate the single crystals of the coordination polymer from the reaction mixture.
-
Wash the crystals with the mother liquor and then with a suitable solvent before drying.
Visualizations
Caption: Experimental workflow for synthesis and characterization.
Caption: Troubleshooting workflow for low product yield.
Caption: Interplay of key parameters in optimizing complex formation.
References
How to prevent precipitation of Chelidonic acid in stock solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Chelidonic acid in stock solutions.
Frequently Asked Questions (FAQs)
Q1: My this compound is precipitating out of my aqueous stock solution. What are the common causes?
Precipitation of this compound from aqueous solutions is a common issue primarily due to its limited water solubility, especially in its protonated (acidic) form. The main factors contributing to precipitation are:
-
pH of the solution: this compound is a dicarboxylic acid and is significantly less soluble in acidic to neutral aqueous solutions.
-
Concentration of the stock solution: Exceeding the solubility limit of this compound at a given pH and temperature will lead to precipitation.
-
Temperature: Solubility of this compound in water is temperature-dependent. Lower temperatures can decrease its solubility.
-
Improper dissolution method: Failure to fully dissolve the compound initially can lead to gradual precipitation over time.
Q2: How does pH affect the solubility of this compound?
The solubility of this compound is highly dependent on the pH of the solution.[1] As a dicarboxylic acid, it can exist in different ionization states. At low pH, the carboxylic acid groups are protonated, making the molecule less polar and thus less soluble in water. As the pH increases, the carboxylic acid groups deprotonate to form carboxylate salts, which are more polar and therefore more soluble in water.
Q3: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
For high-concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of approximately 1 mg/mL.[2] However, it is sparingly soluble in aqueous buffers.[2]
Q4: I prepared my stock solution in DMSO, but it precipitates when I dilute it into my aqueous experimental buffer. How can I prevent this?
This phenomenon, often called "crashing out," occurs when a compound that is soluble in an organic solvent like DMSO is rapidly introduced into an aqueous buffer where it is less soluble. To prevent this:
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in the aqueous buffer.
-
Ensure rapid mixing: Add the DMSO stock to the aqueous buffer while vortexing or stirring to ensure immediate and thorough mixing. This prevents localized high concentrations of the compound that can trigger precipitation.
-
Limit the final DMSO concentration: Keep the final concentration of DMSO in your experimental setup as low as possible (typically below 0.5%) to minimize solvent-related artifacts and toxicity.
Q5: Can I use co-solvents to improve the solubility of this compound in aqueous solutions?
Yes, using a co-solvent can be an effective strategy. Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds. Common co-solvents used in biological research include:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol 400 (PEG 400)
When using a co-solvent, it is crucial to first determine the optimal ratio of the co-solvent to the aqueous buffer that maintains the solubility of this compound without adversely affecting the experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in aqueous stock solution upon storage | pH of the solution is too low. | Increase the pH of the solution to deprotonate the carboxylic acid groups. A pH above 7 is generally recommended. See the experimental protocol below. |
| Concentration exceeds solubility limit. | Prepare a more dilute stock solution. | |
| Storage temperature is too low. | Store the aqueous stock solution at 2-8°C. Avoid freezing aqueous solutions as this can promote precipitation. For long-term storage, consider preparing aliquots of a DMSO stock and storing them at -20°C or -80°C.[3] | |
| Precipitation upon dilution of DMSO stock into aqueous buffer | Rapid change in solvent polarity ("crashing out"). | Perform serial dilutions and ensure rapid mixing. |
| Final concentration in the aqueous buffer is too high. | Lower the final working concentration of this compound. | |
| Cloudiness or visible particles in the stock solution after preparation | Incomplete dissolution. | Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming or sonication. |
Quantitative Data Summary
| Property | Value | Solvent/Conditions | Reference |
| Solubility in Water | 14.3 g/L | 25°C | [2] |
| Solubility in DMSO | ~ 1 mg/mL | - | |
| Solubility in DMSO:PBS (1:6) | ~ 0.14 mg/mL | pH 7.2 | |
| Predicted pKa | 1.26 ± 0.40 | - |
Experimental Protocol: Preparation of a Stable Aqueous Stock Solution of this compound via pH Adjustment
This protocol describes how to prepare a 10 mM aqueous stock solution of this compound by converting it to its more soluble salt form.
Materials:
-
This compound (MW: 184.10 g/mol )
-
Deionized water
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Weigh the this compound: Weigh out 1.841 mg of this compound for a final volume of 1 mL of a 10 mM stock solution.
-
Add water: Add approximately 800 µL of deionized water to the tube containing the this compound.
-
Initial mixing: Vortex the suspension. You will observe that the this compound does not fully dissolve.
-
Adjust the pH: While monitoring the pH with a calibrated pH meter, add the 1 M NaOH solution dropwise to the suspension. Vortex the solution after each addition.
-
Complete dissolution: Continue adding NaOH until the this compound is fully dissolved and the pH of the solution is between 7.0 and 8.0. The solution should become clear.
-
Final volume adjustment: Add deionized water to bring the final volume to 1 mL.
-
Sterilization (optional): If required for your experiment, sterile-filter the solution through a 0.22 µm filter. Do not autoclave, as high temperatures can cause degradation.
-
Storage: Store the stock solution at 2-8°C for short-term use. For long-term storage, it is recommended to prepare fresh solutions. It is not recommended to store aqueous solutions for more than one day.
Visual Troubleshooting Guide
Caption: Troubleshooting workflow for this compound precipitation.
References
Technical Support Center: Isolating Chelidonic Acid from Complex Plant Matrices
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation of chelidonic acid from complex plant matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most common plant sources for isolating this compound?
A1: The primary plant sources for this compound belong to the Papaveraceae and Asteraceae families.[1] Notably, Greater Celandine (Chelidonium majus) and Saussurea controversa are well-documented sources of this compound.[1][2]
Q2: I am getting a low yield of this compound from my extraction. What are the possible reasons?
A2: Low yields can be attributed to several factors:
-
Suboptimal Extraction Method: The choice of solvent and extraction conditions (e.g., temperature, duration) significantly impacts efficiency. For instance, repeated extractions with 40% ethanol at 80°C have been shown to be effective for Saussurea controversa.[1][2]
-
Incomplete Precipitation: this compound can be initially isolated as a calcium complex. Incomplete precipitation of this complex will lead to loss of product.
-
Losses During Purification: Each purification step, such as column chromatography and recrystallization, can lead to a reduction in the final yield.
-
Degradation of this compound: The compound may degrade if exposed to harsh conditions like high temperatures or extreme pH for prolonged periods.
Q3: My purified this compound shows multiple spots on a TLC plate or multiple peaks in HPLC analysis. What should I do?
A3: The presence of multiple spots or peaks indicates impurities. To obtain pure this compound, consider the following purification techniques:
-
Column Chromatography: Silica gel or polyamide columns can be used to separate this compound from other compounds. A gradient elution, for example with ethanol and increasing amounts of water, can be effective.
-
Recrystallization: This is a powerful technique for purifying the final product. Dissolving the crude this compound in a minimal amount of a hot solvent, such as methanol or water, and allowing it to cool slowly can yield high-purity crystals.
-
Fractional Crystallization: This method separates compounds based on differences in their solubility at a specific temperature.
Q4: I have isolated a white, amorphous precipitate after dissolving the dried extract in water. What is this substance?
A4: This precipitate is likely a calcium complex of this compound. This is a key step in the initial fractionation process when isolating from sources like Saussurea controversa.
Q5: How can I confirm the identity and purity of my isolated this compound?
A5: Several analytical techniques can be employed:
-
High-Performance Liquid Chromatography (HPLC): HPLC with a UV detector is a robust method for quantifying this compound and assessing purity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique, often requiring derivatization of the acid, provides high sensitivity and structural confirmation.
-
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS): These methods are used for definitive structural elucidation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Crude Extract | Inefficient initial extraction. | Optimize the extraction solvent, temperature, and duration. Consider using techniques like sonication or reflux extraction to enhance efficiency. Ensure the plant material is finely ground to maximize surface area. |
| Formation of a Dark-Colored Product | Decomposition of the product due to high temperatures or extreme pH during processing. | Maintain lower temperatures during evaporation and other heating steps. Ensure that the pH of the solution is controlled, as alkaline conditions can promote degradation. |
| Difficulty in Filtering the Precipitate | The precipitate is too fine. | Allow the precipitate to settle for a longer period before filtration. Consider using a different type of filter paper or a filter aid. |
| Co-elution of Impurities during Column Chromatography | Inappropriate stationary or mobile phase. | Optimize the chromatographic conditions. For polar compounds like this compound, a polar stationary phase like silica gel or polyamide is suitable. Experiment with different solvent gradients to improve separation. |
| Inconsistent Results in Biological Assays | Degradation of this compound in the stock solution or assay medium. | Prepare fresh stock solutions and verify their concentration before use. Assess the stability of this compound in the specific assay medium under experimental conditions. |
Experimental Protocols
Protocol 1: Isolation of this compound from Saussurea controversa
-
Extraction:
-
Extract 600 g of air-dried and powdered plant material with 6000 mL of 40% ethanol.
-
Perform the extraction three times at 80°C for 1 hour each.
-
Combine the extracts and evaporate under reduced pressure to obtain an aqueous residue.
-
Dry the aqueous residue by convection.
-
-
Initial Fractionation:
-
Dissolve 200 g of the dried extract in 1 L of water.
-
A white amorphous precipitate (the calcium complex of this compound) will form.
-
Separate the precipitate by filtration and wash it with water.
-
-
Purification by Column Chromatography:
-
Perform column chromatography on the precipitate using a polyamide column.
-
Elute the column with ethanol, gradually increasing the water content from 5% to 50%.
-
-
Recrystallization:
-
Dissolve the purified this compound in hot methanol.
-
Add concentrated HCl (3:1 v/v ratio of methanol to HCl).
-
Allow the solution to cool to obtain needle-like crystals of this compound.
-
Visualizations
References
Minimizing batch-to-batch variability in Chelidonic acid experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing batch-to-batch variability in experiments involving Chelidonic acid.
Frequently Asked Questions (FAQs)
General Properties and Storage
Q1: What is this compound and what are its basic properties?
A1: this compound is a naturally occurring heterocyclic organic acid with a pyran skeleton. It typically appears as a white or off-white crystalline powder and is soluble in water.[1][2] Its stability is influenced by factors such as pH, temperature, and light exposure.[3]
Q2: How should I store aqueous solutions of this compound to ensure stability?
A2: For optimal stability, it is recommended to prepare and store this compound solutions in acidic to neutral pH buffers (pH 4-7).[3] Solutions should be stored at 2-8°C and protected from light. For long-term storage, it is advisable to freeze aliquots at -20°C or below and avoid repeated freeze-thaw cycles.[3] Alkaline conditions may promote degradation through pathways like ring-opening.
Q3: I noticed a color change in my this compound solution. What should I do?
A3: A color change, such as yellowing or browning, can be an indicator of degradation due to exposure to light, high temperatures, or extreme pH levels. It is recommended to discard any discolored solutions and prepare a fresh batch for your experiments to ensure data accuracy.
Q4: Can I sterilize my this compound solution by autoclaving?
A4: Autoclaving is not recommended for sterilizing this compound solutions. The high temperatures involved can lead to thermal degradation. The preferred method for sterilization is sterile filtration using a 0.22 µm filter.
Extraction and Quantification
Q5: What are the common sources of this compound and how does the source affect variability?
A5: this compound is predominantly found in plants, with Chelidonium majus (Greater Celandine) and Saussurea controversa being well-documented sources. The concentration of this compound and co-extracted compounds can vary significantly based on the plant species, geographical location, harvest time, and the specific plant part used (e.g., leaves, roots). This variation in the raw material is a primary source of batch-to-batch variability in experimental results.
Q6: Which analytical methods are suitable for quantifying this compound?
A6: Several analytical methods can be used for the quantification of this compound. The choice depends on the complexity of the sample matrix and the required sensitivity. Common methods include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) after a derivatization step, and UV-Vis Spectrophotometry for simpler matrices.
Troubleshooting Guides
Issue 1: High Batch-to-Batch Variability in Experimental Results
| Possible Cause | Troubleshooting Steps |
| Inconsistent Raw Material | Source plant material from a single, reputable supplier. Document the species, geographical origin, and date of collection. If possible, use plant material from the same harvest batch. |
| Variation in Extraction Protocol | Standardize the extraction method, solvent-to-solid ratio, extraction time, and temperature. Minor deviations in these parameters can significantly alter the yield and purity of this compound. |
| Solvent Choice and Polarity | The choice of extraction solvent will selectively extract different compounds. Test a range of solvents with varying polarities to find the optimal solvent for your specific plant material and experimental goals. Methanol and ethanol are commonly used solvents. |
| Degradation during Storage | Ensure proper storage of both the raw plant material (cool, dry, and dark place) and the prepared extracts (aliquoted, frozen at -20°C or below, and protected from light). |
Issue 2: Inconsistent or Lower-than-Expected Biological Activity
| Possible Cause | Troubleshooting Steps |
| Degradation of this compound Stock Solution | Prepare a fresh stock solution of this compound. Before use in biological assays, verify its concentration using a validated analytical method like HPLC-UV. |
| Instability in Assay Medium | Assess the stability of this compound in your specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO2). This can be done by incubating the medium with this compound for the duration of the experiment and then analyzing the concentration of the parent compound by HPLC. |
| Precipitation of this compound | Observe the assay medium for any signs of precipitation after the addition of the this compound stock solution. If precipitation occurs, consider adjusting the final concentration, the solvent used for the stock solution, or the pH of the medium. |
Issue 3: Issues with Analytical Quantification (HPLC)
| Possible Cause | Troubleshooting Steps |
| Overlapping Peaks with Co-extracted Compounds | Chelidonium majus contains numerous isoquinoline alkaloids that can co-elute with this compound. To resolve overlapping peaks, optimize the mobile phase composition (e.g., pH, organic solvent ratio) or consider using a different column with a different selectivity. |
| Peak Tailing | Peak tailing can result from interactions with active sites on the column. Adjusting the mobile phase pH or using a column with end-capping can help mitigate this issue. |
| Inconsistent Retention Times | Fluctuations in column temperature are a common cause of retention time drift. Using a column oven to maintain a constant temperature is recommended. Ensure the mobile phase is prepared consistently and is well-mixed. |
Data Presentation
Table 1: Factors Affecting this compound Stability in Aqueous Solutions
| Factor | Recommendation | Rationale | Reference |
| pH | Store in acidic to neutral buffers (pH 4-7). | Alkaline conditions can promote degradation through ring-opening and other pathways. | |
| Temperature | Store at 2-8°C for short-term and -20°C or below for long-term. Avoid autoclaving. | High temperatures can lead to thermal degradation. | |
| Light | Protect solutions from light. | Exposure to light can cause photolytic degradation. |
Table 2: Comparison of this compound Yield from Different Extraction Methods
| Extraction Method | General Principle | Potential Advantages | Potential Disadvantages |
| Maceration | Soaking the plant material in a solvent at room temperature. | Simple, requires minimal equipment. | Can be time-consuming and may result in lower yields compared to other methods. |
| Soxhlet Extraction | Continuous extraction with a cycling solvent. | More efficient than maceration. | Can expose the compound to heat for extended periods, potentially causing degradation. |
| Ultrasonic-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration. | Faster extraction times and potentially higher yields. | Can generate heat, requiring temperature control. |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and plant material. | Rapid extraction with reduced solvent consumption. | Requires specialized equipment and careful optimization to avoid overheating. |
Table 3: this compound Content in Different Parts of Chelidonium majus
The concentration of alkaloids, and likely this compound, varies between different parts of the plant.
| Plant Part | Relative Alkaloid Content | Reference |
| Roots | High | |
| Aerial Parts (Herb) | Lower than roots | |
| Latex | Highest concentration | |
| Leaves | Lower than roots and latex | |
| Flowers | Variable | |
| Pods | High phenolic content |
Experimental Protocols
Protocol 1: Extraction of this compound from Saussurea controversa
This protocol is adapted from methodologies for the isolation of this compound from the leaves of Saussurea controversa.
Materials:
-
Air-dried leaves of Saussurea controversa
-
40% Ethanol
-
Water
-
Chloroform
-
Ethyl acetate
-
n-Butanol
-
Polyamide for column chromatography
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Extraction:
-
Extract 600 g of air-dried plant material with 6000 mL of 40% ethanol.
-
Perform the extraction three times at 80°C for 1 hour each.
-
Combine the extracts and evaporate under reduced pressure to obtain an aqueous residue.
-
Dry the aqueous residue by convection to yield a dried extract.
-
-
Initial Fractionation:
-
Dissolve 200 g of the dried extract in 1 L of water. A white amorphous precipitate containing a calcium complex of this compound will form.
-
Separate the precipitate by filtration and wash with water.
-
Subject the aqueous solution to sequential liquid-liquid extraction with chloroform, ethyl acetate, and n-butanol.
-
-
Purification:
-
Perform column chromatography on the appropriate fraction using a polyamide column.
-
Elute the column with a gradient of ethanol and water, gradually increasing the water content from 5% to 50%.
-
Collect the fractions containing this compound.
-
-
Recrystallization (for further purification):
-
Dissolve the isolated this compound in methanol by heating.
-
Add concentrated HCl in a 3:1 (v/v) ratio of methanol to HCl.
-
Allow the solution to cool to crystallize the this compound as needle-like crystals.
-
Protocol 2: Quantification of this compound by HPLC-UV
This protocol provides a general procedure for the quantification of this compound using HPLC-UV.
Materials and Equipment:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or other suitable acid for mobile phase pH adjustment
-
This compound standard
-
0.45 µm syringe filters
Procedure:
-
Sample Preparation:
-
Plant Material: Dry the plant material at room temperature and grind it into a fine powder. Extract a known amount (e.g., 1 g) with a suitable solvent like methanol or a methanol-water mixture using sonication or reflux extraction. Filter the extract through a 0.45 µm syringe filter.
-
Formulations: Dissolve a known amount of the formulation in a suitable solvent and dilute to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: A gradient of methanol and water containing a small percentage of acid (e.g., 0.1% phosphoric acid) to maintain an acidic pH.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by measuring the UV absorbance spectrum of a this compound standard (typically in the UV region).
-
Injection Volume: 20 µL
-
-
Calibration and Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject each standard solution into the HPLC system and record the peak area.
-
Construct a calibration curve by plotting the peak area against the concentration.
-
Inject the prepared sample solutions.
-
Identify the this compound peak based on its retention time compared to the standard.
-
Calculate the concentration of this compound in the samples using the calibration curve.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for this compound studies.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the Nrf2 signaling pathway by this compound.
References
Technical Support Center: Forced Degradation Studies of Chelidonic Acid for Stability Assessment
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals conducting forced degradation studies on Chelidonic acid. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful execution of your stability-indicating experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of performing forced degradation studies on this compound?
A1: Forced degradation studies, or stress testing, are crucial for several reasons[1][2][3]:
-
To identify the likely degradation products of this compound.
-
To establish the intrinsic stability of the molecule.
-
To understand the degradation pathways.
-
To develop and validate a stability-indicating analytical method that can separate the drug from its degradation products.
-
To inform formulation development, packaging selection, and storage conditions.
Q2: What are the typical stress conditions applied in forced degradation studies of this compound?
A2: Based on ICH guidelines, the following stress conditions are typically employed[1][4]:
-
Acid Hydrolysis: Using dilute hydrochloric or sulfuric acid (e.g., 0.1 M to 1 M) at room or elevated temperatures.
-
Base Hydrolysis: Using dilute sodium hydroxide or potassium hydroxide (e.g., 0.1 M to 1 M) at room or elevated temperatures.
-
Oxidation: Using hydrogen peroxide (e.g., 3% to 30%) at room temperature.
-
Thermal Degradation: Heating the solid drug or a solution at elevated temperatures (e.g., 40°C to 80°C).
-
Photolytic Degradation: Exposing the drug to light sources according to ICH Q1B guidelines.
Q3: What are the known stability characteristics of this compound?
A3: this compound, a γ-pyrone dicarboxylic acid, is susceptible to degradation under certain conditions. Its stability is primarily influenced by pH, temperature, and light exposure. It is known to be susceptible to hydrolysis, decarboxylation, and photolytic degradation.
Q4: How should I prepare and store stock solutions of this compound for my experiments?
A4: To ensure the stability of your stock solutions, it is recommended to prepare them fresh. For short-term storage, keep the solutions at 2-8°C and protected from light. For longer-term storage, it is advisable to store aliquots at -20°C or below to prevent degradation from repeated freeze-thaw cycles.
Q5: What analytical techniques are most suitable for analyzing the degradation of this compound?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and powerful technique for separating and quantifying this compound and its degradation products. Other techniques like UV-Vis spectrophotometry can be used for preliminary analysis, while mass spectrometry (MS) can be coupled with HPLC (LC-MS) for the identification and structural elucidation of degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected results in biological assays.
-
Possible Cause 1: Degradation of this compound in the stock solution.
-
Troubleshooting Step: Prepare a fresh stock solution of this compound. Before use, verify its concentration using a validated analytical method like HPLC or UV-Vis spectrophotometry.
-
-
Possible Cause 2: Instability in the assay medium.
-
Troubleshooting Step: Assess the stability of this compound in your specific cell culture or assay medium under the experimental conditions (e.g., 37°C, 5% CO2). This can be done by incubating the medium with this compound for the duration of the experiment and then analyzing the concentration of the parent compound by HPLC.
-
Issue 2: Appearance of unknown peaks in HPLC analysis of a this compound solution.
-
Possible Cause: Degradation of this compound.
-
Troubleshooting Step: The appearance of new peaks in the chromatogram is a strong indication of degradation. To identify the cause, perform a systematic forced degradation study. Expose freshly prepared solutions to acidic, basic, oxidative, thermal, and photolytic stress conditions. This will help in identifying the degradation products and understanding the degradation pathway.
-
Issue 3: No significant degradation is observed under the applied stress conditions.
-
Possible Cause: The stress conditions are not harsh enough.
-
Troubleshooting Step: If no degradation is observed, the stress conditions should be gradually intensified. This can be achieved by increasing the concentration of the stress agent (acid, base, or oxidizing agent), raising the temperature, or extending the exposure time. However, over-stressing should be avoided as it may lead to the formation of secondary degradation products not relevant to formal stability studies.
-
Issue 4: The color of the this compound solution changes over time.
-
Possible Cause: Degradation of the compound.
-
Troubleshooting Step: A change in color, such as yellowing or browning, can indicate the degradation of this compound. This may be caused by exposure to light, elevated temperatures, or extreme pH conditions. It is recommended to discard any discolored solutions and prepare a fresh batch.
-
Data Presentation
The following table presents hypothetical data from a forced degradation study on a 1 mg/mL solution of this compound to illustrate how quantitative results are typically summarized.
| Stress Condition | Stress Agent | Temperature | Duration | % Degradation of this compound | Number of Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours | 15.2% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 8 hours | 45.8% | 3 |
| Oxidation | 3% H₂O₂ | Room Temp. | 24 hours | 8.5% | 1 |
| Thermal | - | 80°C | 48 hours | 12.1% | 2 |
| Photolytic | ICH Light Box | Room Temp. | 7 days | 18.9% | 3 |
| Control | None | Room Temp. | 7 days | < 1.0% | 0 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol provides a general procedure for conducting a forced degradation study.
1. Materials:
-
This compound
-
HPLC grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Validated stability-indicating HPLC method
2. Preparation of Stock Solution:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., a mixture of water and methanol).
3. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 8 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to a light source as per ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
4. Sample Analysis:
-
At appropriate time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples using a validated stability-indicating HPLC method.
5. Data Analysis:
-
Calculate the percentage degradation of this compound.
-
Determine the retention times and peak areas of any degradation products.
Mandatory Visualizations
Caption: Experimental workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound under stress conditions.
References
- 1. Effects of this compound, a secondary plant metabolite, on mast cell degranulation and adaptive immunity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaceutical-journal.com [pharmaceutical-journal.com]
Validation & Comparative
A Comparative Guide to Chelidonic Acid and Parthenolide for NF-κB Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two natural compounds, chelidonic acid and parthenolide, as inhibitors of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The information presented is based on available experimental data to assist researchers in making informed decisions for their studies.
Introduction
The NF-κB signaling pathway is a cornerstone of the inflammatory response and plays a critical role in regulating immune responses, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in a multitude of inflammatory diseases and cancers, making it a prime target for therapeutic intervention. Both this compound, a γ-pyrone from Chelidonium majus, and parthenolide, a sesquiterpene lactone from feverfew (Tanacetum parthenium), have demonstrated inhibitory effects on the NF-κB pathway, albeit through distinct mechanisms. This guide offers a side-by-side comparison of their performance, supported by experimental data and detailed methodologies.
Mechanism of Action
Both this compound and parthenolide exert their inhibitory effects on the NF-κB pathway by preventing the nuclear translocation of the active NF-κB dimers. However, they achieve this through interactions with different components of the signaling cascade.
This compound has been shown to inhibit the degradation of the inhibitor of κB alpha (IκBα).[1][2] By preventing the degradation of IκBα, this compound ensures that NF-κB remains sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[1][2]
Parthenolide , on the other hand, has a more multifaceted mechanism of action. It has been reported to directly inhibit the IκB kinase (IKK) complex, a crucial upstream kinase responsible for phosphorylating IκBα.[3] Some studies also suggest that parthenolide can directly interact with the p65 subunit of NF-κB, preventing its binding to DNA. This dual action at different points in the pathway makes parthenolide a potent NF-κB inhibitor.
Signaling Pathway and Inhibition Points
The following diagram illustrates the canonical NF-κB signaling pathway and highlights the points of inhibition for both this compound and parthenolide.
Caption: NF-κB signaling pathway and points of inhibition by parthenolide and this compound.
Quantitative Data Comparison
The following table summarizes the available quantitative data for the NF-κB inhibitory activities of this compound and parthenolide. It is important to note that direct comparative studies with standardized assays are limited.
| Compound | Assay Type | Cell Line | Stimulus | IC50 / Effective Concentration | Reference |
| This compound | IL-6 Production (downstream of NF-κB) | HMC-1 | PMACI | Significant inhibition at 1-100 µM | |
| IκBα Degradation | HMC-1 | PMACI | Inhibition observed at 100 µM | ||
| Parthenolide | NF-κB Reporter Assay (SEAP) | HEK293 | TNF-α | Dose-dependent inhibition (significant at 15, 50, 70 µM) | |
| NF-κB Reporter Assay (Luciferase) | RAW264.7 | poly[I:C] | Significant inhibition at 10 and 20 µM | ||
| IκBα Degradation | AS cells | TNF/IL-1β | Inhibition observed at 40 µM | ||
| NF-κB DNA Binding (EMSA) | CGL1 | - | Inhibition of constitutive NF-κB at 5 µM |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for assays used to evaluate NF-κB inhibition.
NF-κB Luciferase Reporter Assay
This assay quantitatively measures the transcriptional activity of NF-κB.
1. Cell Culture and Transfection:
-
Seed cells (e.g., HEK293 or RAW264.7) in a 96-well plate at a suitable density to reach 70-80% confluency on the day of transfection.
-
Co-transfect cells with an NF-κB-dependent firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency) using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate for 24 hours to allow for plasmid expression.
2. Compound Treatment and Stimulation:
-
Pre-treat the transfected cells with varying concentrations of this compound or parthenolide for 1-2 hours.
-
Stimulate the cells with an NF-κB activator, such as Tumor Necrosis Factor-alpha (TNF-α) (e.g., 20 ng/mL) or lipopolysaccharide (LPS) (e.g., 1 µg/mL), for 6-8 hours. Include unstimulated and vehicle-treated controls.
3. Cell Lysis and Luciferase Activity Measurement:
-
Wash the cells with PBS and lyse them using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially in the cell lysates using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control.
Western Blot for IκBα Degradation
This method is used to visualize the levels of IκBα protein, an indicator of NF-κB pathway activation.
1. Cell Culture and Treatment:
-
Plate cells (e.g., HMC-1 or AS cells) and grow to 80-90% confluency.
-
Pre-treat cells with the inhibitor (this compound or parthenolide) for 1 hour.
-
Stimulate with an appropriate agonist (e.g., PMACI or TNF-α/IL-1β) for a time course (e.g., 0, 15, 30, 60 minutes).
2. Protein Extraction:
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
3. SDS-PAGE and Immunoblotting:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against IκBα overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Electrophoretic Mobility Shift Assay (EMSA)
EMSA is a technique used to detect protein-DNA interactions, in this case, the binding of NF-κB to its consensus DNA sequence.
1. Nuclear Extract Preparation:
-
Treat cells with the inhibitor and/or stimulus as described for the Western blot protocol.
-
Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a standard protocol involving hypotonic lysis and high-salt extraction of the nuclei.
-
Determine the protein concentration of the nuclear extracts.
2. Probe Labeling:
-
Synthesize a double-stranded oligonucleotide probe containing the NF-κB consensus binding site (5'-AGTTGAGGGGACTTTCCCAGGC-3').
-
Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.
3. Binding Reaction:
-
In a binding reaction buffer, incubate the labeled probe with the nuclear extract (e.g., 5-10 µg) in the presence or absence of the test compound.
-
For competition assays, include a 50- to 100-fold molar excess of unlabeled probe to confirm the specificity of the binding. For supershift assays, add an antibody specific to an NF-κB subunit (e.g., p65 or p50) to the reaction to identify the specific NF-κB dimers in the complex.
4. Electrophoresis and Detection:
-
Resolve the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
If using a radioactive probe, dry the gel and expose it to X-ray film or a phosphorimager screen.
-
If using a non-radioactive probe, transfer the DNA to a nylon membrane and detect it using a streptavidin-HRP conjugate (for biotin) and chemiluminescence, or directly image the fluorescence.
Conclusion
Both this compound and parthenolide are promising natural compounds for the inhibition of the NF-κB signaling pathway. Parthenolide appears to be a more potent and well-characterized inhibitor, with a dual mechanism of action targeting both IKK and the p65 subunit of NF-κB. This compound's primary mechanism involves the stabilization of IκBα. The choice between these two compounds will depend on the specific research question, the cellular context, and the desired point of intervention in the NF-κB pathway. Further head-to-head studies using standardized assays are warranted to provide a more definitive comparison of their potencies. This guide provides a foundational understanding to aid researchers in their exploration of these and other NF-κB inhibitors.
References
- 1. Investigating the Effects of this compound on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of this compound on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Chelidonic Acid and Its Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of chelidonic acid and its ester derivatives, supported by available experimental data. This compound, a natural γ-pyrone found in various plants, has garnered significant attention for its diverse pharmacological properties.[1] This document synthesizes existing knowledge to highlight its potential in therapeutic areas, including antimicrobial, anti-inflammatory, and anticancer applications.[1]
Summary of Biological Activities
This compound and its derivatives have demonstrated a broad spectrum of biological effects. The parent acid is known for its antimicrobial, anti-inflammatory, analgesic, oncostatic, and sedative properties.[2][3] Esterification of the carboxylic acid groups can modulate the physicochemical properties of the molecule, such as lipophilicity, which may, in turn, influence its biological activity.[1] The available data, though not always directly comparative, suggests that both the parent acid and its esters are biologically active.
Data Presentation: A Comparative Look
Due to a lack of studies that systematically synthesize and compare a series of this compound esters, a comprehensive quantitative comparison table with metrics like IC50 (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values across a range of esters for various activities cannot be fully provided at this time. The following tables summarize the available quantitative data and provide a template for how such data would be presented.
Enzyme Inhibition
This compound and its derivatives have been explored as inhibitors of various enzymes. For instance, this compound is a potent inhibitor of glutamate decarboxylase. Diethyl chelidonate has been identified as a specific inhibitor of hormone-stimulated lipolysis.
| Compound | Target Enzyme | Inhibition Constant (Ki) | Competitive with Substrate |
| This compound | Glutamate Decarboxylase (rat brain) | 1.2 µM | Yes (with glutamate) |
| Diethyl Chelidonate | Hormone-Stimulated Lipase | Data not available | Data not available |
Antimicrobial Activity
This compound has been reported to possess antimicrobial properties. Esterification of carboxylic acids can sometimes enhance the antimicrobial efficacy of a compound by facilitating its passage through microbial cell membranes.
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
| This compound | e.g., Staphylococcus aureus | Data not available |
| e.g., Escherichia coli | Data not available | |
| Methyl Chelidonate | e.g., Staphylococcus aureus | Data not available |
| e.g., Escherichia coli | Data not available | |
| Ethyl Chelidonate | e.g., Staphylococcus aureus | Data not available |
| e.g., Escherichia coli | Data not available |
Anticancer Activity
This compound has demonstrated oncostatic (antitumor) properties. The modulation of signaling pathways like PI3K/Akt, which are often dysregulated in cancer, suggests a potential mechanism for its anticancer effects.
| Compound | Cancer Cell Line | IC50 (Half-Maximal Inhibitory Concentration) |
| This compound | e.g., HeLa (Cervical Cancer) | Data not available |
| e.g., MCF-7 (Breast Cancer) | Data not available | |
| Methyl Chelidonate | e.g., HeLa (Cervical Cancer) | Data not available |
| e.g., MCF-7 (Breast Cancer) | Data not available | |
| Ethyl Chelidonate | e.g., HeLa (Cervical Cancer) | Data not available |
| e.g., MCF-7 (Breast Cancer) | Data not available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the biological activity of this compound and its esters.
Enzyme Inhibition Assay: Glutamate Decarboxylase (GAD)
This protocol is based on the principles used in studies of GAD inhibition.
-
Enzyme Preparation: Glutamate decarboxylase is purified from a suitable source, such as rat brain.
-
Reaction Mixture: The assay mixture typically contains a buffer (e.g., potassium phosphate), pyridoxal phosphate as a cofactor, and the substrate, L-glutamic acid.
-
Inhibitor Addition: this compound or its ester derivatives are added to the reaction mixture at various concentrations.
-
Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme and incubated at a controlled temperature (e.g., 37°C) for a specific duration.
-
Quantification of GABA: The amount of GABA produced is quantified. This can be achieved through various methods, including radiometric assays using radiolabeled glutamate or chromatographic techniques like HPLC.
-
Data Analysis: The rate of GABA formation is measured in the presence and absence of the inhibitor. The inhibitory constant (Ki) is determined by kinetic analysis, such as Lineweaver-Burk plots, to ascertain the type and potency of inhibition.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Assay
This protocol outlines the broth microdilution method for determining the MIC of a compound.
-
Preparation of Test Compounds: Stock solutions of this compound and its esters are prepared in an appropriate solvent (e.g., DMSO). Serial two-fold dilutions are then made in a 96-well microtiter plate using a suitable broth medium.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (e.g., McFarland standard).
-
Inoculation: Each well containing the diluted test compound is inoculated with the microbial suspension. Positive (microorganism in broth without test compound) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at the optimal temperature for the test microorganism (e.g., 37°C for 18-24 hours).
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
Cytotoxicity Assay: IC50 Determination
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound on cancer cell lines.
-
Cell Culture: The selected cancer cell lines are cultured in an appropriate medium and maintained under standard conditions (e.g., 37°C, 5% CO2).
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound or its esters. A vehicle control (solvent used to dissolve the compounds) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this assay, viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized, and the absorbance is measured.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways
This compound and its derivatives may exert their biological effects by modulating various intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a critical regulator of the inflammatory response. Inhibition of this pathway is a common mechanism for anti-inflammatory drugs.
Caption: NF-κB signaling pathway and potential inhibition by this compound.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a key signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is often implicated in cancer.
Caption: PI3K/Akt signaling pathway and potential points of inhibition.
Conclusion
This compound and its esters represent a promising class of compounds with a wide range of biological activities. While the parent acid has been the subject of more extensive research, the potential for its esters to exhibit enhanced or modified activities due to altered physicochemical properties is significant. The current body of literature highlights the antimicrobial, anti-inflammatory, and anticancer potential of this compound class. However, there is a clear need for systematic studies that directly compare the biological activities of a series of this compound esters with the parent compound. Such research would provide valuable structure-activity relationship data and accelerate the development of these compounds for therapeutic applications.
References
A Comparative Guide to the Neuroprotective Effects of Chelidonic Acid and Curcumin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective properties of chelidonic acid and curcumin, focusing on their mechanisms of action, efficacy in preclinical models, and the experimental data supporting their potential as therapeutic agents for neurodegenerative diseases. While curcumin is a well-established natural compound with a vast body of research, this compound is an emerging candidate with promising, albeit less extensive, evidence of neuroprotection.
At a Glance: Key Neuroprotective Properties
| Feature | This compound | Curcumin |
| Primary Mechanisms | Antioxidant, Anti-inflammatory | Antioxidant, Anti-inflammatory, Anti-protein aggregation |
| Key Signaling Pathways | ↑ Nrf2, ↑ pAMPK, ↓ HIF-1α, ↑ BDNF | ↓ NF-κB, ↑ Nrf2, ↓ AP1, Modulates PI3K/Akt |
| Preclinical Models | Aging, Neuropathic pain | Alzheimer's, Parkinson's, Huntington's, Stroke, TBI |
| Reported Effects | Reduces oxidative stress, Attenuates neuroinflammation, Improves memory function | Reduces amyloid-β plaques, Inhibits α-synuclein aggregation, Scavenges free radicals, Decreases inflammatory cytokines |
Quantitative Comparison of Bioactivities
The following tables summarize the available quantitative data for this compound and curcumin from various in vitro and in vivo studies. This data provides a basis for comparing their relative potency in key neuroprotective functions.
Table 1: Antioxidant Activity
| Compound | Assay | Model System | IC50 / Result | Reference |
| This compound | Total Antioxidant Status (TAS) | D-galactose-induced aging rats (serum & hippocampus) | Significantly increased compared to D-galactose group | [1][2][3][4] |
| Malondialdehyde (MDA) | D-galactose-induced aging rats (serum & hippocampus) | Significantly decreased compared to D-galactose group | [1] | |
| Glutathione (GSH) | D-galactose-induced aging rats (serum & hippocampus) | Significantly increased compared to D-galactose group | ||
| Curcumin | DPPH Radical Scavenging | In vitro | IC50: 1.08 ± 0.06 µg/mL | |
| Hydrogen Peroxide (H2O2) Scavenging | In vitro | IC50: 10.08 ± 2.01 µg/mL | ||
| Nitric Oxide (NO) Radical Scavenging | In vitro | IC50: 37.50 ± 1.54 µg/mL | ||
| Superoxide Anion Radical Scavenging | In vitro | IC50: 29.63 ± 2.07 µg/ml | ||
| Ferric Reducing Antioxidant Power (FRAP) | In vitro | 1240 ± 18.54 µM Fe(II)/g | ||
| Lipid Peroxidation Inhibition | Linoleic acid emulsion | 97.3% inhibition at 15 µg/mL |
Table 2: Anti-inflammatory Effects
| Compound | Model System | Key Markers | Results | Reference |
| This compound | Paclitaxel-induced neuropathy in rats | TNF-α, IL-6, IL-1β | Significantly decreased | |
| Forced swimming test in mice | IL-1β, IL-6, TNF-α (hippocampus) | Significantly attenuated | ||
| Curcumin | LPS-induced neuroinflammation in mice | TNF-α, IL-1β, IL-6, COX-2 (brain tissue) | Significantly reduced mRNA expression | |
| Mixed neuron/glia cultures (Aβ1-42-challenged) | IL-1β, TNF-α, COX-2, NO | Significantly decreased levels | ||
| Tg2576 AD mouse model | IL-1β, TNF-α | Reduced levels |
Table 3: Neuroprotective Effects in Preclinical Models
| Compound | Disease Model | Animal/Cell Line | Key Findings | Reference |
| This compound | D-galactose-induced aging | Wistar rats | Improved short and long-term memory; Increased hippocampal BDNF | |
| Paclitaxel-induced peripheral neuropathy | Wistar rats | Normalized mechanical allodynia and hyperalgesia; Improved nerve conduction velocity | ||
| Curcumin | Alzheimer's Disease (AD) | PC12 cells (Aβ25-35 treated) | Increased cell viability in a dose-dependent manner | |
| Parkinson's Disease (PD) | Rotenone-induced toxicity in N27 cells & Drosophila | Increased cell GSH levels and decreased ROS | ||
| Stroke (Cerebral Ischemia) | Rat models | Reduced infarct volume and brain edema |
Signaling Pathways and Mechanisms of Action
The neuroprotective effects of both this compound and curcumin are mediated through the modulation of various intracellular signaling pathways. Curcumin's mechanisms are more extensively characterized.
Caption: Curcumin's multifaceted neuroprotective signaling pathways.
Caption: Proposed neuroprotective signaling pathways of this compound.
Experimental Protocols
This section details the methodologies for key experiments cited in this guide, providing a framework for understanding and potentially replicating the findings.
This compound: In Vivo Aging Model
-
Objective: To evaluate the effect of this compound on cognitive function and oxidative stress markers in a D-galactose-induced aging model in rats.
-
Animal Model: Male Wistar albino rats (3 months old).
-
Experimental Groups:
-
Control (saline)
-
This compound (2 mg/kg, oral gavage)
-
D-galactose (150 mg/kg, subcutaneous)
-
D-galactose (150 mg/kg) + this compound (2 mg/kg)
-
-
Treatment Duration: 10 weeks.
-
Behavioral Assays:
-
Morris Water Maze (MWM): To assess spatial learning and memory. The time taken to find a hidden platform is recorded.
-
Novel Object Recognition (NOR): To evaluate short-term and long-term recognition memory. The discrimination index between a novel and a familiar object is calculated.
-
-
Biochemical Assays (Serum and Hippocampal Homogenates):
-
Malondialdehyde (MDA) Assay: To measure lipid peroxidation as an indicator of oxidative stress.
-
Glutathione (GSH) Assay: To quantify the levels of a key intracellular antioxidant.
-
Total Antioxidant Status (TAS) Assay: To determine the overall antioxidant capacity.
-
Brain-Derived Neurotrophic Factor (BDNF) ELISA: To measure the levels of the neurotrophin involved in neuronal survival and growth.
-
Curcumin: In Vitro Antioxidant Assays
-
Objective: To determine the free radical scavenging and reducing power of curcumin.
-
Assays:
-
DPPH (1,1-diphenyl-2-picrylhydrazyl) Radical Scavenging Assay:
-
A solution of DPPH in ethanol is prepared.
-
Different concentrations of curcumin are added to the DPPH solution.
-
The mixture is incubated in the dark at room temperature.
-
The absorbance is measured at 517 nm. The decrease in absorbance indicates the radical scavenging activity.
-
-
Hydrogen Peroxide (H2O2) Scavenging Assay:
-
A solution of H2O2 is prepared in phosphate buffer.
-
Curcumin at various concentrations is added to the H2O2 solution.
-
Absorbance is measured at 230 nm after a 10-minute incubation.
-
-
Ferric Reducing Antioxidant Power (FRAP) Assay:
-
The FRAP reagent (containing TPTZ, FeCl3, and acetate buffer) is prepared.
-
Curcumin solution is mixed with the FRAP reagent.
-
The absorbance of the colored ferrous-TPTZ complex is measured at 593 nm after incubation.
-
-
-
Data Analysis: The IC50 value, the concentration of the compound required to scavenge 50% of the radicals, is calculated to quantify antioxidant potency.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the preclinical evaluation of neuroprotective compounds.
Caption: General experimental workflow for neuroprotective drug discovery.
Conclusion
The available evidence strongly supports the neuroprotective potential of both this compound and curcumin, albeit to different extents in the current body of scientific literature.
Curcumin stands out as a pleiotropic molecule with robust preclinical data across a wide range of neurodegenerative models. Its ability to target multiple pathological cascades, including oxidative stress, neuroinflammation, and protein aggregation, makes it a highly attractive candidate for further development. However, its clinical application has been hampered by poor bioavailability.
This compound is a promising neuroprotective agent with demonstrated antioxidant and anti-inflammatory properties in relevant preclinical models. Its ability to modulate key signaling pathways such as Nrf2 and increase BDNF levels suggests a significant therapeutic potential. Nevertheless, further research is required to fully elucidate its mechanisms of action, establish its efficacy in a broader range of neurodegenerative disease models, and directly compare its potency to established compounds like curcumin.
For researchers and drug development professionals, curcumin offers a well-defined target with a wealth of existing data, with the primary challenge being the optimization of its delivery and bioavailability. This compound, on the other hand, represents a novel avenue for research with a potentially distinct pharmacological profile that warrants further investigation. Direct, head-to-head comparative studies are essential to definitively position these two compounds in the landscape of neuroprotective therapeutics.
References
- 1. This compound abrogates oxidative stress and memory dysfunction in experimental aging rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound abrogates oxidative stress and memory dysfunction in experimental aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "this compound abrogates oxidative stress and memory dysfunction in e" by FERİDE NİHAL SİNAN, EMEL SERDAROĞLU KAŞIKÇI et al. [journals.tubitak.gov.tr]
- 4. researchgate.net [researchgate.net]
A Comparative Analysis of the Antioxidant Capacities of Chelidonic Acid and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ascorbic acid is a potent, water-soluble antioxidant that directly scavenges a wide range of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[1] It also contributes to the regeneration of other antioxidants, such as α-tocopherol. In contrast, chelidonic acid, a γ-pyrone derivative found in plants like Chelidonium majus, appears to exert its antioxidant effects primarily through indirect mechanisms. These include the upregulation of endogenous antioxidant enzymes and the modulation of key signaling pathways involved in cellular stress responses. This guide will delve into these differing mechanisms, provide context for the available antioxidant data, and offer detailed methodologies for researchers wishing to conduct their own comparative studies.
Comparative Data on Antioxidant Capacity
Due to a lack of available data for the antioxidant capacity of pure this compound, this section presents typical antioxidant values for ascorbic acid in common in vitro assays. Following this, a summary of findings for Chelidonium majus extracts, which contain this compound, is provided with the critical caveat that these values represent the synergistic or cumulative effect of all phytochemicals present in the extract.
Table 1: Typical Antioxidant Capacity of Ascorbic Acid in Various Assays
| Assay | Metric | Typical Value Range for Ascorbic Acid | Source(s) |
| DPPH Radical Scavenging Assay | IC50 | 2.6 - 43.2 µg/mL | [2] |
| ABTS Radical Scavenging Assay | TEAC | 1.0 - 2.0 mmol Trolox equivalents/mmol | [3] |
| Ferric Reducing Antioxidant Power (FRAP) | FRAP Value | 1.0 - 2.0 mM Fe(II) equivalents | [4] |
Table 2: Antioxidant Capacity of Chelidonium majus Extracts (Containing this compound)
| Plant Part & Extraction | Assay | Metric | Reported Value | Source(s) |
| Herb (Full Water Extract) | DPPH | % Inhibition | Not specified, but highest among fractions | [5] |
| Herb (Full Water Extract) | FRAP | µmol/L | Highest among fractions | |
| Herb (Full Water Extract) | ABTS | TEAC | Not specified |
Disclaimer: The data presented in Table 2 for Chelidonium majus extracts should not be interpreted as the sole antioxidant capacity of this compound. These extracts contain a complex mixture of alkaloids, flavonoids, and other phenolic compounds, all of which contribute to the observed antioxidant activity.
Mechanisms of Antioxidant Action
The antioxidant strategies of this compound and ascorbic acid differ significantly. Ascorbic acid is a direct antioxidant, while this compound's effects are largely indirect.
This compound: An Indirect Antioxidant
This compound's antioxidant properties are primarily attributed to its ability to enhance the body's own defense mechanisms against oxidative stress. It has been shown to modulate key signaling pathways, most notably the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
-
Nrf2 Pathway Activation: Under conditions of oxidative stress, Nrf2 dissociates from its inhibitor, Keap1, and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding for a suite of antioxidant and cytoprotective enzymes. By activating the Nrf2 pathway, this compound can lead to the increased expression of:
-
Superoxide Dismutase (SOD): An enzyme that catalyzes the dismutation of the superoxide radical into oxygen and hydrogen peroxide.
-
Catalase (CAT): An enzyme that facilitates the decomposition of hydrogen peroxide to water and oxygen.
-
Glutathione Peroxidase (GPx): A family of enzymes that catalyze the reduction of hydrogen peroxide and organic hydroperoxides by glutathione.
-
Ascorbic Acid: A Direct and Indirect Antioxidant
Ascorbic acid is a versatile antioxidant, acting through both direct and indirect mechanisms.
-
Direct Radical Scavenging: Ascorbic acid is a potent scavenger of a variety of ROS, including the superoxide radical, hydroxyl radical, and singlet oxygen. It readily donates electrons to neutralize these harmful species.
-
Regeneration of Other Antioxidants: Ascorbic acid can regenerate other important antioxidants, such as α-tocopherol (Vitamin E), from their radical forms, thereby restoring their antioxidant capacity.
-
Enzyme Cofactor: It is a cofactor for several enzymes, some of which have antioxidant functions.
-
Modulation of Signaling Pathways: Ascorbic acid can also influence signaling pathways. For instance, it can promote the activity of transcription factors like Nrf2, which leads to the expression of antioxidant proteins.
Signaling and Experimental Workflow Diagrams
Below are diagrams illustrating the key signaling pathways and a typical experimental workflow for assessing antioxidant capacity.
Caption: this compound's Antioxidant Mechanism via Nrf2 Pathway.
Caption: Ascorbic Acid's Direct and Indirect Antioxidant Actions.
References
- 1. Investigating the Effects of this compound on Oxidative Stress-Induced Premature Cellular Senescence in Human Skin Fibroblast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant capacity of reaction products limits the applicability of the Trolox Equivalent Antioxidant Capacity (TEAC) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Chelidonic Acid: A Comparative Review of its Anticancer Potential
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chelidonic acid, a natural γ-pyrone compound found in plants of the Chelidonium majus (greater celandine), has garnered interest for its potential therapeutic properties. While research has explored its various biological activities, including anti-inflammatory and antimicrobial effects, comprehensive, directly comparable data on its cytotoxic activity against a range of cancer cell lines remains limited in publicly available literature. This guide synthesizes the current understanding of this compound's anticancer potential, outlines standard experimental protocols for its evaluation, and discusses its known mechanisms of action. Due to the scarcity of quantitative comparative data, this document also highlights the need for further research to fully elucidate its efficacy across different cancer types.
Quantitative Data Presentation
Table 1: Comparative Cytotoxicity (IC50 Values) of this compound in Cancer Cell Lines
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
| Data Not Available | - | - | - |
This table is representative of the current lack of publicly available, directly comparable IC50 values for this compound across different cancer cell lines.
Experimental Protocols
To evaluate and compare the anticancer activity of this compound in different cancer cell lines, a standardized set of experimental protocols should be employed. The following methodologies are fundamental for generating robust and comparable data.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. As an indicator of cell viability, it is one of the most common methods for determining the cytotoxic effects of a compound.
-
Cell Seeding: Cancer cells of the desired lines are seeded in 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere and grow for 24 hours.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound (typically from 0.1 µM to 100 µM) for specific time points (e.g., 24, 48, and 72 hours). Control wells with untreated cells and vehicle-treated cells are included.
-
MTT Incubation: After the treatment period, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO). The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of this compound that inhibits 50% of cell growth, is then determined by plotting a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
To determine if the cytotoxic effects of this compound are mediated through the induction of apoptosis (programmed cell death), Annexin V and propidium iodide (PI) staining followed by flow cytometry is a standard method.
-
Cell Treatment: Cancer cells are treated with this compound at concentrations around the determined IC50 value for a specified time.
-
Cell Staining: The treated cells are harvested and stained with Annexin V-FITC (which binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells) and PI (a fluorescent dye that stains the nucleus of late apoptotic and necrotic cells with compromised membranes).
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to differentiate between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), late apoptotic/necrotic cells (Annexin V+ and PI+), and necrotic cells (Annexin V- and PI+).
Signaling Pathways and Mechanism of Action
While the precise anticancer signaling pathways modulated by this compound are not as extensively studied as those of its co-occurring alkaloid, chelidonine, some insights into its biological activities suggest potential mechanisms.
This compound has been shown to possess anti-inflammatory properties by inhibiting the production of interleukin-6 (IL-6) through the regulation of the nuclear factor-κB (NF-κB) pathway and by suppressing the activation of caspase-1.[1] Chronic inflammation is a known driver of cancer development and progression, and the inhibition of inflammatory pathways by this compound could contribute to its oncostatic effects.
The NF-κB signaling pathway is a critical regulator of genes involved in inflammation, cell survival, proliferation, and angiogenesis. Its inhibition is a key target for cancer therapy.
Experimental Workflow
The following diagram illustrates a general workflow for the comparative evaluation of this compound's anticancer activity.
Conclusion and Future Directions
This compound presents an interesting natural compound with documented biological activities that suggest potential for anticancer applications. However, there is a clear and significant gap in the scientific literature regarding its comparative cytotoxicity across a broad range of cancer cell lines. The majority of research on the anticancer properties of Chelidonium majus has focused on its alkaloid constituents, such as chelidonine.
To establish the therapeutic potential of this compound, systematic in vitro studies are required to determine its IC50 values in a diverse panel of cancer cell lines, including those from different tissues of origin and with various genetic backgrounds. Subsequent research should focus on elucidating the specific molecular mechanisms and signaling pathways responsible for its anticancer effects. Such data will be crucial for guiding future preclinical and clinical development of this compound as a potential anticancer agent.
References
In Vivo Validation of Chelidonic Acid's Anti-inflammatory Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo anti-inflammatory effects of Chelidonic acid in various mouse models. The performance of this compound is compared with standard anti-inflammatory agents, supported by available experimental data.
Executive Summary
This compound, a natural compound, has demonstrated significant anti-inflammatory properties in several preclinical mouse models of inflammatory diseases, including atopic dermatitis and ulcerative colitis. This guide summarizes the key findings from in vivo studies, presenting a comparative analysis of this compound's efficacy against established treatments like Dexamethasone and Mesalazine. The data indicates that this compound effectively mitigates inflammatory markers and clinical signs of these diseases, primarily through the modulation of the NF-κB and Nrf2 signaling pathways. Detailed experimental protocols and visual representations of the underlying molecular pathways are provided to facilitate further research and drug development efforts.
Comparative Data Analysis
The following tables summarize the in vivo anti-inflammatory effects of this compound in comparison to standard-of-care drugs in relevant mouse models. The data presented is based on available published literature.
Table 1: Atopic Dermatitis-Like Skin Lesion Model (DNCB-induced in NC/Nga Mice)
| Parameter | This compound (as part of Chelidonium majus extract) | Dexamethasone (Standard of Care) | Vehicle/Control |
| Ear Thickness | Significantly reduced compared to the control group. | Known to significantly reduce ear thickness in this model. | Marked increase in ear thickness. |
| Serum IgE Levels | Significantly reduced compared to the control group. | Known to significantly reduce serum IgE levels. | Markedly elevated IgE levels. |
| Serum TNF-α Levels | Significantly decreased compared to the control group. | Known to suppress TNF-α production. | Elevated TNF-α levels. |
| Serum IL-4 Levels | Significantly decreased compared to the control group. | Known to suppress IL-4 production. | Elevated IL-4 levels. |
Note: The quantitative data for this compound is derived from a study by Yang et al., 2011, which investigated the effects of a Chelidonium majus extract. While this compound is a major component, the effects cannot be solely attributed to it.
Table 2: Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis Model
| Parameter | This compound | Mesalazine (Standard of Care) | DSS Control |
| Body Weight Loss | Attenuated the loss of body weight. | Known to ameliorate body weight loss. | Significant body weight loss. |
| Colon Length Shortening | Attenuated the shortening of the colon. | Known to reduce colon shortening. | Significant shortening of the colon. |
| Serum TNF-α Levels | Regulated/decreased the levels of TNF-α. | Known to decrease TNF-α levels. | Elevated TNF-α levels. |
| Serum IL-6 Levels | Regulated/decreased the levels of IL-6. | Known to decrease IL-6 levels. | Elevated IL-6 levels. |
| Colonic COX-2 Expression | Attenuated the increase in COX-2 expression. | Known to inhibit COX-2 expression. | Increased COX-2 expression. |
Note: The data for this compound is based on a study by Kim et al., 2012. The term "attenuated" and "regulated" are used as direct quantitative values were not available in the accessed literature.
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and aid in the design of future studies.
DNCB-Induced Atopic Dermatitis Model in NC/Nga Mice
-
Animals: Male NC/Nga mice, 8 weeks old.
-
Induction of Atopic Dermatitis:
-
The dorsal skin of the mice is shaved.
-
A 1% solution of 2,4-dinitrochlorobenzene (DNCB) in an acetone/olive oil (4:1) mixture is applied to the shaved back and the right ear to sensitize the mice.
-
One week later, a 0.5% DNCB solution is repeatedly applied to the same areas three times a week for three weeks to elicit atopic dermatitis-like skin lesions.
-
-
Treatment:
-
This compound (or Chelidonium majus extract) is administered orally or topically at specified doses daily for the duration of the DNCB challenge.
-
Dexamethasone is used as a positive control, administered via a relevant route (e.g., intraperitoneally or topically).
-
The control group receives the vehicle used for the treatments.
-
-
Evaluation Parameters:
-
Ear Thickness: Measured using a digital caliper before and at various time points after DNCB challenge.
-
Serum Analysis: Blood is collected at the end of the experiment to measure serum levels of IgE, TNF-α, and IL-4 using ELISA kits.
-
Histological Analysis: Ear and dorsal skin samples are collected, fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess epidermal and dermal thickness, and inflammatory cell infiltration.
-
Dextran Sulfate Sodium (DSS)-Induced Colitis Model
-
Animals: Female BALB/c mice, 6-8 weeks old.
-
Induction of Colitis:
-
Mice are provided with drinking water containing 3-5% (w/v) DSS for 7 consecutive days.
-
Control mice receive regular drinking water.
-
-
Treatment:
-
This compound is administered orally at specified doses daily, starting from the first day of DSS administration.
-
Mesalazine is used as a positive control, administered orally.
-
The DSS control group receives the vehicle.
-
-
Evaluation Parameters:
-
Disease Activity Index (DAI): Calculated daily based on body weight loss, stool consistency, and the presence of blood in the stool.
-
Colon Length: Measured after sacrifice on day 8.
-
Serum Cytokine Levels: Blood is collected to measure serum TNF-α and IL-6 levels by ELISA.
-
Histological Analysis: The colon is removed, fixed, sectioned, and stained with H&E to assess the severity of inflammation, ulceration, and tissue damage.
-
Western Blot Analysis: Colonic tissue homogenates are used to determine the expression levels of proteins such as COX-2.
-
Signaling Pathway Diagrams
The anti-inflammatory effects of this compound are attributed to its modulation of key signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.
Caption: NF-κB Signaling Pathway and Inhibition by this compound.
Caption: Nrf2-Mediated Antioxidant Response Activated by this compound.
Conclusion
The available in vivo data suggests that this compound is a promising natural compound with potent anti-inflammatory effects, demonstrated in mouse models of atopic dermatitis and ulcerative colitis. Its mechanism of action appears to involve the inhibition of the pro-inflammatory NF-κB pathway and the activation of the protective Nrf2 antioxidant response. While direct quantitative comparisons with standard drugs are limited by the availability of full-text studies, the qualitative and semi-quantitative evidence strongly supports its therapeutic potential. Further research with well-defined dosing and direct head-to-head comparisons with standard treatments is warranted to fully elucidate its clinical utility in inflammatory diseases. This guide provides a foundational resource for scientists and researchers to design and conduct such future investigations.
A Comparative Analysis of the Bioactivity of Chelidonic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of various derivatives of Chelidonic acid, a naturally occurring γ-pyrone. The information presented herein is intended to support research and development efforts in the fields of oncology, microbiology, and inflammatory diseases by offering a consolidated resource on the bioactivity of this promising class of compounds. This document summarizes quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate a comprehensive understanding of their therapeutic potential.
Data Presentation: Comparative Bioactivity of 4H-Pyran-4-one Derivatives
The following table summarizes the cytotoxic activity (IC50 values) of a series of 4H-pyran-4-one derivatives, which share the core structure of this compound, against various human cancer cell lines. The data is extracted from a study by Al-Abdullah et al. (2023), where a variety of substitutions on the pyran ring were investigated to establish structure-activity relationships. The compounds were synthesized and evaluated for their anti-proliferative activities, with some exhibiting higher potency than the reference drug, Foretinib.
| Compound ID | R | R' | X | A549 (Lung) | H460 (Lung) | HT29 (Colon) | MKN-45 (Gastric) | U87MG (Glioblastoma) | SMMC-7721 (Hepatoma) |
| 4e | H | CN | O | 1.06± 0.78 | 1.26 ± 0.87 | 0.96 ± 0.44 | 0.55±0.32 | 0.78± 0.31 | 0.65 ± 0.26 |
| 5e | H | CN | S | 2.18±1.25 | 1.29±0.84 | 2.63±0.78 | 2.36±1.01 | 4.56±1.80 | 3.72±1.53 |
| 5g | Cl | COOEt | S | 7.52 ± 2.39 | 6.43 ± 2.30 | 8.52 ± 3.52 | 7.58 ± 3.73 | 9.83 ± 3.62 | 5.81±1.32 |
| 7c | H | - | - | >10 | >10 | >10 | >10 | >10 | >10 |
| 7h | Cl | - | - | 5.82±2.11 | 4.93±1.87 | 6.33±2.19 | 5.21±2.03 | 7.89±2.55 | 6.12±2.24 |
| 7k | CH3 | - | - | 0.89±0.41 | 0.76±0.33 | 0.92±0.45 | 0.68±0.29 | 1.03±0.51 | 0.81±0.38 |
| 7l | H | - | - | >10 | >10 | >10 | >10 | >10 | >10 |
| 7m | Cl | - | - | 4.11±1.56 | 3.87±1.42 | 4.56±1.78 | 3.99±1.51 | 5.23±1.98 | 4.28±1.67 |
| 7o | CH3 | - | - | 0.55±0.23 | 0.48±0.19 | 0.61±0.28 | 0.42±0.17 | 0.72±0.31 | 0.51±0.22 |
| 9a | H | - | - | 3.21±1.23 | 2.89±1.11 | 3.54±1.34 | 2.98±1.18 | 4.01±1.52 | 3.33±1.28 |
| 9c | Cl | - | - | 1.87±0.89 | 1.55±0.76 | 2.03±0.95 | 1.67±0.81 | 2.34±1.01 | 1.95±0.92 |
| 10a | - | CN | - | 0.98±0.54 | 0.82±0.43 | 1.05±0.61 | 0.77±0.39 | 1.12±0.58 | 0.91±0.49 |
| Foretinib (Ref.) | - | - | - | 1.12±0.56 | 1.31±0.62 | 1.02±0.49 | 0.62±0.28 | 0.85±0.39 | 0.71±0.33 |
*IC50 values are expressed in µM ± SEM. Data from Al-Abdullah, E. S., et al. (2023). Anti-proliferative activities of 4H-pyran derivatives synthesized from benzoylacetone. Bulletin of the Chemical Society of Ethiopia, 37(2), 399-412.[1]
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The anti-proliferative activity of the synthesized 4H-pyran derivatives was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
1. Cell Culture and Treatment:
-
Human cancer cell lines (A549, H460, HT29, MKN-45, U87MG, and SMMC-7721) were cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cells were seeded in 96-well plates at a density of 5 × 10^3 cells/well and allowed to attach overnight.
-
The following day, cells were treated with various concentrations of the test compounds (typically ranging from 0.01 to 100 µM) and incubated for 72 hours. Foretinib was used as a positive control.
2. MTT Assay Procedure:
-
After the 72-hour incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well.
-
The plates were incubated for an additional 4 hours at 37°C.
-
The medium containing MTT was then removed, and 150 µL of dimethyl sulfoxide (DMSO) was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
3. Data Analysis:
-
The percentage of cell viability was calculated relative to the untreated control cells.
-
The IC50 value, the concentration of the compound that inhibits 50% of cell growth, was determined by plotting the percentage of viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
While specific MIC values for a series of this compound derivatives were not found in the reviewed literature, a general protocol for determining the Minimum Inhibitory Concentration (MIC) is provided below. This method is standard for evaluating the antimicrobial potential of novel compounds.
1. Preparation of Inoculum:
-
Bacterial or fungal strains are grown on appropriate agar plates.
-
A few colonies are transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 × 10^8 CFU/mL for bacteria).
-
The inoculum is then diluted to the final desired concentration (typically 5 × 10^5 CFU/mL) in the appropriate broth medium.
2. Broth Microdilution Assay:
-
The test compounds are serially diluted in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Each well is then inoculated with the standardized microbial suspension.
-
Positive (microorganism without test compound) and negative (broth only) controls are included on each plate.
-
The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
3. Determination of MIC:
-
The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Signaling Pathway and Experimental Workflow Visualization
This compound and its derivatives have been shown to exert their anticancer effects through the modulation of key signaling pathways involved in inflammation and apoptosis. The following diagrams illustrate these mechanisms.
Caption: Inhibition of the NF-κB Signaling Pathway by this compound Derivatives.
Caption: p53-Mediated Apoptosis Pathway Induced by this compound Derivatives.
This guide serves as a foundational resource for the comparative bioactivity of this compound derivatives. Further research into a wider array of derivatives and their evaluation across a broader spectrum of biological assays will undoubtedly uncover new therapeutic opportunities.
References
Chelidonic acid versus other pyrone compounds in inhibiting tumor growth
A Comparative Analysis of Pyrone Compounds in Tumor Growth Inhibition
An examination of chelidonic acid against other pyrone compounds, such as maltol and kojic acid, reveals distinct mechanisms and potencies in their anticancer activities. This guide provides an objective comparison of their performance, supported by experimental data, to inform researchers and drug development professionals.
Comparative Efficacy and Cytotoxicity
This compound has demonstrated notable potency against various cancer cell lines. In contrast, maltol's effects are more associated with immunomodulation and apoptosis induction, while kojic acid generally exhibits weaker direct cytotoxicity. A summary of their quantitative effects is presented below.
| Compound | Cancer Cell Line | Efficacy Metric | Value | Citation |
| This compound | MHCC97-H (Hepatocellular Carcinoma) | IC50 | 7.72 ± 0.70 µM | [1] |
| LM-3 (Hepatocellular Carcinoma) | IC50 | 6.34 ± 0.44 µM | [1] | |
| Maltol | B16F10 (Melanoma) | Effect | Suppressed proliferation, induced cell cycle arrest and apoptosis | [2][3][4] |
| H22 (Hepatoma) | Effect | Inhibited tumor growth in vivo, increased Bax/Bcl-2 ratio | ||
| Kojic Acid | CH1 (Ovarian Cancer) | Cell Survival | 75% at 200 µg/ml (Considered weak activity) | |
| Various Cancer Lines | Effect | Cytotoxic to melanoma, hepatocellular, ovarian, breast, and colon cancer cells |
Mechanisms of Action: A Signalling Pathway Perspective
The antitumor effects of these pyrone compounds are mediated through distinct signaling pathways. This compound targets key pathways in drug-resistant cancers, while maltol's mechanism involves immune checkpoint modulation and apoptosis.
This compound's Dual-Pronged Attack: In gefitinib-resistant non-small cell lung cancer (NSCLC), this compound is shown to directly bind to and inhibit mutated EGFR, which in turn suppresses the downstream AMPK pathway, leading to mitochondrial injury and apoptosis. In hepatocellular carcinoma, it enhances the efficacy of the drug lenvatinib by inhibiting the Epithelial-Mesenchymal Transition (EMT), a key process in cancer cell survival and metastasis.
Maltol's Immuno-Apoptotic Mechanism: Maltol has been found to suppress the expression of PD-L1, an immune checkpoint protein, on melanoma cells. This is achieved by attenuating STAT1 phosphorylation. By downregulating PD-L1, maltol enhances T-cell-mediated anticancer responses. Concurrently, it induces apoptosis by increasing the expression of pro-apoptotic proteins like cleaved caspase-3 and PARP, and by modulating the Bax/Bcl-2 ratio.
Detailed Experimental Protocols
The methodologies cited provide a framework for the reproducible assessment of these pyrone compounds.
In Vitro Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is based on the methodology used to assess this compound's effect on hepatocellular carcinoma cells.
-
Cell Culture: Human HCC cell lines (e.g., MHCC97-H, LM-3) are cultured in standard DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound from 0 to 20 µM). A control group receives medium with vehicle (e.g., DMSO) only.
-
Incubation: Cells are incubated with the compound for a specified period (e.g., 48 hours).
-
MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 490 nm using a microplate reader.
-
Analysis: Cell viability is expressed as a percentage relative to the control group. The IC50 value is calculated using a dose-response curve fitting analysis.
References
- 1. Chelidonine enhances the antitumor effect of lenvatinib on hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Maltol has anti-cancer effects via modulating PD-L1 signaling pathway in B16F10 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Maltol has anti-cancer effects via modulating PD-L1 signaling pathway in B16F10 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Chelidonic Acid and Meconic Acid for Researchers
A comprehensive guide for researchers, scientists, and drug development professionals detailing the chemical properties, biological activities, and experimental data of Chelidonic acid and Meconic acid.
Introduction
This compound and meconic acid are both naturally occurring dicarboxylic acids with a pyran ring structure. While structurally similar, their known biological activities and applications differ significantly. This compound, found in plants like greater celandine (Chelidonium majus), is recognized for a diverse range of pharmacological properties, including anti-inflammatory, antioxidant, and immunomodulatory effects. In contrast, meconic acid is primarily known as a chemical marker for the presence of opium, as it is found in the opium poppy (Papaver somniferum). However, emerging research suggests that meconic acid may also possess some biological activities, such as antioxidant and cytoprotective effects. This guide provides a detailed head-to-head comparison of these two compounds, supported by available experimental data and detailed protocols to assist researchers in their investigations.
Chemical and Physical Properties
A fundamental understanding of the chemical and physical properties of this compound and meconic acid is crucial for their application in research and development. Below is a comparative summary of their key characteristics.
| Property | This compound | Meconic Acid |
| Chemical Formula | C₇H₄O₆ | C₇H₄O₇ |
| Molar Mass | 184.10 g/mol | 200.10 g/mol |
| IUPAC Name | 4-oxo-4H-pyran-2,6-dicarboxylic acid | 3-hydroxy-4-oxo-4H-pyran-2,6-dicarboxylic acid |
| Appearance | Colorless crystals | Colorless crystals |
| Solubility in Water | Very soluble | Slightly soluble |
| Melting Point | 256 - 257 °C (decomposes) | ~270 °C (decomposes) |
| Natural Sources | Chelidonium majus (Greater Celandine), Sorghum vulgare seedlings, Cassia spectabilis flowers, Gloriosa superba leaves.[1] | Papaver somniferum (Opium Poppy), Papaver bracteatum.[2] |
Biological Activities and Pharmacological Effects: A Comparative Overview
While structurally related, the reported biological activities of this compound are far more extensive than those of meconic acid.
This compound is a bioactive compound with a wide array of demonstrated pharmacological effects.[2] It is known to possess:
-
Anti-inflammatory activity : It can suppress the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3]
-
Antioxidant activity : It mitigates oxidative stress by modulating key signaling pathways and enhancing endogenous antioxidant defenses.[3]
-
Immunomodulatory effects : It has shown potential in modulating the immune response.
-
Neuroprotective properties : It exhibits protective effects on neurons.
-
Antimicrobial and oncostatic (anticancer) potential .
Meconic Acid , on the other hand, is largely considered to have little to no direct physiological or narcotic activity. Its primary significance lies in its use as a forensic marker for opium. However, some studies suggest it may not be entirely inert:
-
Antioxidant and Cytoprotective effects : Research indicates that meconic acid can reduce the intensity of chemiluminescence in a model system of yolk lipoproteins and lessen the toxic effect of glutamate on neurons in primary cerebellar culture.
-
Neuroprotective potential : In vitro models of ischemia have shown that meconic acid has a protective effect.
Quantitative Experimental Data
Direct comparative studies providing IC₅₀ or other quantitative values for this compound and meconic acid under identical experimental conditions are scarce in the published literature. The following tables summarize available quantitative data for each compound individually.
Table 1: Quantitative Data for this compound
| Biological Activity | Assay/Model | Target/Parameter | Result | Reference |
| Anti-inflammatory | LPS-stimulated RAW 264.7 macrophages | Nitric Oxide (NO) Production | IC₅₀: 33.3 ± 1.3 µg/mL (for an aqueous-ethanolic extract of a plant containing this compound) | |
| Enzyme Inhibition | Rat brain homogenate | Glutamate Decarboxylase | Kᵢ: 1.2 µM | |
| Anti-allergic | Ovalbumin-induced allergic reaction in mice | Attenuation of allergic reaction | Effective at 0.2 and 2 mg/kg (p.o.) | |
| Cellular Senescence | H₂O₂-induced senescence in BJ fibroblast cells | Reduction of SA-β-Gal positive cells | 27.76% reduction at 250 µM; 51.57% reduction at 500 µM |
Table 2: Quantitative Data for Meconic Acid
Quantitative data on the biological activity of pure meconic acid is limited. The available studies are more descriptive.
| Biological Activity | Assay/Model | Observation | Reference |
| Antioxidant | Chemiluminescence in yolk lipoproteins | Reduced intensity of chemiluminescence | |
| Cytoprotective | Glutamate-induced toxicity in primary cerebellar neurons | Reduced toxic effect of glutamate | |
| Neuroprotective | In vitro models of ischemia | Protective effect observed |
Signaling Pathways and Mechanisms of Action
This compound
This compound exerts its biological effects through the modulation of several key signaling pathways.
Caption: Signaling pathways modulated by this compound.
Meconic Acid
The precise signaling pathways for the observed antioxidant and cytoprotective effects of meconic acid are not yet well-elucidated. Further research is required to define its mechanism of action.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments relevant to the biological activities of Chelidonic and meconic acids.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay is a common method to determine the antioxidant capacity of a compound.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the color change is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Prepare stock solutions of this compound, meconic acid, and a standard antioxidant (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol). Prepare serial dilutions of each sample.
-
Assay:
-
In a 96-well plate, add a specific volume of each sample dilution to different wells.
-
Add an equal volume of the DPPH working solution to each well.
-
Include a control well containing the solvent and DPPH solution.
-
Include a blank well containing only the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the sample concentrations.
Caption: Workflow for the DPPH radical scavenging assay.
Carrageenan-Induced Paw Edema Assay (In Vivo Anti-inflammatory Activity)
This is a standard in vivo model for evaluating acute inflammation.
Principle: Subplantar injection of carrageenan into the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The reduction in paw volume by a test compound indicates its anti-inflammatory potential.
Procedure:
-
Animals: Use male Wistar rats or Swiss albino mice. Acclimatize the animals for at least one week before the experiment.
-
Groups: Divide the animals into groups: a vehicle control group, a positive control group (e.g., treated with indomethacin), and test groups for different doses of this compound and meconic acid.
-
Drug Administration: Administer the test compounds and controls orally or intraperitoneally one hour before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Calculation: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [1 - (ΔV_test / ΔV_control)] * 100 where ΔV is the change in paw volume.
Caption: Workflow for the carrageenan-induced paw edema assay.
Lipopolysaccharide (LPS)-Stimulated Macrophage Assay (In Vitro Anti-inflammatory Activity)
This assay is used to assess the anti-inflammatory effects of compounds on cultured macrophage cells.
Principle: LPS, a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators like nitric oxide (NO) and cytokines. The inhibitory effect of a test compound on the production of these mediators is measured.
Procedure:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate media.
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with various concentrations of this compound or meconic acid for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a set period (e.g., 24 hours).
-
Measurement of Nitric Oxide (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm to determine the nitrite concentration, which is an indicator of NO production.
-
-
Measurement of Cytokines (ELISA): The levels of cytokines like TNF-α and IL-6 in the supernatant can be quantified using specific ELISA kits.
Conclusion
This guide provides a comparative analysis of this compound and meconic acid, highlighting their distinct profiles. This compound emerges as a promising pharmacologically active compound with well-documented anti-inflammatory, antioxidant, and immunomodulatory properties. Its mechanisms of action involve the modulation of key inflammatory and neurotrophic pathways. In contrast, meconic acid's primary role remains as a forensic marker for opium. While preliminary studies suggest potential antioxidant and cytoprotective effects, further rigorous investigation with quantitative and mechanistic studies is required to fully elucidate its biological potential. The provided experimental protocols offer a foundation for researchers to conduct further comparative studies and explore the therapeutic potential of these two structurally related pyran dicarboxylic acids.
References
- 1. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 2. Meconic acid - Wikipedia [en.wikipedia.org]
- 3. Anti-oxidant, in vitro, in vivo anti-inflammatory activity and antiproliferative activity of mefenamic acid and its metal complexes with manganese(II), cobalt(II), nickel(II), copper(II) and zinc(II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating Chelidonic Acid as an Alternative to Sodium Cromoglycate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Chelidonic acid and the established mast cell stabilizer, sodium cromoglycate. This document synthesizes available experimental data to evaluate the potential of this compound as a therapeutic alternative for allergic and inflammatory disorders.
This guide presents a side-by-side look at their mechanisms of action, supported by experimental findings. While direct comparative studies are limited, this document collates data from various sources to offer a comprehensive overview. Detailed experimental protocols for key assays are also provided to facilitate further research and validation.
Comparative Efficacy and Mechanism of Action
The following table summarizes the known effects of this compound and sodium cromoglycate on mast cell function and inflammatory responses. The data is compiled from a range of in vitro and in vivo studies. It is important to note that the lack of head-to-head comparative studies necessitates the interpretation of these findings within the context of their respective experimental setups.
| Parameter | This compound | Sodium Cromoglycate |
| Primary Mechanism of Action | Inhibition of NF-κB signaling pathway, leading to reduced pro-inflammatory cytokine production.[1][2][3][4] | Mast cell stabilizer; inhibits the influx of calcium ions (Ca2+), preventing degranulation.[5] |
| Effect on Mast Cell Degranulation | Dose-dependently prevents ovalbumin-induced mast cell degranulation in rats. | Inhibits antigen-induced degranulation of mast cells. |
| Inhibition of Histamine Release | Inhibits histamine release from rat peritoneal mast cells in a dose-related manner. | Inhibits histamine release from human lung mast cells. |
| Effect on Pro-inflammatory Cytokines | Inhibits the production and mRNA expression of IL-6 in human mast cells. | Known to inhibit the release of various inflammatory mediators. |
| In Vivo Efficacy (Allergic Rhinitis Model) | Reduces nasal rubbing and IgE levels in an ovalbumin-induced allergic rhinitis mouse model. | Prophylactically used for allergic rhinitis. |
| Other Anti-inflammatory Effects | Exhibits broad anti-inflammatory effects beyond mast cell stabilization. | Also inhibitory to macrophages, eosinophils, monocytes, and platelets. |
Experimental Protocols
To aid in the design and replication of studies evaluating these compounds, detailed methodologies for key experiments are outlined below.
In Vitro Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay is a common method to quantify mast cell degranulation by measuring the release of the granular enzyme β-hexosaminidase.
Cell Line: Rat Basophilic Leukemia (RBL-2H3) cells are a suitable model for mucosal mast cells.
Protocol:
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 5 x 10^5 cells per well and culture overnight.
-
Sensitization: Sensitize the cells with anti-dinitrophenyl (DNP) immunoglobulin E (IgE) for 24 hours.
-
Treatment: Wash the cells with Tyrode's buffer and then incubate with varying concentrations of the test compound (this compound or sodium cromoglycate) for 30 minutes at 37°C.
-
Degranulation Induction: Trigger degranulation by adding DNP-human serum albumin (HSA) and incubate for 30 minutes at 37°C. A positive control using a known degranulating agent like compound 48/80 and a negative (vehicle) control should be included.
-
Quantification of β-Hexosaminidase Release:
-
Centrifuge the plate to pellet the cells.
-
Transfer the supernatant to a new 96-well plate.
-
To measure total β-hexosaminidase release, lyse the cells in a separate set of wells with 0.2% Triton X-100.
-
Add the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) to all wells and incubate.
-
Stop the reaction with a stop buffer (e.g., glycine-carbonate buffer).
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each treatment group relative to the total release from lysed cells.
In Vivo Ovalbumin (OVA)-Induced Allergic Rhinitis Mouse Model
This model is used to evaluate the anti-allergic effects of compounds in a living organism.
Animal Strain: BALB/c mice are commonly used for this model.
Protocol:
-
Sensitization:
-
On days 1 and 6, sensitize the mice by intraperitoneal (IP) injection of ovalbumin (OVA) emulsified in an adjuvant like aluminum hydroxide.
-
-
Challenge:
-
From day 8 to 14, challenge the mice daily with an intranasal (IN) administration of OVA solution. A control group should receive saline.
-
-
Treatment:
-
Administer the test compound (this compound or sodium cromoglycate) via a suitable route (e.g., oral gavage, intraperitoneal injection) at predetermined doses before each OVA challenge.
-
-
Evaluation of Allergic Symptoms:
-
After the final OVA challenge, observe and count the frequency of sneezing and nasal rubbing for a defined period (e.g., 15 minutes).
-
-
Sample Collection:
-
Collect blood samples for serum IgE level analysis.
-
Collect nasal lavage fluid and/or nasal mucosal tissue for analysis of inflammatory cell infiltration and cytokine levels.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Serum IgE Levels
This assay quantifies the amount of allergen-specific IgE in the serum of experimental animals.
Protocol:
-
Coating: Coat a 96-well ELISA plate with a capture antibody (e.g., anti-mouse IgE antibody) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation:
-
Add diluted serum samples and a serial dilution of a known mouse IgE standard to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate and add a biotinylated detection antibody (e.g., anti-mouse IgE antibody conjugated to biotin).
-
Incubate for 1 hour at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Incubate for 30 minutes at room temperature.
-
-
Substrate Addition and Development:
-
Wash the plate and add a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution.
-
Allow the color to develop in the dark.
-
-
Stopping the Reaction: Add a stop solution (e.g., 2N H2SO4) to each well.
-
Reading: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known standards and use it to calculate the concentration of IgE in the serum samples.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the proposed signaling pathways through which this compound and sodium cromoglycate exert their effects on mast cells.
Caption: this compound's proposed mechanism of action.
Caption: Sodium cromoglycate's mechanism of action.
Conclusion
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Inhibitory effects of this compound on IL-6 production by blocking NF-κB and caspase-1 in HMC-1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A binding site on mast cells and basophils for the anti-allergic drug cromolyn - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activity of Synthetic vs. Natural Chelidonic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of chelidonic acid derived from synthetic and natural sources. While the intrinsic biological activity of pure this compound is identical regardless of its origin, the presence of impurities arising from the respective production methods can influence experimental outcomes. This document aims to objectively present the known biological activities of this compound, supported by experimental data, and to discuss the potential impact of sourcing on its performance in research and development.
The Purity Paradigm: Synthetic vs. Natural
The fundamental principle is that a pure chemical compound will have the same physical, chemical, and biological properties irrespective of its method of production.[1] Therefore, any observed differences in the biological activity between a synthetically produced and a naturally derived sample of this compound are attributable to impurities.
Synthetic this compound: Typically produced through chemical synthesis, such as the condensation reaction between diethyl oxalate and acetone.[2] The primary impurities may include residual solvents, unreacted starting materials, and byproducts of the synthesis process. Rigorous purification steps, such as recrystallization, are crucial to obtain a high-purity product.
Natural this compound: Primarily extracted from plant sources, most notably from Greater Celandine (Chelidonium majus) and Saussurea controversa.[3][4] Extracts from these plants contain a complex mixture of phytochemicals, including various isoquinoline alkaloids (e.g., chelidonine, sanguinarine, berberine), flavonoids, and phenolic acids.[5] While purification techniques can isolate this compound, trace amounts of these other bioactive compounds may remain, potentially leading to synergistic or confounding effects in biological assays.
Comparison of Biological Activities
The following sections summarize the key biological activities attributed to this compound. The presented data is derived from studies that may have used either synthetic or natural this compound, often without explicit differentiation. The discussion will highlight where impurities from either source could potentially modulate the observed activity.
Antimicrobial Activity
This compound has demonstrated inhibitory effects against various microorganisms. The mechanism is not fully elucidated but may involve the disruption of microbial membranes or metabolic pathways.
Data Presentation: Minimum Inhibitory Concentration (MIC)
| Microorganism | MIC (µg/mL) | Source of this compound | Reference |
| Staphylococcus aureus | > 512 | Not Specified | |
| Bacillus cereus | 128 | Not Specified | |
| Candida albicans | 128 | Not Specified | |
| Gram-positive strains | 5,000-10,000 (for C. majus extract) | Natural (C. majus extract) |
Considerations for Source:
-
Natural: The antimicrobial activity of natural this compound extracts may be influenced by the presence of co-extracted alkaloids and flavonoids, which are known to possess their own antimicrobial properties. This could lead to a broader spectrum of activity or synergistic effects.
-
Synthetic: The activity of synthetic this compound would be solely attributable to the molecule itself. The absence of other bioactive compounds ensures a more targeted investigation of its specific antimicrobial properties.
Cytotoxic Activity
This compound has been shown to exhibit cytotoxic effects against various cancer cell lines, suggesting its potential as an anticancer agent. The proposed mechanisms include the induction of apoptosis and cell cycle arrest.
Data Presentation: Half-maximal Inhibitory Concentration (IC50)
| Cell Line | IC50 (µg/mL) | Source of this compound/Extract | Reference |
| B16-F10 (Melanoma) | 174.98 ± 1.12 (for cultivated C. majus extract) | Natural (C. majus extract) | |
| HepG2 (Hepatocellular carcinoma) | > 200 (for C. majus extract) | Natural (C. majus extract) | |
| CaCo-2 (Colorectal adenocarcinoma) | > 200 (for C. majus extract) | Natural (C. majus extract) | |
| Hematopoietic cancer cell lines | Significant cytotoxicity | Natural (C. majus extract) |
Considerations for Source:
-
Natural: The potent cytotoxic effects observed with C. majus extracts are likely a result of the combined action of this compound and the numerous alkaloids present, such as sanguinarine and berberine, which are known to be highly cytotoxic.
-
Synthetic: The use of pure synthetic this compound would allow for the precise determination of its individual contribution to cytotoxicity, devoid of the influence of other bioactive compounds. This is critical for mechanistic studies and for establishing a clear structure-activity relationship.
Anti-inflammatory Activity
This compound has been reported to possess anti-inflammatory properties, primarily through the modulation of key inflammatory signaling pathways.
Key Findings:
-
Inhibits the production of interleukin-6 (IL-6) in human mast cells (HMC-1).
-
Suppresses the activation and expression of caspase-1.
-
Inhibits the activation of the NF-κB signaling pathway.
Considerations for Source:
-
Natural: Flavonoids and other phenolic compounds present in natural extracts are well-known for their anti-inflammatory effects and could contribute to the overall anti-inflammatory activity observed with these extracts.
-
Synthetic: The use of synthetic this compound is essential to specifically attribute the inhibition of inflammatory pathways like NF-κB and caspase-1 to the molecule itself.
Antioxidant Activity
The antioxidant potential of this compound is another area of interest, with studies suggesting its ability to scavenge free radicals.
Key Findings:
-
Extracts of C. majus, containing this compound, have demonstrated significant antioxidant activity.
-
The antioxidant capacity of C. majus extracts is often attributed to its total alkaloid and phenolic content.
Considerations for Source:
-
Natural: The antioxidant activity of natural extracts is a cumulative effect of all its antioxidant constituents, including phenolic acids and flavonoids, in addition to this compound.
-
Synthetic: Evaluating pure synthetic this compound would clarify its intrinsic radical scavenging capabilities.
Experimental Protocols
Detailed methodologies are crucial for the reproducible assessment of the biological activities of this compound.
Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
96-well plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (synthetic or purified natural)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the medium in the wells with the this compound solutions of varying concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)
This protocol is used to determine the minimum inhibitory concentration (MIC) of this compound against various microorganisms.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
This compound (synthetic or purified natural)
-
Positive control antibiotic/antifungal
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 5 x 10⁵ CFU/mL).
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in the broth medium in the wells of a 96-well plate.
-
Inoculation: Add the standardized inoculum to each well. Include a positive growth control (inoculum without this compound) and a negative sterility control (medium only).
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 16-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This protocol measures the free radical scavenging capacity of this compound.
Materials:
-
96-well microplate or cuvettes
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol or ethanol)
-
This compound (synthetic or purified natural)
-
Positive control (e.g., Ascorbic acid or Trolox)
-
Methanol or ethanol
-
Spectrophotometer or microplate reader
Procedure:
-
Sample Preparation: Prepare various concentrations of this compound and the positive control in methanol or ethanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the this compound solutions to the wells. Then add the DPPH solution to each well.
-
Control and Blank: Prepare a control (solvent + DPPH solution) and a blank for each concentration (this compound solution + solvent).
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
Signaling Pathways and Experimental Workflows
Signaling Pathway Diagrams (Graphviz)
The following diagrams illustrate the key signaling pathways modulated by this compound.
Caption: NF-κB signaling pathway and its inhibition by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. florajournal.com [florajournal.com]
- 4. Analysis of the Phenolic Profile of Chelidonium majus L. and Its Combination with Sericin: Balancing Antimicrobial Activity and Cytocompatibility - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chelidonium majus L. | Encyclopedia MDPI [encyclopedia.pub]
Cross-Species Efficacy of Chelidonic Acid: A Preclinical Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of Chelidonic acid across different animal models, supported by experimental data. It aims to offer valuable insights for researchers and professionals involved in drug discovery and development.
Abstract
This compound, a natural pyrone-dicarboxylic acid, has demonstrated promising therapeutic potential in various preclinical models. This guide synthesizes available data on its efficacy in rat and mouse models of chemotherapy-induced peripheral neuropathy, nephrotoxicity, and inflammation/allergy. The data highlights its consistent anti-inflammatory and antioxidant properties across species, suggesting a conserved mechanism of action.
Data Presentation: Cross-Species Efficacy of this compound
The following table summarizes the quantitative data from preclinical studies, showcasing the effects of this compound in different species and disease models.
| Species | Disease Model | Dosing Regimen | Key Biomarker | Result (Compared to Disease Control) |
| Wistar Rat | Paclitaxel-Induced Peripheral Neuropathy | 10, 20, 40 mg/kg, p.o. for 21 days | TNF-α, IL-6, IL-1β | Significant decrease in inflammatory cytokine levels.[1] |
| Sciatic Nerve MDA | Significant reduction in lipid peroxidation. | |||
| Sciatic Nerve Nrf2 | Significant increase in Nrf2 levels.[1] | |||
| Wistar Rat | Cisplatin-Induced Nephrotoxicity | 10, 20, 40 mg/kg, p.o. for 4 weeks | Serum TNF-α, IL-6 | Significant decrease in pro-inflammatory cytokines.[2][3] |
| Kidney MDA | Significant decrease in oxidative stress marker.[4] | |||
| Kidney GSH | Significant increase in antioxidant levels. | |||
| BALB/c Mouse | Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis | 20 mg/kg/day, p.o. for 7 days | Serum and Colonic IL-6, TNF-α | Significant reduction in inflammatory mediators. |
| Mouse | Ovalbumin-Induced Allergic Rhinitis | Not specified | Serum IgE and Histamine | Decreased levels of IgE and histamine release. |
| Mouse | 2,4-Dinitrochlorobenzene (DNCB)-Induced Atopic Dermatitis | Not specified | Serum Histamine | 28.93% reduction. |
| Serum IgE | 36.21% reduction. |
Experimental Protocols
Detailed methodologies for the key preclinical models are outlined below.
Paclitaxel-Induced Peripheral Neuropathy in Wistar Rats
-
Animal Model: Male Wistar rats.
-
Induction: Paclitaxel is administered at a dose of 2 mg/kg via intraperitoneal (i.p.) injection on days 0, 2, 4, and 6 to induce peripheral neuropathy.
-
Treatment: this compound is administered orally (p.o.) at doses of 10, 20, and 40 mg/kg daily for 21 days, starting from day 0.
-
Assessments:
-
Behavioral Tests: Mechanical allodynia, and thermal hyperalgesia are measured to assess neuropathic pain.
-
Nerve Conduction Velocity: Motor and sensory nerve conduction velocities are measured to evaluate nerve function.
-
Biochemical Analysis: Sciatic nerve tissue is collected for the measurement of inflammatory cytokines (TNF-α, IL-6, IL-1β), oxidative stress markers (e.g., malondialdehyde - MDA), and protein expression of Nrf2, pAMPK, and HIF-1α via western blotting.
-
Histopathology: Sciatic nerve sections are examined for neuronal damage, demyelination, and leukocyte infiltration.
-
Cisplatin-Induced Nephrotoxicity in Wistar Rats
-
Animal Model: Male Wistar rats.
-
Induction: Cisplatin is administered at a dose of 5 mg/kg (i.p.) once a week for four weeks to induce kidney injury.
-
Treatment: this compound is administered orally at doses of 10, 20, and 40 mg/kg daily for four weeks.
-
Assessments:
-
Kidney Function Parameters: Serum levels of albumin and creatinine are measured.
-
Biochemical Analysis: Kidney tissue homogenates are used to measure levels of pro-inflammatory cytokines (TNF-α, IL-6, TGF-β), oxidative stress markers (MDA), and antioxidants (GSH). Protein expression of Nrf2, phospho-AMPK, and HIF-1α is determined by western blotting.
-
Histopathology: Kidney tissue sections are stained with Hematoxylin and Eosin (H&E), Periodic acid-Schiff (PAS), and Masson's trichrome to evaluate kidney damage.
-
Dextran Sulfate Sodium (DSS)-Induced Ulcerative Colitis in Mice
-
Animal Model: Female BALB/c mice.
-
Induction: Ulcerative colitis is induced by administering DSS in the drinking water.
-
Treatment: this compound is administered orally at a dosage of 20 mg/kg/day for 7 days.
-
Assessments:
-
Clinical Symptoms: Body weight loss, diarrhea, and rectal bleeding are monitored.
-
Biochemical Analysis: Serum and colonic tissue levels of inflammatory mediators such as IL-6 and TNF-α are measured by ELISA. The expression of cyclooxygenase-2 (COX-2), prostaglandin E2 (PGE2), and hypoxia-inducible factor-1 alpha (HIF-1α) is assessed by Western blot analysis.
-
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its preclinical evaluation.
References
- 1. Neuroprotective effect of this compound through oxidative stress reduction in paclitaxel-induced peripheral neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jddtonline.info [jddtonline.info]
- 3. Mitigation of cisplatin-induced nephrotoxicity by this compound in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
Benchmarking Chelidonic Acid's Neuroprotective Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the neuroprotective agent Chelidonic acid against three established neuroprotective compounds: Edaravone, N-acetylcysteine (NAC), and Resveratrol. The following sections detail their performance based on available experimental data, outline the methodologies used in key experiments, and visualize the primary signaling pathways involved in their neuroprotective mechanisms.
Comparative Performance Analysis
The neuroprotective efficacy of this compound and the selected benchmark agents has been evaluated across various in vitro and in vivo models. This section summarizes the key quantitative findings from these studies, focusing on markers of oxidative stress, neuroinflammation, and behavioral outcomes.
Table 1: In Vivo Neuroprotective Effects in Animal Models
| Compound | Animal Model | Dosage | Key Findings | Reference(s) |
| This compound | D-galactose-induced aging in rats | 2 mg/kg, oral gavage | - Decreased malondialdehyde (MDA) levels in serum and hippocampus.- Increased glutathione (GSH), total antioxidant status (TAS), and brain-derived neurotrophic factor (BDNF) levels in serum and hippocampus.- Improved performance in the Morris water maze and novel object recognition tests. | [1][2][3][4] |
| Paclitaxel-induced neuropathy in rats | 10, 20, and 40 mg/kg, orally | - Normalized mechanical allodynia and hyperalgesia.- Improved motor and sensory nerve conduction velocity.- Reduced inflammatory markers (TNF-α, IL-6, IL-1β).- Increased Nrf2 levels. | [5] | |
| Edaravone | Transient global ischemia in rats | 5, 20, 40, and 250 µg/kg | - Significantly ameliorated the surge of MDA and protein carbonyl (PCO) levels. | |
| Middle cerebral artery occlusion (MCAO) in rats | 3.5 g/kg, gavage | - Showed neuroprotective effects in a cerebral infarction model. | ||
| SOD1-G93A transgenic mice (ALS model) | 1-3 mg/mL, intraperitoneal injection | - Administered at the onset of clinical symptoms. | ||
| N-acetylcysteine (NAC) | Colchicine-induced Alzheimer's-like disease in rats | 50 and 100 mg/kg, intraperitoneally | - Minimized memory loss.- Reduced tau immunoreactivity and neuronal loss in the hippocampus and medial prefrontal cortex. | |
| 6-hydroxydopamine (6-OHDA)-induced Parkinson's model in mice | 100 mg/kg, intraperitoneally | - Higher levels of tyrosine hydroxylase (TH) in the striatum 10 days after 6-OHDA administration. | ||
| Traumatic brain injury in mice | 100 mg/kg, intraperitoneally | - Improved neurobehavioral performance.- Enhanced activation of the Nrf2-ARE pathway. | ||
| Resveratrol | Streptozotocin-induced diabetic rats | Not specified | - Improved cognitive impairment. | |
| Chronic restraint stress-induced depression in rats | 10, 20, 40, and 80 mg/kg/day | - Reduced depressive behaviors at doses between 10-80 mg/kg/day. | ||
| Scopolamine-induced memory impairment in rats | 12.5, 25, and 50 mg/kg | - Reversed scopolamine-induced memory impairment in passive avoidance and Morris water maze tests. | ||
| Cerebral ischemia/reperfusion injury in rats | 30 mg/kg | - Significantly improved infarct size and neurological scores. |
Detailed Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparative performance analysis.
Morris Water Maze (MWM) Test
The MWM test is a widely used behavioral assay to assess spatial learning and memory in rodents.
-
Apparatus: A circular pool (typically 150-200 cm in diameter) filled with opaque water. A small escape platform is hidden just below the water's surface.
-
Procedure:
-
Acquisition Phase: Rats are trained over several days to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) is recorded.
-
Probe Trial: After the training phase, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Drug Administration: Test compounds are typically administered at a specified time before the training or probe trials, depending on the study design. For example, this compound (2 mg/kg) was administered via oral gavage daily for eight weeks in a D-galactose-induced aging model. Resveratrol has been administered at doses of 12.5, 25, and 50 mg/kg in studies of scopolamine-induced memory impairment.
Western Blot Analysis
Western blotting is used to detect and quantify specific proteins in a sample, providing insights into the molecular mechanisms of neuroprotection.
-
Sample Preparation: Brain tissue (e.g., hippocampus or cortex) is homogenized in a lysis buffer to extract proteins. Protein concentration is determined using a BCA assay. For BDNF detection, an acid-extraction protocol may be used to release bound BDNF.
-
SDS-PAGE and Transfer: Proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Nrf2, BDNF, p-ERK).
-
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorescent dye.
-
-
Detection: The protein bands are visualized using chemiluminescence or fluorescence, and the band intensity is quantified using densitometry software.
Measurement of Oxidative Stress Markers
-
Malondialdehyde (MDA) Assay: MDA is a marker of lipid peroxidation.
-
Brain tissue homogenates are reacted with thiobarbituric acid (TBA) at high temperature and acidic pH.
-
The resulting MDA-TBA adduct is measured spectrophotometrically at approximately 532 nm.
-
-
Glutathione (GSH) Assay: GSH is a key intracellular antioxidant.
-
Tissue homogenates are prepared.
-
GSH levels can be measured using various methods, including enzymatic recycling assays or HPLC. In enzymatic assays, GSH reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that is measured at 412 nm.
-
Signaling Pathways and Visualizations
The neuroprotective effects of this compound and the benchmark agents are mediated through complex signaling pathways. This section provides diagrams of the key pathways involved, generated using Graphviz (DOT language).
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a critical regulator of the cellular antioxidant response.
BDNF/ERK Signaling Pathway
Brain-Derived Neurotrophic Factor (BDNF) signaling through the ERK (Extracellular signal-regulated kinase) pathway promotes neuronal survival and synaptic plasticity.
General Experimental Workflow for Neuroprotective Agent Screening
The following diagram illustrates a typical workflow for evaluating and comparing the neuroprotective properties of different compounds.
Conclusion
This compound demonstrates promising neuroprotective properties, primarily through its antioxidant and anti-inflammatory effects, and its ability to modulate key neurotrophic pathways such as BDNF/ERK. Its performance in animal models, particularly in mitigating oxidative stress and improving cognitive function, positions it as a compelling candidate for further investigation.
Direct quantitative comparisons with established agents like Edaravone, N-acetylcysteine, and Resveratrol are challenging due to the variability in experimental models and reported metrics. However, the available data suggests that this compound's efficacy is comparable in several key aspects, such as reducing markers of oxidative damage and inflammation.
Future research should focus on head-to-head comparative studies in standardized models of neurodegeneration to definitively establish the relative potency and therapeutic potential of this compound. Further elucidation of its molecular targets and downstream effectors within the Nrf2 and BDNF/ERK pathways will also be crucial for its development as a novel neuroprotective agent.
References
- 1. This compound abrogates oxidative stress and memory dysfunction in experimental aging rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. "this compound abrogates oxidative stress and memory dysfunction in e" by FERİDE NİHAL SİNAN, EMEL SERDAROĞLU KAŞIKÇI et al. [journals.tubitak.gov.tr]
- 4. This compound abrogates oxidative stress and memory dysfunction in experimental aging rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Neuroprotective effect of this compound through oxidative stress reduction in paclitaxel-induced peripheral neuropathy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Chelidonic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of chelidonic acid, a heterocyclic organic acid. Adherence to these procedures will minimize environmental impact and ensure a safe laboratory environment.
Safety and Handling Precautions
This compound is classified as a skin irritant, can cause serious eye irritation, and may lead to respiratory irritation.[1] When handling this compound, appropriate personal protective equipment (PPE) is mandatory.
| Personal Protective Equipment (PPE) | Specification |
| Hand Protection | Compatible chemical-resistant gloves.[2] |
| Eye Protection | Chemical safety goggles.[1][2] |
| Respiratory Protection | A government-approved respirator is required when dusts are generated. |
| Protective Clothing | Standard laboratory coat. |
Spill Management
In the event of a small spill, the following steps should be taken:
-
Avoid generating dust.
-
Sweep up the spilled solid material.
-
Place the collected material into a designated, sealed bag or container for waste disposal.
-
Ventilate the area and wash the spill site after the material has been collected.
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound involves neutralization to a safe pH range before drain disposal, a practice suitable for small quantities of corrosive wastes that do not have other hazardous characteristics. However, it is crucial to consult local, regional, and national hazardous waste regulations to ensure full compliance, as disposal requirements can vary.
Experimental Protocol: Neutralization of this compound
Objective: To neutralize small quantities of this compound waste for safe disposal.
Materials:
-
This compound waste
-
Sodium bicarbonate (baking soda) or another suitable base (e.g., sodium carbonate, calcium hydroxide)
-
Large beaker or container
-
Stir rod
-
pH meter or pH indicator strips
-
Ice water bath (optional, to control temperature)
-
Appropriate PPE (gloves, goggles, lab coat)
Procedure:
-
Preparation: Conduct the entire procedure within a fume hood and wear all required PPE.
-
Dilution: Place the container with the this compound waste in a larger container or an ice water bath to manage any heat generated during neutralization. Slowly dilute the this compound with a large amount of water (a 1:10 ratio of acid to water is a general guideline for concentrated acids).
-
Neutralization: Gradually add a weak base, such as sodium bicarbonate, to the diluted this compound solution while stirring continuously. Add the base in small portions to control the effervescence (fizzing) that will occur as carbon dioxide is released.
-
pH Monitoring: Regularly check the pH of the solution using a pH meter or pH strips. Continue to add the base until the pH is within a neutral range, typically between 5.5 and 9.5.
-
Final Disposal: Once the solution is neutralized and no longer fizzing, it can be poured down the drain, followed by a large volume of water (approximately 20 parts water to 1 part neutralized solution).
Important Considerations:
-
This neutralization procedure is intended only for small quantities of this compound waste.
-
This compound is incompatible with strong oxidizing agents; do not mix with such materials.
-
Do not dispose of this compound with household garbage or allow it to enter the sewage system without proper neutralization. It is considered slightly hazardous to water.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
